Ethyl 3-aminoisonicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLTHWDFNLOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371309 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-83-4 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Aminoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Ethyl 3-aminoisonicotinate: A Versatile Pyridine Scaffold for Advanced Synthesis
Abstract: Ethyl 3-aminoisonicotinate (CAS No. 14208-83-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of an amino group and an ethyl ester on the isonicotinic acid framework provides two reactive centers, enabling a wide array of chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices and provide actionable protocols, establishing a comprehensive resource for leveraging this compound in the creation of novel and complex molecules.
Core Characteristics: Physicochemical and Spectroscopic Profile
This compound, also known as Ethyl 3-aminopyridine-4-carboxylate, is typically a sandy yellow crystalline solid at room temperature[1]. Understanding its fundamental properties is the first step in its effective application.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 14208-83-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][4][5] |
| Molecular Weight | 166.18 g/mol | [1][2][3][4] |
| IUPAC Name | ethyl 3-aminopyridine-4-carboxylate | [2][6] |
| Appearance | Sandy yellow crystalline solid | [1] |
| Melting Point | 62-64°C / 170-175°C (Varies by source) | [3][7] |
| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [3] |
| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 0.9 | [3] |
| Flash Point | 137.6 ± 22.3 °C | [3] |
Note: The significant variation in reported melting points may be due to different polymorphic forms or impurities.
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous confirmation of the structure. A representative spectrum in DMSO-d₆ would show characteristic signals: a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.30 ppm, a quartet for the methylene protons (-CH₂-) of the ethyl group around δ 4.28 ppm, broad singlets for the amine protons (-NH₂) around δ 6.66 ppm, and distinct signals for the three aromatic protons on the pyridine ring, for instance at δ 7.45, 7.73, and 8.23 ppm[8].
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum complements the ¹H-NMR data. It would display eight distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group (typically δ > 165 ppm), the carbons of the pyridine ring, and the two carbons of the ethyl group[9].
-
IR (Infrared) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will exhibit characteristic absorption bands:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C=O stretching: A strong absorption band around 1680-1730 cm⁻¹ corresponding to the ester carbonyl group[10].
-
C=C and C=N stretching: Absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond[10].
-
Synthesis and Purification Workflow
The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 3-aminoisonicotinic acid. This precursor can be prepared via methods such as the Hofmann rearrangement of pyridine-3,4-dicarboximide. A common and straightforward laboratory-scale synthesis is the Fischer esterification of 3-aminoisonicotinic acid.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative method for synthesizing this compound from 3-aminoisonicotinic acid.
Materials:
-
3-aminoisonicotinic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminoisonicotinic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done cautiously.
-
Esterification: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up - Quenching and Neutralization: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice and the saturated NaHCO₃ solution. Add the basic solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic phase sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound[8].
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its three key components: the nucleophilic amino group, the electrophilic ester carbonyl, and the pyridine ring. This trifecta of functionality makes it a powerful synthon for building complex heterocyclic systems.
Key Reaction Pathways
The primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. The ester group can undergo hydrolysis, amidation, or reduction. These transformations allow for the elaboration of the core structure in multiple directions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 14208-83-4 this compound AKSci A824 [aksci.com]
- 8. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [chemicalbook.com]
- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 3-Aminoisonicotinate
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, from medicinal chemistry to materials science. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of Ethyl 3-aminoisonicotinate, a key heterocyclic building block. Moving beyond a simple recitation of data, this document details the strategic integration of multiple analytical techniques, explaining the causal logic behind experimental choices and the interpretation of complex datasets. We will proceed through a multi-modal analysis, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive and self-validating structural model.
Introduction: The Significance of this compound
This compound (IUPAC Name: Ethyl 3-aminopyridine-4-carboxylate) is a substituted pyridine derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1][2] Its structural motif, featuring an aromatic amine and an ethyl ester on a pyridine core, makes it a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Given its role as a foundational precursor, absolute certainty of its molecular structure is not merely an academic exercise but a critical prerequisite for ensuring the integrity, safety, and efficacy of downstream products. This guide establishes a robust analytical workflow for its complete characterization.
Caption: Molecular structure of this compound.
Integrated Analytical Workflow
The elucidation process is not linear but cyclical, where insights from one technique inform the next. Our approach is grounded in a logical progression from foundational data to high-resolution structural detail.
Caption: Workflow for integrated structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental data points: the molecular weight and elemental formula. This information acts as a constraint for all subsequent spectral interpretation. Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, offering initial structural clues.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure sample volatilization and separation from impurities.
-
MS Conditions: Acquire data in EI mode at 70 eV. Scan a mass range from m/z 40 to 400.
-
High-Resolution Analysis: For exact mass determination, infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).
Data Interpretation and Validation
-
Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. For this compound, this is expected at m/z = 166 .
-
Elemental Composition: High-resolution mass spectrometry (HRMS) provides an exact mass, which validates the molecular formula. The calculated exact mass for C₈H₁₀N₂O₂ is 166.0742 Da .[1] A measured mass within 5 ppm of this value confirms the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Key expected fragments arise from the cleavage of the ester group, which is a common and predictable fragmentation pathway for such compounds.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared Spectroscopy: Functional Group Identification
Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule. The presence or absence of specific absorption bands provides direct, confirmatory evidence for the amine, ester, and aromatic functionalities hypothesized from the molecular formula.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation and Validation
The IR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, the key is to confirm the presence of both the primary amine and the ester.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |
| 3450–3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100–3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| 2980–2850 | Medium | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1730–1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620–1580 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| 1300–1150 | Strong | C-O Stretch | Ester Linkage |
Source: Data compiled from standard IR correlation tables.[3][4]
The presence of a strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the ester carbonyl, while the characteristic two-pronged signal above 3300 cm⁻¹ confirms the primary amine.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Experience: While MS and IR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic connectivity. ¹H NMR reveals the proton environment and neighboring relationships, while ¹³C NMR maps the carbon skeleton. Together, they allow for the unambiguous assembly of the molecular puzzle.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used.
-
D₂O Shake (Optional but Recommended): To confirm the -NH₂ protons, acquire a spectrum, add a drop of D₂O, shake vigorously, and re-acquire. The labile amine protons will exchange with deuterium and their signal will disappear.
Predicted Spectrum and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | s | 1H | H-2 | Proton adjacent to ring nitrogen, deshielded. |
| ~8.10 | d | 1H | H-6 | Proton adjacent to ring nitrogen, coupled to H-5. |
| ~7.05 | d | 1H | H-5 | Proton ortho to the electron-donating amine, shielded. |
| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. Disappears on D₂O shake. |
| ~4.35 | q | 2H | -OCH₂ CH₃ | Methylene protons are deshielded by the adjacent oxygen. Coupled to the methyl group. |
| ~1.38 | t | 3H | -OCH₂CH₃ | Methyl protons are in a standard aliphatic environment. Coupled to the methylene group. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, br=broad.
Trustworthiness: The coupling patterns are self-validating. The quartet (4 lines) for the -OCH₂- group confirms it has 3 neighbors (n+1 rule), pointing directly to the -CH₃ group. The triplet for the -CH₃ group confirms its 2 neighbors, pointing back to the -OCH₂- group. The distinct chemical shifts and coupling of the three aromatic protons confirm the 3,4-substitution pattern on the pyridine ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This gives a single peak for each unique carbon environment. DEPT-135 or DEPT-90 experiments can be run to differentiate between CH₃/CH, CH₂, and quaternary carbons.
Predicted Spectrum and Interpretation
Caption: Numbering scheme for NMR assignments.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~166.0 | Quaternary | C7 (C=O) | Ester carbonyl carbon, highly deshielded. |
| ~155.2 | Quaternary | C3 | Aromatic carbon attached to the electron-donating -NH₂ group. |
| ~149.8 | CH | C2 | Aromatic carbon adjacent to nitrogen. |
| ~147.1 | CH | C6 | Aromatic carbon adjacent to nitrogen. |
| ~120.5 | CH | C5 | Aromatic carbon shielded by the -NH₂ group. |
| ~118.4 | Quaternary | C4 | Aromatic carbon attached to the electron-withdrawing ester group. |
| ~61.5 | CH₂ | C8 (-C H₂O-) | Aliphatic carbon attached to oxygen, deshielded. |
| ~14.3 | CH₃ | C9 (-C H₃) | Standard aliphatic methyl carbon. |
Source: Predicted shifts based on additivity rules and spectral databases for similar structures.[5][6]
The observation of exactly 8 distinct carbon signals perfectly matches the molecular formula, providing strong, confirmatory evidence for the proposed structure.
Conclusion
The structure of this compound is unequivocally confirmed through the strategic and integrated application of orthogonal analytical techniques. Mass spectrometry established the correct molecular formula (C₈H₁₀N₂O₂) and provided logical fragmentation data.[1] FTIR spectroscopy confirmed the presence of the required primary amine, ester, and aromatic ring functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive, high-resolution map of the molecular architecture, confirming the 3,4-substitution pattern on the pyridine ring and the structure of the ethyl ester side chain. Each technique serves as a self-validating system for the others, culminating in a structural assignment of the highest scientific integrity.
References
- Title: this compound Source: PubChem, N
- Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- Title: FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d).
- Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]
Sources
IUPAC name ethyl 3-aminopyridine-4-carboxylate
An In-depth Technical Guide to Ethyl 3-Aminopyridine-4-Carboxylate: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 3-aminopyridine-4-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights into its utility.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 3-aminopyridine-4-carboxylate (also known as 3-amino-isonicotinic acid ethyl ester) is a substituted pyridine derivative featuring both an amino and an ethyl carboxylate functional group. The aminopyridine core is considered a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[1][2] This molecule serves as a key intermediate in the synthesis of more complex bioactive molecules, including potential therapeutics for neurological disorders and anti-tuberculosis agents.[3][4][5] Its strategic placement of functional groups—a nucleophilic amine and an ester handle for amide coupling or reduction—makes it a versatile starting point for building complex heterocyclic systems.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of ethyl 3-aminopyridine-4-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-aminopyridine-4-carboxylate | [5][6] |
| Synonyms | 3-Amino-isonicotinic acid ethyl ester | [4][7] |
| CAS Number | 14208-83-4 | [6][7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 166.18 g/mol | [6][7] |
| Appearance | Sandy solid / Colorless to yellowish liquid | [4][7] |
| Melting Point | 170-175 °C (Predicted) | [7] |
| Boiling Point | 304.0 ± 22.0 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [7] |
Synthesis and Purification Protocol
The most direct and common synthesis of ethyl 3-aminopyridine-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 3-aminopyridine-4-carboxylic acid. This method is reliable and scalable for laboratory settings.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (serving as both solvent and reagent, ~10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Expertise & Experience: Using ethanol in large excess drives the equilibrium towards the ester product, maximizing yield as per Le Châtelier's principle. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[8]
-
-
Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
-
Trustworthiness: This neutralization step is critical. Failure to quench the acid will result in poor extraction efficiency as the amino-protonated product will remain in the aqueous layer. Check the aqueous phase with pH paper to ensure it is basic (pH > 8).
-
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 3-aminopyridine-4-carboxylate.
Spectroscopic Characterization: An Analyst's Guide
While a definitive, published spectrum for this specific molecule is elusive in general databases, its structure allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound should expect the following signature.
-
¹H NMR (Proton NMR):
-
Ethyl Group: A quartet signal around δ 4.2-4.4 ppm (2H, -O-CH₂-CH₃) and a corresponding triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (between the two nitrogen atoms in resonance) would likely be the most deshielded (highest ppm). The protons at positions 5 and 6 will also have characteristic shifts and coupling constants.
-
Amino Group: A broad singlet, typically in the range of δ 4.5-6.0 ppm (2H, -NH₂), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Ester Group: A carbonyl carbon signal (C=O) around δ 165-170 ppm, an ester methylene carbon (-O-CH₂) around δ 60-62 ppm, and a methyl carbon (-CH₃) around δ 14-15 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the amino group (C3) and the carbon bearing the ester (C4) will have characteristic shifts influenced by these substituents.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[9]
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.[10]
-
C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region, typical for the pyridine ring.
-
-
Mass Spectrometry (MS):
-
The Electron Impact (EI) spectrum should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 166.18.
-
Common fragmentation patterns would include the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (-C₂H₄) via McLafferty rearrangement.
-
Chemical Reactivity and Synthetic Applications
Ethyl 3-aminopyridine-4-carboxylate is a bifunctional molecule, and its reactivity is dominated by the amino and ester groups.
-
Reactions at the Amino Group: The primary amine at the C3 position is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with isocyanates to form ureas, and can be used in cyclization reactions to form fused heterocyclic systems.
-
Reactions at the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to an amide by heating with an amine (aminolysis) or reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Application Example: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
A key application of aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines, a core structure in many marketed drugs.[2] The diagram below illustrates a plausible pathway where ethyl 3-aminopyridine-4-carboxylate could be utilized.
Caption: Synthetic utility in forming fused heterocyclic systems.
In this representative scheme, the more nucleophilic pyridine ring nitrogen attacks an α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, where the exocyclic amine attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. This demonstrates the compound's value in rapidly building molecular complexity.
Safety and Handling
As a responsible scientist, proper handling is paramount. Ethyl 3-aminopyridine-4-carboxylate is classified as an irritant.
-
Hazards: Irritating to eyes, respiratory system, and skin.[7]
-
Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[7]
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
-
Conclusion
Ethyl 3-aminopyridine-4-carboxylate is more than just a chemical; it is a versatile tool for innovation in drug discovery and materials science. Its well-defined reactivity, coupled with the proven biological significance of the aminopyridine scaffold, ensures its continued importance for researchers. This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically deploy this valuable building block in the laboratory.
References
- Wiley-VCH. (2007). Supporting Information.
- ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
- The Royal Society of Chemistry. (2019). Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- SciSpace. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- ChemBK. (2024). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.
- PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
- Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Alchimica. (n.d.). 3-Pyridinecarboxylic acid, 4-amino-, methyl ester.
- Stenutz. (n.d.). ethyl pyridine-4-carboxylate.
- Chemical Register. (n.d.). 3-PYRIDINECARBOXYLIC ACID 6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-,TRANS-,3-PYRIDINECARBOXYLIC ACID 6-AMINO-2-METHOXY-,ETHYL ESTER Suppliers & Manufacturers.
- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
- ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).
- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
- National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4 [matrix-fine-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Ethyl 3-Aminoisonicotinate Scaffold - A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Ethyl 3-Aminoisonicotinate Derivatives
In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets, thereby exhibiting a wide array of biological activities. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceutical agents.[1] this compound, a disubstituted pyridine derivative, serves as a particularly versatile starting point for the synthesis of novel bioactive compounds. Its structure, featuring an amino group and an ethyl ester, provides two reactive handles for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the significant biological activities reported for derivatives of this compound. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, grounding the discussion in mechanistic insights and field-proven experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to advance the exploration of this promising class of compounds.
Core Chemical Structure and Points of Derivatization
The foundational structure of this compound is key to its utility. The primary amino group at the 3-position and the ester at the 4-position are prime sites for chemical elaboration to generate diverse libraries of compounds.
Caption: Core structure and key sites for chemical modification.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine derivatives are widely reported as potential anticancer agents.[1] The modification of the this compound core has yielded compounds with significant cytotoxic activity against various human cancer cell lines.
Mechanism of Action
While diverse mechanisms are likely at play depending on the specific derivative, a prominent mode of action for related heterocyclic compounds is the disruption of microtubule dynamics. Certain derivatives can inhibit tubulin polymerization, leading to a robust G2/M cell-cycle arrest and the accumulation of cells in the M-phase, ultimately inducing apoptosis.[2] Other reported mechanisms for isatin-based derivatives, which share structural similarities, include the induction of reactive oxygen species (ROS) and the activation of caspase-3 and caspase-9 pathways.[3]
Caption: Postulated mechanism of action via tubulin inhibition.
Biological Data Summary
The efficacy of novel anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazole-Pyridine Hybrids | A2780 (Ovarian) | Variable | [5] |
| Isatin-Hydrazone Hybrids | A549 (Lung) | 4 - 13 | [3] |
| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | Low µM range | [6] |
| Ethyl-2-amino-pyrroles | SK-LMS-1 (Leiomyosarcoma) | Dose-dependent inhibition | [2] |
Note: This table is illustrative, compiling data from related heterocyclic structures to indicate the potential of the isonicotinate scaffold.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including those derived from pyridine, are a rich source of potential antibacterial and antifungal agents.[8][9]
Structure-Activity Relationship Insights
Studies on related structures like 2-aminothiazoles and N-oxazolylcarboxamides of pyridinecarboxylic acids show that antimicrobial potency is highly dependent on the substituents.[10][11] For instance, the introduction of specific side chains can enhance activity against Gram-positive bacteria, including resistant strains like M. tuberculosis.[12] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a target for nalidixic acid, a naphthyridine derivative.[13]
Biological Data Summary
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyridine-Thiosemicarbazones | M. tuberculosis | 0.5 - 4 | |
| N-oxazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [11] |
| 3-(3-Pyridyl)-oxazolidinones | B. subtilis | 16 | [15] |
| Thiophene Derivatives | S. aureus / E. coli | Comparable to Ampicillin |
Note: This table presents data from related pyridine and thiophene derivatives to highlight the scaffold's potential.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a gold-standard method for quantitative antimicrobial susceptibility testing (AST).[16][17] It determines the MIC by exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium.
Objective: To determine the MIC of a test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control well). The final volume in each well will be 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as observed by the naked eye.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a host of diseases. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, with some showing potent and selective inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[18][19]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[20] Molecular docking studies of nicotinate derivatives have shown favorable interactions within the COX-2 active site, explaining their potent inhibitory activity.[18]
Caption: Workflow for identifying selective anti-inflammatory agents.
Biological Data Summary
The anti-inflammatory potential is assessed by measuring IC50 values against COX-1 and COX-2, and the ratio of these values gives the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Nicotinate Derivative 4c | >100 | 0.04 | >2500 | [18] |
| Nicotinate Derivative 4f | >100 | 0.04 | >2500 | [18] |
| Celecoxib (Standard) | 4.32 | 0.04 | 108 | [18] |
| Pyrrolidinone Derivative | 314 | 130 | 2.4 | [20] |
Note: Data from reference[18] shows that certain nicotinate derivatives can exhibit COX-2 inhibitory activity equipotent to Celecoxib with significantly higher selectivity.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and widely used model for evaluating the in vivo activity of acute anti-inflammatory agents.[18][21]
Objective: To assess the anti-inflammatory effect of a test compound in a rat model.
Materials:
-
Wistar albino rats (150-200 g)
-
Test compound
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% Carrageenan solution in normal saline
-
Pletysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping: Acclimatize animals for one week. Divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses, e.g., 10, 20, 30 mg/kg).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising core for the development of novel therapeutic agents. The chemical versatility of the amino and ester functional groups allows for the creation of large, diverse chemical libraries with a wide spectrum of biological activities. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents in numerous preclinical studies.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.
-
In Vivo Efficacy and Safety: Advancing the most promising compounds from in vitro assays to more complex in vivo disease models to confirm their therapeutic potential and safety profiles.[22][23][24]
By integrating rational drug design, robust biological screening, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.
References
- PubChem. This compound.
- Pavel, D.
- Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., et al. (2021).
- Boichuk, S., Galembikova, A., Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]
- El-Sayed, M. A. A., El-Gamal, M. I., Al-Fayoumi, H. M., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
- van der Valk, R. A. P., Visser, M. R., & Richters, J. P. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Drug Delivery and Translational Research, 12(11), 2685-2702. [Link]
- Wojcieska, D., & Kłys, A. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 23(16), 1776-1801. [Link]
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
- Lattanzio, L., & Vattemi, E. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 10(11), 447. [Link]
- Nakazato, A., Kumagai, T., Yoshimaru, T., et al. (1995). In vivo biological activity of antioxidative aminothiazole derivatives. Journal of Medicinal Chemistry, 38(11), 1907-13. [Link]
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15611. [Link]
- Khan, M. A., Al-Harbi, S. A., Al-Anazi, M. R., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Blatt, N. B., Al-Sbiei, A., & Al-Mohanna, F. (2018). In vivo screening models of anticancer drugs.
- Zhao, Y., Liang, Y., Li, C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14755-14763. [Link]
- Bemer-Odmatt, A., et al. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent.
- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]
- Al-Harbi, N. O. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
- El-Sayed, W. M., & Al-Ghorbani, M. (2019). antioxidant, anticancer and immunocytochemistry activities of three synthetic coumarin derivatives.
- Gilani, S. J., Khan, S. A., & Siddiqui, N. (2013). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- Pejchal, V., Valášková, L., Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(18), 4296. [Link]
- Al-Adiwish, W. M. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][19]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions.
- van der Valk, R. A. P., Visser, M. R., & Richters, J. P. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(11), 3290. [Link]
- Ndhlala, A. R., Amoo, S. O., & Van Staden, J. (2021). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 10(11), 2496. [Link]
- Chavez, N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
- El-Malah, A. A., El-Gohary, N. S., & El-Gamal, S. M. (2023).
- Ghattas, M. A., & Bardaweel, S. K. (2017). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.
- de Souza, A. C. G., de Oliveira, D. N., & de Almeida, M. V. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 626488. [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1255. [Link]
- Sharma, P., & Kumar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research, 1(4), 843-849. [Link]
- Blatt, N. B., Al-Sbiei, A., & Al-Mohanna, F. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link]
- Al-Adiwish, W. M. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][19]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. American Journal of Organic Chemistry, 6(3), 51-58. [Link]
- Al-Omar, M. A. (2018).
- Czarnecka, K., Sidoryk, K., & Kaczorowska, K. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]
- Licht-Murava, A., Garty, A., & Rosenhouse-Dantsker, A. (2022).
- Raj, R. K., & K, V. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(3), 856-864. [Link]
- CN104292211A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- bioMérieux. (2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Kumar, A., & Sharma, P. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(2), 296-300. [Link]
- Li, Y., Liu, Y., & Wang, Y. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
- Sharma, P., & Kumar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 59(7), 357-63. [Link]
- Anbalagan, N., & Rajendran, K. (2011). Anti-inflammatory activity of flavonoid fraction of Pisonia grandis R.Br leaves. Journal of Chemical and Pharmaceutical Research, 3(3), 209-214. [Link]
- Gencer, H. K., & Ertan, R. (2020).
- Abdel-Megeed, M. F., El-Sayed, M. S., & El-Hiti, G. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]
Sources
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cris.tau.ac.il [cris.tau.ac.il]
- 24. ijpbs.com [ijpbs.com]
Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for Ethyl 3-aminoisonicotinate Analogs
This guide provides an in-depth exploration of potential therapeutic targets for the emerging class of compounds, Ethyl 3-aminoisonicotinate analogs. Drawing upon the broad bioactivity of isonicotinic acid derivatives, this document synthesizes current understanding and provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate novel targets for this promising chemical scaffold. We will delve into the mechanistic rationale behind target selection, present detailed experimental workflows for validation, and offer insights into the structure-activity relationships that can guide future analog design.
Introduction: The Therapeutic Promise of the Isonicotinic Acid Scaffold
The pyridine carboxylic acid core, particularly the isonicotinic acid isomer, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs for a wide array of diseases, including tuberculosis, cancer, and inflammatory conditions.[1][2] This therapeutic versatility stems from the pyridine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] this compound represents a key subclass, offering a synthetically tractable platform for generating diverse analogs with the potential for novel pharmacology. This guide will focus on the most promising therapeutic avenues for these analogs, grounded in the established activities of the broader isonicotinic acid class.
Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
A compelling body of evidence points towards dihydroorotate dehydrogenase (DHODH) as a primary and high-potential therapeutic target for amino-isonicotinic acid derivatives.[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1]
Mechanistic Rationale
Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for the treatment of cancers and autoimmune diseases, where aberrant cell proliferation is a hallmark.[1] Patented amino(iso)nicotinic acid derivatives have demonstrated potent, nanomolar inhibition of human DHODH, highlighting the significant potential of the this compound scaffold to be optimized for this target.[1]
Target Validation Workflow
Validation of DHODH as a target for novel this compound analogs requires a multi-step experimental approach, progressing from enzymatic assays to cellular and potentially in vivo models.
Caption: Workflow for validating DHODH as a therapeutic target.
Protocol 2.2.2.1: Recombinant Human DHODH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), Coenzyme Q10 (CoQ10) or a suitable analog
-
2,6-dichloroindophenol (DCIP) as a chromogenic electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Self-Validation:
-
Include a known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
Include a DMSO-only control to determine the uninhibited enzyme activity.
-
Ensure the Z'-factor of the assay is > 0.5 for robustness.
-
Protocol 2.2.2.2: Pyrimidine Depletion Rescue Assay
-
Objective: To confirm that the anti-proliferative effect of the test compounds is due to DHODH inhibition.
-
Materials:
-
Proliferating cell line (e.g., Jurkat T-cells or a cancer cell line)
-
Cell culture medium and supplements
-
Test compound
-
Uridine and/or orotate
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 concentration in the presence or absence of exogenous uridine (e.g., 100 µM) or orotate.
-
Incubate for 48-72 hours.
-
Measure cell viability using a suitable proliferation assay.
-
-
Expected Outcome: If the compound's anti-proliferative effect is mediated by DHODH inhibition, the addition of uridine or orotate should rescue the cells from the compound-induced growth inhibition.
Secondary Therapeutic Targets: Inflammation and Oxidative Stress Pathways
Isonicotinic acid derivatives have consistently demonstrated significant anti-inflammatory and antioxidant properties.[2][3] These activities present a valuable secondary avenue for therapeutic development, particularly for inflammatory diseases.
Cyclooxygenase-2 (COX-2) Inhibition
Mechanistic Rationale: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by synthesizing prostaglandins.[2] Molecular docking studies have suggested that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme, and in vitro studies have confirmed their inhibitory activity.[2][4]
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Reduction of Reactive Oxygen Species (ROS)
Mechanistic Rationale: Overproduction of reactive oxygen species (ROS) by immune cells contributes to tissue damage in inflammatory conditions.[2] Certain isonicotinates have shown potent activity as ROS inhibitors, suggesting a mechanism that could involve direct scavenging or modulation of ROS-producing enzymes like myeloperoxidase (MPO).[2][3]
-
Objective: To measure the effect of test compounds on intracellular ROS levels in stimulated immune cells.
-
Materials:
-
Immune cells (e.g., neutrophils or macrophages)
-
Cell-permeable fluorescent ROS probe (e.g., DCFDA or CellROX)
-
Stimulant (e.g., PMA or LPS)
-
Test compounds
-
Known antioxidant as a positive control (e.g., N-acetylcysteine)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Isolate and culture immune cells.
-
Load the cells with the ROS probe according to the manufacturer's instructions.
-
Treat the cells with the test compounds for a specified pre-incubation period.
-
Stimulate ROS production by adding the stimulant.
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to stimulated, untreated cells indicates ROS inhibition.
Emerging Therapeutic Target: Anticancer Activity via Novel Mechanisms
While DHODH inhibition represents a clear anti-proliferative strategy, the broader isonicotinic acid class has demonstrated cytotoxic effects against various cancer cell lines through other mechanisms, suggesting that this compound analogs may also possess multi-targeted anticancer activity.[5]
Potential Anticancer Targets
-
Tyrosine Kinases: Inhibition of kinases such as Bcr-Abl has been reported for some isonicotinic acid derivatives.[2]
-
Histone Demethylases: These enzymes are involved in epigenetic regulation and are attractive targets in oncology.[2]
-
Tubulin Polymerization: While not directly reported for isonicotinates, related heterocyclic compounds have shown to inhibit tubulin polymerization, a validated anticancer mechanism.[6]
Initial Screening Strategy for Anticancer Activity
A pragmatic initial step is to screen a library of this compound analogs against a panel of human cancer cell lines representing different tumor types.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Triple-negative |
| HCT-116 | Colorectal Cancer | p53 wild-type |
| A549 | Lung Cancer | Non-small cell lung cancer |
| Jurkat | T-cell Leukemia | Suspension cell line |
Structure-Activity Relationship (SAR) Studies: A Path to Optimization
Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity for the identified targets. Key regions for modification include:
-
The Amino Group (Position 3): Acylation, alkylation, or incorporation into heterocyclic rings can modulate binding interactions.
-
The Pyridine Ring: Substitution with electron-donating or withdrawing groups can alter the electronic properties and binding affinity.
-
The Ethyl Ester (Position 4): Hydrolysis to the carboxylic acid or conversion to amides can impact solubility, cell permeability, and target engagement.
Conclusion
This compound analogs represent a promising class of compounds with significant therapeutic potential. This guide has outlined a strategic approach to target identification and validation, focusing on DHODH as a primary target for antiproliferative and immunomodulatory effects, and COX-2/ROS inhibition for anti-inflammatory applications. The potential for novel anticancer mechanisms further broadens the therapeutic landscape for this versatile scaffold. By employing the detailed experimental workflows and considering the principles of SAR, researchers can effectively advance the development of novel drug candidates based on this promising chemical entity.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.
- Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.).
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021, February 26). Semantic Scholar.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI.
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016, August). PubMed.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC. (2021, July 12).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action for Ethyl 3-aminoisonicotinate Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative of Mechanism of Action in Drug Development
Ethyl 3-aminoisonicotinate and its derivatives represent a promising scaffold in medicinal chemistry, with potential applications spanning various therapeutic areas. However, translating a promising molecule into a viable therapeutic hinges on a deep and comprehensive understanding of its mechanism of action (MOA). A well-defined MOA is the cornerstone of a successful drug development program, enabling rational optimization, predicting potential side effects, and identifying patient populations most likely to respond.[1][2]
This guide provides a multi-phase, integrated framework for researchers, scientists, and drug development professionals to systematically dissect the MOA of novel this compound compounds. We will move beyond a mere listing of techniques, instead focusing on the strategic rationale behind experimental choices, the integration of orthogonal approaches for data validation, and the ultimate goal of building a robust, evidence-based narrative of a compound's biological activity.
Phase 1: Unmasking the Target - The "Who" of the Interaction
The foundational step in any MOA study is to identify the direct molecular target(s) of the compound.[1][3] Answering this question—“What does my compound bind to?”—prevents costly misdirection and provides the critical first piece of the mechanistic puzzle. A multi-pronged approach, combining computational and experimental methods, is essential for robust target identification.[1][4]
Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods utilize a modified version of the small molecule to selectively capture its binding partners from a complex biological mixture, such as a cell lysate.[3][4]
-
On-Bead Affinity Matrix: The this compound compound is chemically synthesized with a linker and immobilized onto a solid support (e.g., agarose beads).[3] This "bait" is then incubated with cell or tissue lysate. Proteins that bind to the compound are captured, washed, and subsequently identified using mass spectrometry. The key challenge lies in designing a linker attachment point that does not disrupt the compound's native binding activity.[3]
-
Kinobeads® Technology: If there is a preliminary hypothesis that the compound targets kinases—a common target class for small molecules—the Kinobeads® approach is highly effective.[5][6][7][8][9] This technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a lysate.[5][6][7] By pre-incubating the lysate with the this compound compound, one can perform a competition binding experiment. Targets of the compound will be blocked and thus show reduced binding to the beads, allowing for their identification and relative affinity ranking by quantitative mass spectrometry.[6][9]
Label-Free Approaches: Target Identification in a Native State
A significant advantage of label-free methods is that they do not require chemical modification of the compound, avoiding potential artifacts.[3][4]
Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle of ligand-induced thermal stabilization.[10][11][12][13] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[10][13][14] CETSA can be performed in cell lysates, intact cells, or even tissue samples, making it a highly versatile tool for confirming direct target engagement in a physiologically relevant environment.[11][12][14]
Featured Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if an this compound compound directly binds to and stabilizes a putative target protein in intact cells.
Methodology:
-
Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either the this compound compound (e.g., at 10x the cellular IC50) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[10] Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments). Heat for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[10] This step is crucial to release cellular contents while preserving protein stability.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[10] Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or AlphaScreen®.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[11]
Self-Validation: The inclusion of a vehicle control is critical. A no-shift result indicates a lack of direct binding under these conditions. A known binder for the target protein should be used as a positive control, if available.
Phase 2: Characterizing the Interaction - The "How" and "How Tightly"
Once a primary target is identified and validated, the next step is to quantitatively characterize the binding interaction. This phase provides crucial data for structure-activity relationship (SAR) studies and lead optimization.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that provides high-sensitivity, real-time data on biomolecular interactions.[15][16][17][18][19] In a typical setup, the purified target protein (ligand) is immobilized on a gold-plated sensor chip. The this compound compound (analyte) is then flowed over the surface.[16][19] Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[15][16]
Why Choose SPR? SPR is the gold standard for determining the kinetics of a binding event.[15] It allows for the precise calculation of:
-
Association Rate (k_on): How quickly the compound binds to the target.
-
Dissociation Rate (k_off): How quickly the compound dissociates from the target.
-
Affinity (K_D): The equilibrium dissociation constant (k_off / k_on), a measure of binding strength.
This kinetic information is invaluable for understanding a drug's potential duration of action and for optimizing its residence time on the target.[16]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20][21][22][23][24] In an ITC experiment, the compound is titrated into a sample cell containing the purified target protein.[20][21]
Why Choose ITC? ITC is considered the most rigorous method for determining binding affinity because it is a direct measurement of binding in solution, requiring no labels or immobilization.[20] It provides:
-
Binding Affinity (K_D) [20]
-
Stoichiometry (n): The molar ratio of the binding interaction (e.g., 1:1 or 2:1).[20]
-
Enthalpy (ΔH) and Entropy (ΔS): These thermodynamic parameters offer deep insights into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions).[20][21]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Change in refractive index upon binding | Measures heat change upon binding[20] | Ligand-induced thermal stabilization[10] |
| Sample State | One partner immobilized, one in solution | Both partners in native state in solution[20] | Lysate, intact cells, or tissue[12] |
| Primary Output | k_on, k_off, K_D (Kinetics & Affinity)[16] | K_D, ΔH, ΔS, n (Thermodynamics & Affinity)[20] | Target engagement, T_agg shift[14] |
| Key Advantage | Real-time kinetic data[15] | Gold standard for affinity; thermodynamic data[23] | Confirms binding in a cellular context[14] |
| Throughput | Medium to High | Low to Medium | Medium to High (plate-based formats)[11] |
Table 1: Comparison of Key Biophysical Techniques.
Phase 3: Delineating the Pathway - The "What Happens Next"
Confirming that a compound binds to a target is only part of the story. The critical next question is: what are the cellular consequences of this binding event?[25][26][27][28] This phase connects target engagement to a functional cellular response.
Cellular Target Engagement Assays
While CETSA confirms binding, other techniques can provide more dynamic or quantitative measures of target engagement in living cells.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures protein-protein interactions or conformational changes in real-time.[29][30][31] A target protein can be tagged with a bioluminescent donor (e.g., NanoLuc® luciferase) and a fluorescent acceptor.[32] Compound binding that induces a conformational change or disrupts a protein-protein interaction will alter the BRET signal, providing a dynamic readout of target engagement in living cells.[29][33]
Phosphoproteomics: Mapping Signal Transduction
If the identified target is a kinase or part of a signaling cascade, its modulation will lead to changes in downstream protein phosphorylation. Phosphoproteomics provides a global, unbiased snapshot of these changes.[34][35][36][37]
Why Choose Phosphoproteomics? This mass spectrometry-based approach can identify and quantify thousands of phosphorylation sites simultaneously, providing a systems-level view of how the compound rewires cellular signaling.[34][35][38] It is a powerful hypothesis-generating tool for identifying key downstream nodes and pathways affected by the compound.
Workflow: Phosphoproteomic Analysis of Compound Action
Caption: A typical workflow for phosphoproteomic analysis.
Phase 4: From Bench to Biology - The "Does it Matter In Vivo?"
The ultimate test of an MOA hypothesis is its relevance in a complex, whole-organism setting. This phase bridges the gap between cellular activity and potential therapeutic efficacy.
In Vivo Target Validation and Efficacy
Animal models of disease are indispensable for validating that engagement of the target by the compound leads to a therapeutic effect.[2][39][40][41] Key experiments include:
-
Genetic Validation: Using knockout or knockdown models of the target gene to mimic the effect of a specific inhibitor. If the genetic ablation of the target phenocopies the effect of the this compound compound, it provides strong evidence for the on-target MOA.[2][41]
-
Efficacy Studies: Treating diseased animal models with the compound to assess its impact on disease progression, correlating this with target engagement measurements in the relevant tissues.
Pharmacodynamic (PD) Biomarker Development
A critical output of MOA studies is the identification of pharmacodynamic (PD) biomarkers. These are measurable indicators that provide proof of the drug's biological activity in the body.[42][43][44][45][46]
Why are PD Biomarkers Essential? PD biomarkers are crucial for clinical development.[42][44] They can:
-
Provide early proof-of-concept that the drug is hitting its target in patients.[44]
-
Help determine the optimal biological dose and schedule.[44][45]
-
Offer insights into mechanisms of response and resistance.[44]
For an this compound compound targeting a kinase, a PD biomarker could be the level of phosphorylation of a direct downstream substrate, which can be measured in tumor biopsies or even surrogate tissues like peripheral blood mononuclear cells (PBMCs).[44]
Logical Framework: The Pharmacological Audit Trail
Caption: Connecting in vitro activity to in vivo efficacy.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
Elucidating the mechanism of action for a novel compound series like this compound is not a linear process but an iterative cycle of hypothesis generation and rigorous validation. By systematically progressing through target identification, biophysical characterization, pathway analysis, and in vivo validation, researchers can build a comprehensive and compelling MOA. This detailed understanding is not merely an academic exercise; it is the essential foundation upon which a successful, rationally designed therapeutic is built, ultimately de-risking clinical development and accelerating the delivery of new medicines to patients.
References
- Workflow for Phospho Proteomics Analysis. Mtoz Biolabs.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central.
- An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Precision for Medicine.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- A beginner’s guide to surface plasmon resonance. The Biochemist.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PubMed Central.
- A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
- PhosPiR: an automated phosphoproteomic pipeline in R. Oxford Academic.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.
- Unlocking Precision Medicine: Development of Pharmacodynamic Biomarker. Preprints.org.
- Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com.
- Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
- Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PubMed Central.
- In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine. PubMed.
- Pharmacodynamic Biomarkers. Berg Health.
- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed.
- Approaches To Studying Cellular Signaling: A Primer For Morphologists. PubMed Central.
- In Vivo Target Validation. Creative Biolabs.
- How do we study signaling pathways within the cell?. FMP Berlin.
- Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. PubMed Central.
- Optimized Kinobeads published. Chair of Proteomics and Bioanalytics.
- Biomarker Analysis in Drug Development: Boosting Precision Medicine. Crown Bioscience Blog.
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
- Tools and Strategies for Studying Cell Signaling Pathways. The Scientist.
- Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online.
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Signal transduction at the single-cell level: Approaches to study the dynamic nature of signaling networks. National Institutes of Health.
- target validation & efficacy - In vivo models. Labtoo.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
- (PDF) Approaches and methods to study cell signaling: Linguistics of cellular communication. ResearchGate.
- Target identification and validation in research. WJBPHS.
- Schematic illustration of bioluminescence resonance energy transfer... ResearchGate.
- CETSA. CETSA.
- Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. PubMed.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers.
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. denovobiolabs.com [denovobiolabs.com]
- 17. youtube.com [youtube.com]
- 18. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tools and Strategies for Studying Cell Signaling Pathways | The Scientist [the-scientist.com]
- 27. Signal transduction at the single-cell level: Approaches to study the dynamic nature of signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. news-medical.net [news-medical.net]
- 30. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Workflow for Phospho Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 35. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. academic.oup.com [academic.oup.com]
- 39. In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 41. labtoo.com [labtoo.com]
- 42. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 43. ijpsjournal.com [ijpsjournal.com]
- 44. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 45. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 46. blog.crownbio.com [blog.crownbio.com]
Ethyl 3-aminoisonicotinate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring, a foundational aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous blockbuster drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of drug design. Among the vast array of substituted pyridines, Ethyl 3-aminoisonicotinate stands out as a particularly valuable and versatile building block. Possessing a unique arrangement of an amino group and an ethyl ester on the pyridine core, this molecule offers a rich and tunable reactivity profile, making it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 14208-83-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light orange to yellow to green powder or crystals | [2] |
| Melting Point | 65.0 to 69.0 °C | [2] |
| IUPAC Name | ethyl 3-aminopyridine-4-carboxylate | [1] |
| Synonyms | 3-Aminoisonicotinic acid ethyl ester, Ethyl 3-aminopyridine-4-carboxylate | [2] |
Spectroscopic Characterization
The identity and purity of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (DMSO-d₆): δ 1.30 (3H, t, J = 7.1 Hz), 4.28 (2H, q, J = 7.1 Hz), 6.66 (2H, br. s), 7.45 (1H, d, J = 5.2 Hz), 7.73 (1H, d, J = 5.2 Hz), 8.23 (1H, s).[3]
-
¹³C NMR: Representative shifts for similar structures suggest signals for the ethyl group carbons, the ester carbonyl carbon, and the pyridine ring carbons, with the position of the amino group influencing the chemical shifts of the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key absorptions are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and the characteristic vibrations of the pyridine ring.
Synthesis of this compound: A Practical Guide
The most common and practical laboratory-scale synthesis of this compound is through the Fischer esterification of 3-aminoisonicotinic acid. This acid-catalyzed reaction is typically carried out in an excess of ethanol, which serves as both the reactant and the solvent.
Experimental Protocol: Fischer Esterification of 3-Aminoisonicotinic Acid[3][4][5]
Materials:
-
3-Aminoisonicotinic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
2 N Sodium hydroxide solution
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminoisonicotinic acid (10 mmol) in ethanol (20 mL).
-
Stir the mixture until the acid is completely dissolved.
-
Slowly and carefully add concentrated sulfuric acid (30 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
To the residue, add water and cool the flask in an ice bath.
-
Adjust the pH of the solution to 8-9 by the dropwise addition of a 2 N sodium hydroxide solution.
-
A solid precipitate of this compound will form. Collect the solid by vacuum filtration and dry.
-
The aqueous filtrate can be extracted with ethyl acetate. The combined organic layers should be washed sequentially with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain additional product.
Yield: A combined yield of approximately 60% can be expected.[3]
Reactivity and Mechanistic Considerations: A Dual-Functionality Scaffold
The synthetic utility of this compound stems from the presence of two key functional groups: the nucleophilic amino group and the electrophilic ester group, both attached to a pyridine ring. This arrangement allows for a diverse range of chemical transformations.
Reactions at the Amino Group
The amino group at the 3-position is a potent nucleophile and readily participates in reactions with various electrophiles. This includes acylation, alkylation, and condensation reactions. The nucleophilicity of the amino group is influenced by the electron-withdrawing nature of the adjacent ester group and the pyridine ring nitrogen.
Cyclocondensation Reactions: Gateway to Fused Heterocycles
A particularly powerful application of this compound is its use in cyclocondensation reactions to form fused heterocyclic systems. The ortho-relationship of the amino and ester functionalities allows for the construction of a second ring fused to the pyridine core. A prime example is the synthesis of pyrido[3,4-d]pyrimidines.
Mechanism of Pyrido[3,4-d]pyrimidine Formation:
The synthesis of the pyrido[3,4-d]pyrimidin-4(3H)-one core typically involves the reaction of this compound with a one-carbon synthon, such as formamide or guanidine. The reaction proceeds through a two-step mechanism:
-
Amidation: The amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of the one-carbon synthon (e.g., formamide). This results in the formation of an N-formyl intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the newly formed amide undergoes an intramolecular cyclization. The nitrogen of the amide attacks the electrophilic carbonyl carbon of the ethyl ester, leading to the formation of the six-membered pyrimidine ring and the elimination of ethanol.
Applications in Drug Discovery: Building Blocks for Targeted Therapies
The unique structural and reactive properties of this compound have made it a valuable building block in the synthesis of a variety of biologically active compounds.
Case Study: Kinase Inhibitors for Cancer Therapy
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of anti-cancer drugs. The pyrido[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a key component of several potent and selective kinase inhibitors.[1][4] The nitrogen atoms in the fused ring system can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling tight binding to the kinase active site.
Representative Synthetic Protocol for a Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative:
This protocol is a representative example based on general procedures for the synthesis of this class of compounds.
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a thermometer, combine this compound (1 equivalent) and formamide (excess).
-
Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with a suitable solvent (e.g., ethanol).
-
The product, pyrido[3,4-d]pyrimidin-4(3H)-one, will often precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Case Study: Anti-Tuberculosis Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. This compound has been utilized as a starting material for the synthesis of novel compounds with activity against Mycobacterium tuberculosis. The pyridine core is a key feature in several existing anti-tubercular drugs, and the versatile reactivity of this building block allows for the exploration of new chemical space in the search for more effective treatments.
Conclusion: An Essential Tool for the Medicinal Chemist
This compound is a high-value heterocyclic building block that offers a unique combination of reactivity and structural features. Its straightforward synthesis and the dual functionality of its amino and ester groups provide a versatile platform for the construction of complex molecular architectures. As demonstrated by its application in the synthesis of kinase inhibitors and anti-tuberculosis agents, this compound is a powerful tool in the hands of medicinal chemists. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
- PubMed. (n.d.). Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation.
- PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
- PubMed. (n.d.). design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions.
- ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
- ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
- ResearchGate. (n.d.). Diversity orientated synthesis of novel kinase inhibitors.
- PubMed. (n.d.). Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction.
- PubMed. (2025, July 10). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders.
- MIT OpenCourseWare. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
- Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- PubChem. (n.d.). This compound.
Sources
A Technical Guide to the Solubility of Ethyl 3-aminoisonicotinate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-aminoisonicotinate (CAS No. 14208-83-4), a key building block in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. It provides a robust framework for predicting solubility behavior, a detailed experimental protocol for its precise determination, and a comparative analysis with structurally related molecules to offer practical guidance for solvent selection in laboratory and process development settings.
Physicochemical Profile of this compound
Understanding the molecular structure and properties of this compound is fundamental to predicting its interaction with various solvents.
Molecular Structure:
This compound
The molecule incorporates three key functional groups that dictate its physicochemical behavior:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen is not delocalized into the aromatic system, making the ring basic and capable of forming hydrogen bonds.
-
Amino Group (-NH₂): Attached to the pyridine ring, this primary amine is a strong hydrogen bond donor and can also act as a weak acceptor. Its presence significantly increases the polarity of the molecule.
-
Ethyl Ester Group (-COOCH₂CH₃): This group has a polar carbonyl (C=O) component, which is a hydrogen bond acceptor, and a nonpolar ethyl component, which contributes some lipophilic character.
These features result in a molecule with a distinct polar character, capable of engaging in multiple intermolecular interactions.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Sandy yellow crystalline solid | [1] |
| Melting Point | 170-175 °C | [2] |
| Boiling Point (Predicted) | 304.0 ± 22.0 °C | [2] |
| XLogP3 | 0.9 | [3] |
| Polar Surface Area (PSA) | 65.2 Ų | [4] |
The low XLogP3 value of 0.9 indicates a relatively hydrophilic nature, while the significant Polar Surface Area (PSA) of 65.2 Ų suggests a strong capacity for forming hydrogen bonds. These parameters are critical in predicting solubility.
Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Solvent Classification and Predicted Solubility:
Based on its molecular properties, the solubility of this compound in common organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amino and ester groups, this compound is expected to exhibit good solubility in these solvents through strong hydrogen bonding interactions. Qualitative data confirms it is soluble in ethanol.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. The polar nature of this compound, particularly the pyridine nitrogen and carbonyl oxygen, should allow for strong dipole-dipole interactions, leading to good to moderate solubility . The solubility of the related compound 2-aminopyridine is highest in the polar aprotic solvents NMP and DMF.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. A significant energy penalty is required to break the strong intermolecular hydrogen bonds of solid this compound, which is not compensated by the weak interactions formed with nonpolar solvents. Therefore, it is predicted to have poor to negligible solubility in this class of solvents. However, some qualitative data suggests solubility in ether, which may be due to the ether oxygen acting as a hydrogen bond acceptor.[6]
Experimental Determination of Solubility: A Standard Protocol
Accurate solubility data is essential for process development and requires empirical measurement. The shake-flask method is the gold-standard technique for determining equilibrium solubility and is highly recommended.[7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity, ≥98%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical to ensure a saturated solution is formed, meaning visible solid must remain at equilibrium. Record the weight of the added solid.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to rest in the constant temperature bath for several hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature-induced precipitation, ensure the syringe is at the same temperature as the solution.
-
Filtration: Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved micro-particles.
-
Quantification: Determine the concentration of this compound in the filtered saturate. Two common methods are:
-
Gravimetric Analysis: Weigh the vial containing the filtered solution. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the vial again to determine the mass of the dissolved solid.
-
HPLC/UV-Vis Analysis: Dilute the filtered solution with a known volume of solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis to determine its concentration.[3][6] The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
-
Calculation: Express solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Comparative Analysis with Structural Analogues
In the absence of direct quantitative data, examining the solubility of structurally similar compounds provides invaluable context.
Qualitative Solubility of this compound:
| Solvent | Solubility | Source |
| Ethanol | Soluble | 9[6] |
| Diethyl Ether | Soluble | 9[6] |
| Polar Organic Solvents | Soluble |
Quantitative Solubility of 2-Aminopyridine (A Key Analogue):
2-Aminopyridine shares the core aminopyridine structure, making its solubility behavior a strong proxy. The following data represents its mole fraction solubility (x₁) at different temperatures.
| Solvent | 273.15 K (0°C) | 293.15 K (20°C) | 313.15 K (40°C) | Source |
| Polar Aprotic | ||||
| N-Methyl-2-pyrrolidone (NMP) | 0.3225 | 0.4431 | 0.5962 | [1] |
| N,N-Dimethylformamide (DMF) | 0.3114 | 0.4216 | 0.5593 | [1] |
| Acetonitrile | 0.0461 | 0.0772 | 0.1264 | [1] |
| Acetone | 0.2039 (at 288.15K) | 0.2917 (at 298.15K) | 0.4121 (at 313.15K) | [4] |
| Polar Protic | ||||
| Methanol | 0.2783 | 0.3801 | 0.5052 | [1] |
| Ethanol | 0.2015 | 0.2921 | 0.4118 | [1] |
| n-Propanol | 0.1651 | 0.2483 | 0.3621 | [1] |
| Nonpolar | ||||
| n-Hexane | 0.0019 | 0.0031 | 0.0051 | [1] |
| Cyclohexane | 0.0016 | 0.0026 | 0.0042 | [1] |
Insights from Analogue Data:
-
The data for 2-aminopyridine strongly supports the theoretical predictions: solubility is highest in polar aprotic solvents like NMP and DMF, followed closely by polar protic solvents like methanol and ethanol.[1]
-
Solubility in nonpolar solvents like hexane and cyclohexane is extremely low.[1]
-
As expected, solubility increases significantly with temperature across all solvents.
-
It is reasonable to hypothesize that this compound will follow a similar trend, although the presence of the bulkier and more lipophilic ethyl ester group may slightly decrease its solubility in highly polar solvents and slightly increase it in solvents of intermediate polarity compared to 2-aminopyridine.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for reliable prediction of its behavior. The molecule's polar and hydrogen-bonding nature dictates high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For applications requiring precise data, the standardized shake-flask protocol provided herein offers a self-validating and reliable method for empirical determination. The comparative data from structural analogues, particularly 2-aminopyridine, serves as an excellent practical guide for initial solvent screening in synthesis, purification, and formulation development.
References
- ChemBK. (n.d.). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- ChemBK. (n.d.). Ethyl 4-aminobenzoate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry.
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Brainly.com. (2023, January 5). Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl?.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl isonicotinate | CAS#:1570-45-2 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brainly.com [brainly.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. chembk.com [chembk.com]
Spectroscopic Elucidation of Ethyl 3-Aminoisonicotinate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Ethyl 3-aminoisonicotinate (CAS: 14208-83-4), a pivotal building block in medicinal chemistry and materials science. As direct experimental spectra are not uniformly available in public databases, this document synthesizes data from analogous compounds and established spectroscopic principles to present a robust, predictive model of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification, purity assessment, and structural verification of this compound. Detailed, field-proven protocols for data acquisition are provided, ensuring reproducibility and adherence to rigorous scientific standards.
Introduction and Molecular Identity
This compound, also known as Ethyl 3-aminopyridine-4-carboxylate, is a substituted pyridine derivative featuring both an amine and an ethyl ester functional group. This unique arrangement of an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the pyridine ring makes it a versatile intermediate for synthesizing a wide array of heterocyclic compounds with significant biological activities. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide explains the causality behind the expected spectral features, providing a reliable reference for laboratory work.
Core Molecular Identifiers
The fundamental properties of this compound are summarized below.[1][2][3][4]
| Identifier | Value | Source |
| IUPAC Name | Ethyl 3-aminopyridine-4-carboxylate | PubChem[1] |
| CAS Number | 14208-83-4 | Matrix Fine Chemicals[3] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | Spectrum Chemical[2] |
| Monoisotopic Mass | 166.074227566 Da | PubChem[1] |
Molecular Structure
The structural representation with atom numbering for NMR assignments is crucial for interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The electronic environment of each nucleus, dictated by the neighboring functional groups, determines its chemical shift (δ).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show five distinct signals corresponding to the aromatic, amine, and ethyl group protons. The electron-donating amino group will cause an upfield shift (lower δ) for ortho and para protons, while the electron-withdrawing ester group will cause a downfield shift (higher δ).
Table 2: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.25 | Singlet | 1H | H-2 | Adjacent to the ring nitrogen and ortho to the ester group, resulting in a strong downfield shift. |
| ~ 8.10 | Doublet | 1H | H-6 | Adjacent to the ring nitrogen, shifted downfield. |
| ~ 7.15 | Doublet | 1H | H-5 | Ortho to the electron-donating amino group, resulting in a significant upfield shift. |
| ~ 5.50 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration-dependent. |
| 4.35 | Quartet | 2H | C9 (-OCH₂-) | Typical chemical shift for a methylene group adjacent to an ester oxygen. |
| 1.38 | Triplet | 3H | C10 (-CH₃) | Typical chemical shift for a methyl group in an ethyl ester. |
¹³C NMR Spectroscopy (Predicted)
The molecule possesses eight chemically non-equivalent carbon atoms, which should result in eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 167.0 | C7 (C=O) | Characteristic chemical shift for an ester carbonyl carbon. |
| ~ 150.0 | C3 (-C-NH₂) | Carbon attached to the amino group, shifted downfield by nitrogen's electronegativity and resonance. |
| ~ 148.5 | C2 | Aromatic carbon adjacent to ring nitrogen, strongly deshielded. |
| ~ 145.0 | C6 | Aromatic carbon adjacent to ring nitrogen, strongly deshielded. |
| ~ 120.5 | C4 (-C-COOEt) | Quaternary carbon attached to the ester group. |
| ~ 118.0 | C5 | Aromatic carbon shielded by the resonance effect of the amino group. |
| ~ 61.5 | C9 (-OCH₂-) | Methylene carbon of the ethyl ester. |
| ~ 14.5 | C10 (-CH₃) | Methyl carbon of the ethyl ester. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic ring bonds. Data from analogous compounds such as ethyl isonicotinate and ethyl 3-aminobenzoate suggest the following key peaks.[5][6]
Table 4: Predicted FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Ethyl Group (-CH₂, -CH₃) |
| 1725 - 1705 | Strong, Sharp | C=O Stretch | Ester |
| 1620 - 1580 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1570 - 1450 | Medium, Multiple Bands | C=C and C=N Stretch | Pyridine Ring |
| 1300 - 1150 | Strong | C-O Stretch | Ester |
| 850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Pyridine |
Expert Insight: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The strong, sharp carbonyl (C=O) peak around 1715 cm⁻¹ is often the most prominent signal in the spectrum, confirming the ester functionality.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering insights into its structure.
Molecular Ion and Predicted Fragmentation
Using a technique like Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺•) whose m/z value corresponds to its monoisotopic mass.[1] Subsequent fragmentation follows predictable pathways, primarily involving the cleavage of bonds adjacent to functional groups.[7][8]
-
Molecular Ion (M⁺•): The primary evidence of the compound's identity will be a peak at m/z ≈ 166 .
-
Key Fragmentation Pathways:
-
Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C(O)-O bond is common for esters, leading to a stable acylium ion. This would result in a fragment at m/z 121 ([M - 45]⁺). This is often a prominent peak.
-
Loss of an ethyl radical (•C₂H₅): Alpha-cleavage at the ether oxygen can lead to the loss of the ethyl group. This would result in a fragment at m/z 137 ([M - 29]⁺).
-
Loss of CO₂Et: Cleavage of the C-C bond between the pyridine ring and the carbonyl group would yield a fragment at m/z 93 ([M - 73]⁺).
-
Table 5: Predicted Key Mass Fragments (EI)
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 137 | [C₆H₅N₂O₂]⁺ | [M - C₂H₅]⁺ | Loss of the ethyl radical. |
| 121 | [C₆H₅N₂O]⁺ | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, forming an acylium ion. Likely base peak. |
| 93 | [C₅H₅N₂]⁺ | [M - CO₂C₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Visualized Fragmentation Pathway
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4 [matrix-fine-chemicals.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Initial Synthesis of Ethyl 3-Aminoisonicotinate
Abstract
Ethyl 3-aminoisonicotinate, also known as ethyl 3-aminopyridine-4-carboxylate, is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine core with vicinal amino and ester functionalities, makes it an invaluable precursor for the synthesis of a diverse range of complex molecular architectures. This guide provides an in-depth analysis of the principal initial synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural recitation to explore the mechanistic rationale behind three core synthetic strategies: the direct Fischer-Speier esterification of 3-aminoisonicotinic acid, a multi-step sequence originating from isonicotinic acid, and a conceptual route employing the Curtius rearrangement. Each pathway is evaluated for its practicality, scalability, and underlying chemical principles, providing field-proven insights to guide laboratory-scale synthesis and process development.
Chapter 1: Introduction to a Versatile Synthetic Intermediate
Chemical Profile and Significance
This compound (CAS: 14208-83-4) is a sandy-yellow crystalline solid with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1][2] Its strategic importance lies in its role as a key intermediate for synthesizing high-value compounds. In pharmaceutical development, it is a crucial component in the preparation of heteroaryl compounds that act as PDE-10 and KDM5 inhibitors, which are targets for treating central nervous system disorders and other diseases.[3] Beyond pharmaceuticals, its applications extend to agrochemicals and material science, where it is used to develop novel crop protection products and advanced polymers.[1]
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting points. The choice of pathway is often dictated by factors such as the availability and cost of precursors, the desired scale of the reaction, and the laboratory's tolerance for multi-step versus single-step procedures. This guide will focus on three fundamental and illustrative pathways:
-
Pathway I: Direct esterification of 3-aminoisonicotinic acid. This is the most direct and atom-economical route, contingent on the availability of the starting amino acid.
-
Pathway II: A multi-step synthesis commencing from the readily available isonicotinic acid. This pathway involves sequential esterification, nitration, and reduction, highlighting classic heterocyclic functionalization techniques.
-
Pathway III: A conceptual approach using the Curtius Rearrangement, starting from 3,4-pyridinedicarboxylic acid. This route showcases the application of classic name reactions for the strategic installation of the critical amine functionality.
Chapter 2: Pathway I: Direct Esterification of 3-Aminoisonicotinic Acid
This pathway represents the most straightforward method for preparing the target compound. It relies on the direct, acid-catalyzed reaction between the carboxylic acid of the precursor and ethanol.
Mechanistic Rationale: Fischer-Speier Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[4] The mechanism is a cornerstone of organic chemistry. The strong acid catalyst (commonly H₂SO₄) serves two primary roles:
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).
-
Facilitation of Leaving Group Departure: The tetrahedral intermediate formed after the alcohol attack contains two hydroxyl groups. Proton transfer to one of these groups allows for the departure of a neutral water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).
The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol reactant (ethanol) is typically used as the solvent.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminoisonicotinic acid (1.4 g, 10 mmol) to ethanol (20 mL). Stir the mixture until the solid is completely dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (2.94 g, 30 mmol) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol by distillation under reduced pressure.
-
Work-up and Neutralization: To the resulting residue, add water. Cool the mixture in an ice bath and adjust the pH to 8-9 by the slow addition of a 2 N sodium hydroxide solution. This step neutralizes the sulfuric acid catalyst and deprotonates the product, causing it to precipitate.
-
Primary Isolation: Collect the precipitated solid by vacuum filtration and dry to yield the initial crop of this compound.
-
Secondary Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the combined organic phase sequentially with water and saturated sodium chloride solution.
-
Drying and Final Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain an additional crop of the product.
Process Workflow Diagram
Data Summary Table
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 3-Aminoisonicotinic Acid | The direct precursor containing the required scaffold. |
| Reagent | Ethanol | Serves as both reactant and solvent to drive equilibrium. |
| Catalyst | Concentrated H₂SO₄ | Potent acid catalyst for Fischer-Speier esterification. |
| Temperature | Reflux | Provides thermal energy to overcome the activation barrier. |
| Reaction Time | ~20 hours | Required for the reaction to proceed to completion. |
| Work-up pH | 8-9 | Neutralizes the acid and precipitates the free amine product. |
| Typical Combined Yield | ~60% (42% from precipitation, 18% from extraction)[3] | Moderate yield, common for equilibrium-driven reactions. |
Chapter 3: Pathway II: Multi-step Synthesis from Isonicotinic Acid
Strategic Overview
The core logic is to first protect the carboxylic acid as an ethyl ester. This ester group is relatively stable to the harsh conditions required for the subsequent nitration step. The key transformation is the introduction of a nitro group onto the pyridine ring, which then serves as a precursor to the desired amino group via reduction.
Step 1: Esterification of Isonicotinic Acid
While an acid-catalyzed Fischer esterification is possible, a more efficient method for converting isonicotinic acid to its ethyl ester involves activation with thionyl chloride (SOCl₂).[1] This method converts the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with ethanol.
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂), suspend isonicotinic acid (123 g, 1 mol) in toluene (750 mL). Add a catalytic amount of dimethylformamide (DMF, 1 mL). Carefully add thionyl chloride (131 g, 1.1 mol).
-
Reaction: Heat the mixture to 100 °C for 90 minutes. The formation of isonicotinoyl chloride hydrochloride will be observed.
-
Esterification: Cool the mixture to 90 °C. Add absolute ethanol (80 mL) dropwise. The reaction is exothermic. After the addition is complete, heat the mixture back to 100 °C for another 90 minutes.
-
Isolation: Cool the reaction in an ice bath to precipitate the product, ethyl isonicotinate hydrochloride. Collect the solid by filtration.
-
Neutralization: To obtain the free ester, dissolve the hydrochloride salt in cold water, overlay with diethyl ether, and carefully neutralize with sodium bicarbonate. Extract the aqueous layer with ether, dry the combined organic layers over anhydrous magnesium sulfate, and remove the solvent under vacuum to yield ethyl isonicotinate.[1]
Step 2: Regioselective Nitration of Ethyl Isonicotinate
This is the most challenging step of the sequence. Electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophiles.
-
Deactivation: The pyridine nitrogen strongly deactivates the C2, C4, and C6 positions (ortho and para) through its inductive effect and by protonation under strongly acidic conditions, creating a pyridinium ion.
-
Directing Effects: The reaction must occur at the C3 or C5 position (meta). Both the ring nitrogen and the C4-ester group are meta-directing. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C3 and C5 positions.
-
Harsh Conditions: Overcoming the ring's deactivation requires aggressive nitrating conditions, typically a mixture of fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures. These conditions can lead to side reactions and degradation of the starting material, often resulting in low yields.
While a specific, high-yield protocol for the direct nitration of ethyl isonicotinate is not prominently featured in instructional literature, a plausible alternative route involves the nitration of a more activated precursor, such as 6-hydroxynicotinic acid, which nitrates at the 5-position.[6] For the purpose of this guide, we acknowledge the direct nitration step is mechanistically sound but practically challenging. A more robust industrial approach often involves constructing the ring with the desired substituents already in place.[7]
Step 3: Reduction of Ethyl 3-Nitroisonicotinate
The final step is the reduction of the nitro group to an amine. This is a standard and generally high-yielding transformation. Catalytic hydrogenation is the preferred method for its clean reaction profile and high efficiency.
-
Reaction Setup: To a flask containing a solution of ethyl 3-nitroisonicotinate in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and purge with nitrogen, then introduce hydrogen gas via a balloon or from a pressurized source.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Chapter 4: Pathway III: Conceptual Synthesis via Curtius Rearrangement
This pathway offers an intellectually elegant, though synthetically complex, alternative for installing the C3-amino group. It employs the Curtius rearrangement, a powerful reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[8][9]
Conceptual Framework
The strategy begins with 3,4-pyridinedicarboxylic acid. The goal is to selectively transform the C3-carboxyl group into an amine via the Curtius rearrangement while maintaining the C4-carboxyl group for eventual esterification.
The key steps in a Curtius rearrangement are:
-
Conversion of the carboxylic acid to an acyl azide.
-
Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with loss of N₂ gas.
-
Trapping of the isocyanate with a nucleophile. Trapping with water leads to a carbamic acid which decarboxylates to the primary amine.
Synthetic Challenges and Discussion
While mechanistically sound, this pathway presents significant practical challenges, primarily centered on regioselectivity:
-
Selective Mono-protection: The first major hurdle is achieving selective protection (e.g., esterification) of the C4-carboxylic acid in the presence of the C3-carboxylic acid. The electronic properties of the two acid groups are similar, making selective reaction difficult. Specialized methods using bulky alcohols or specific catalysts might be required to achieve a degree of selectivity.[5][10]
-
Reaction Control: The subsequent steps of acyl azide formation and rearrangement must be performed under conditions that do not affect the protected C4-ester group.
This pathway is presented not as a standard preparative route but as an advanced exercise in synthetic planning. It forces the researcher to consider issues of chemoselectivity and the application of classical name reactions to complex heterocyclic systems, embodying the kind of problem-solving central to drug development.
Chapter 5: Comparative Analysis and Conclusion
The optimal synthesis of this compound depends heavily on project-specific constraints. The following table provides a comparative summary to aid in pathway selection.
| Feature | Pathway I: Direct Esterification | Pathway II: From Isonicotinic Acid | Pathway III: Curtius Rearrangement |
| Number of Steps | 1 | 3 | 4-5 (Conceptual) |
| Starting Material | 3-Aminoisonicotinic Acid | Isonicotinic Acid | 3,4-Pyridinedicarboxylic Acid |
| Key Challenge | Availability of starting material | Low yield/harsh conditions of nitration step | Regioselective mono-protection |
| Overall Complexity | Low | Moderate | High |
| Ideal Application | Rapid, direct synthesis when precursor is available. | When starting from inexpensive bulk chemicals. | As a model for advanced synthetic problem-solving. |
References
- PrepChem.com. (n.d.).
- Santacroce, V., et al. (2016).
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(32), 8564–8579. [Link]
- Wikipedia. (2023). Curtius rearrangement. [Link]
- Google Patents. (2022). CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester.
- Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
- PubChem - National Center for Biotechnology Information. (n.d.).
- Bakke, J. M., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2008).
- Journal of the Chemical Society. (1951).
- Master Organic Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. synchem.de [synchem.de]
- 3. nva.sikt.no [nva.sikt.no]
- 4. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester - Google Patents [patents.google.com]
- 8. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
Safety and handling precautions for Ethyl 3-aminoisonicotinate
An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 3-aminoisonicotinate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 14208-83-4), a versatile heterocyclic compound frequently utilized in pharmaceutical research, organic synthesis, and the development of novel agrochemicals.[1] As a key building block, its unique reactivity demands a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations and field-proven insights to foster a culture of safety and scientific excellence.
Physicochemical Properties and Identification
A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. This compound is a sandy yellow crystalline solid at room temperature.[1] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 14208-83-4 | [1][2] |
| Appearance | Sandy yellow crystalline solid | [1] |
| Melting Point | 170-175 °C | [3] |
| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [3] |
| Flash Point | 137.6 ± 22.3 °C | [3] |
| Synonyms | 3-Amino-isonicotinic acid ethyl ester, Ethyl 3-aminopyridine-4-carboxylate | [1][2][3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are associated with skin and eye contact.
-
GHS Pictogram:
-
Hazard Statements:
-
H315: Causes skin irritation. [2][3] This is due to the compound's ability to disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact.
-
H319: Causes serious eye irritation. [2][3] Direct contact with the eyes can lead to significant irritation, pain, and potential damage to the cornea. The chemical nature of the compound can cause a more severe reaction than simple mechanical irritation.
-
While not classified for acute toxicity, the toxicological properties have not been fully investigated, warranting a cautious approach.[4]
Comprehensive Risk Mitigation Strategy
A multi-layered approach combining engineering controls, personal protective equipment, and stringent administrative protocols is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as any work with its solutions, must be conducted within a certified chemical fume hood.[5][6] This is the most critical control measure to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
-
Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any area where this chemical is handled.[7]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is required for all tasks involving this compound.[6]
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[6] It is crucial to inspect gloves for tears or punctures before each use and to remove them using the proper technique to avoid skin contamination.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against accidental skin contact.[6]
-
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH/MSHA-approved respirator may be required if dust formation is unavoidable or if engineering controls are inadequate.[6]
Standard Operating Procedures: From Receipt to Disposal
The following workflow diagram and protocols outline the lifecycle of this compound in a research setting, embedding safety at each critical step.
Caption: Safe handling workflow for this compound.
Storage Protocol
Upon receipt, verify the container's integrity. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.[1]
Experimental Protocol: Weighing and Dispensing Solid Compound
This protocol is designed to minimize dust generation and personnel exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: safety goggles, nitrile gloves, and a fastened lab coat.
-
Place a weigh boat, spatula, and the receiving vessel on the analytical balance inside the fume hood. Tare the balance.
-
-
Dispensing:
-
Open the stock container of this compound inside the fume hood.
-
Carefully use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Once the target weight is achieved, securely close the stock container.
-
-
Transfer:
-
Carefully transfer the weighed solid from the weigh boat into the designated receiving vessel.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, treating it as contaminated waste.
-
Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3][6]
-
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5][8]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs or persists, get medical help.[3][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
-
Spills: Evacuate the area. Wearing full PPE, prevent further dust dispersion. Carefully sweep or scoop up the spilled solid into a designated, labeled waste container.[9] Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect surplus material and contaminated debris (e.g., gloves, weigh boats) in a clearly labeled, sealed container.
-
Disposal Route: Disposal must be conducted through a licensed professional waste disposal company.[4] Do not discharge this chemical into drains or the environment.[4][10]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be collected as well, depending on local regulations. After thorough rinsing and drying, the container's label must be defaced before disposal.[11]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736365, this compound.
- CHEMLYTE SOLUTIONS CO.,LTD. This compound Industrial Grade.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15291, Ethyl isonicotinate.
- Capot Chemical Co., Ltd. MSDS of this compound.
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-aminocrotonate.
- Dartmouth College. Hazardous Waste Disposal Guide.
- The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
- Kumar, N. (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Indian Journal of Critical Care Medicine, 23(9), 432–433.
- Fisher Scientific Canada. Ethyl 2-Aminoisonicotinate 98.0+%, TCI America™.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Researcher's Guide to Procuring and Qualifying Ethyl 3-aminoisonicotinate for Drug Discovery
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quality of starting materials is a cornerstone of successful research and development. Ethyl 3-aminoisonicotinate, a versatile pyridine building block, serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. Its strategic importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors, necessitates a thorough understanding of its commercial sources and the rigorous quality control required to ensure the integrity of experimental outcomes. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and validating this compound for its seamless integration into the drug discovery workflow.
The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 14208-83-4) is a substituted pyridine derivative featuring an ethyl ester and an amino group. This unique arrangement of functional groups makes it a valuable synthon for introducing the 3-aminopyridine-4-carboxylate moiety into larger, more complex molecules. This structural motif is prevalent in a variety of pharmacologically active compounds.
Notably, this building block has been instrumental in the synthesis of potent inhibitors for several protein kinases, which are critical targets in oncology and other therapeutic areas. For instance, derivatives of this compound have been utilized in the development of inhibitors for Glycogen Synthase Kinase 3 (GSK-3) and Checkpoint Kinase 1 (Chk1), both of which are implicated in cell cycle regulation and have been pursued as targets for anti-cancer therapies.[1][2][3][4] The amino group provides a convenient handle for amide bond formation or participation in cyclization reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to serve as a key interaction point with a biological target.
Navigating the Commercial Supplier Landscape
The procurement of high-quality this compound is the first critical step in its utilization. A number of chemical suppliers offer this reagent, often with varying purity grades and in different quantities. The selection of a suitable supplier should be guided by a careful evaluation of several factors beyond just price and availability.
A logical workflow for selecting a commercial supplier is outlined below:
Caption: A streamlined workflow for the selection and procurement of this compound.
Below is a comparative summary of several prominent commercial suppliers of this compound. It is important to note that purity specifications and available quantities are subject to change and should always be confirmed with the supplier.
| Supplier | Reported Purity | Available Quantities | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g | Provides a Certificate of Analysis (CoA) and specifications.[5] |
| Sigma-Aldrich (Merck) | ≥98% | 1g, 5g, 25g | A well-established supplier with extensive documentation. |
| Oakwood Chemical | 97% | 1g | Provides safety and technical information on their website.[6] |
| Chem-Impex International | ≥95% (HPLC) | Custom | Offers various grades and can accommodate bulk orders. |
| CHEMLYTE SOLUTIONS | Industrial Grade, 98% | Inquire | A manufactory based in China.[7] |
| Aladdin Scientific | min 98% (GC) | 1g | Available through distributors like Fisher Scientific.[6] |
Incoming Quality Control: A Mandate for Experimental Integrity
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) to verify its identity, purity, and structural integrity. This step is crucial for ensuring the reliability and reproducibility of subsequent synthetic transformations. A comprehensive QC workflow should include a battery of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
The following diagram illustrates a typical QC workflow for an incoming chemical reagent:
Caption: A comprehensive quality control workflow for incoming this compound.
Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the key analytical techniques used in the quality control of this compound.
1. Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a ¹H NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1 second to ensure quantitative signal integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to confirm the structure.
-
-
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
An ethyl group will show a triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm.
-
The amino group protons will appear as a broad singlet.
-
The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region (typically between 7.0 and 8.5 ppm).
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for carbon signals (e.g., 0-180 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Count the number of signals to ensure all unique carbons are observed.
-
Compare the observed chemical shifts with expected values for the proposed structure.
-
-
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
The ethyl group carbons will appear at approximately 14 ppm (CH₃) and 61 ppm (CH₂).
-
The carbonyl carbon of the ester will be observed downfield, typically in the range of 165-175 ppm.
-
The aromatic carbons of the pyridine ring will resonate in the 110-160 ppm region.
-
2. Identity and Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues through its fragmentation pattern.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI mass spectrometer, which is a "soft" ionization technique that typically keeps the molecule intact.
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (m/z for C₈H₁₀N₂O₂ is 166.18 g/mol , so the [M+H]⁺ ion should be at m/z 167.19).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
The presence of this peak confirms the molecular weight of the compound.
-
If tandem MS (MS/MS) is available, fragmentation of the parent ion can be induced to provide further structural confirmation.
-
-
3. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of organic compounds by separating the main component from any impurities.
-
HPLC Protocol (Reversed-Phase):
-
Sample Preparation: Accurately prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often effective for separating a wide range of impurities. A typical mobile phase system would be:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
A linear gradient from a low percentage of Solvent B to a high percentage over 15-20 minutes is a reasonable starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The presence and area of any other peaks will indicate the level of impurities.
-
-
Conclusion: A Foundation of Quality for Innovative Research
The success of any drug discovery program is intrinsically linked to the quality and reliability of its chemical building blocks. This compound is a prime example of a key intermediate where stringent quality control is not just a recommendation but a necessity. By carefully selecting reputable suppliers and implementing a robust in-house analytical validation program, researchers can ensure the integrity of their starting materials. This diligence minimizes the risk of experimental artifacts, enhances the reproducibility of synthetic routes, and ultimately accelerates the journey towards the discovery of novel and effective medicines. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently source and qualify this compound, thereby laying a solid foundation for their innovative research endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cuny, G. D., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5615.
- National Institute of Standards and Technology. (n.d.). 3-Aminoisonicotinic acid. In NIST Chemistry WebBook.
- Oakwood Chemical. (n.d.). This compound.
- Palanki, M. S., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039).
- Ali, M. A., et al. (2007). Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide. Journal of Medicinal Chemistry, 50(20), 4975-4985.
- Collins, I., et al. (2012). Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. Current Topics in Medicinal Chemistry, 12(24), 2796-2815.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
Sources
- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 3-aminoisonicotinate
Introduction and Significance
Ethyl 3-aminoisonicotinate, also known as Ethyl 3-aminopyridine-4-carboxylate, is a pivotal chemical intermediate with substantial applications in medicinal chemistry and materials science.[1] Its pyridine core functionalized with both an amine and an ethyl ester group makes it a versatile building block for the synthesis of complex heterocyclic structures.[1] This compound is a key precursor in the development of various therapeutic agents, including potent inhibitors for phosphodiesterase 10 (PDE-10) and KDM5, which are targets for treating central nervous system disorders and other diseases.[2][3] Furthermore, its utility extends to the synthesis of novel anti-tuberculosis agents, agrochemicals, and advanced polymers.[1]
This document provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-aminoisonicotinic acid. The causality behind each experimental step is explained to ensure both reproducibility and a deeper mechanistic understanding for the practicing scientist.
Synthesis Strategy and Reaction Mechanism
The selected method is the direct acid-catalyzed esterification of 3-aminoisonicotinic acid with ethanol. This reaction, known as the Fischer esterification, represents the most straightforward and atom-economical approach.
Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through several equilibrium steps:
-
Protonation: The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
The use of excess ethanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[4][5]
Visualizing the Reaction Pathway
Caption: Fischer esterification of 3-aminoisonicotinic acid.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations involving concentrated acids or organic solvents must be performed in a certified chemical fume hood.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Mol. Wt. ( g/mol ) | Amount (10 mmol scale) |
| 3-Aminoisonicotinic Acid | 7579-20-6 | C₆H₆N₂O₂ | 138.12 | 1.38 g (10 mmol) |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | 20 mL |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | 2.94 g (30 mmol) |
| Sodium Hydroxide (2 N) | 1310-73-2 | NaOH | 40.00 | As required (~15-20 mL) |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ~90 mL for extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As required |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As required |
Table 2: Equipment
| Equipment | Purpose |
|---|---|
| 100 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle with controller | Heating source |
| Condenser | To reflux the reaction mixture |
| Ice bath | Cooling during additions and neutralization |
| Rotary evaporator | Solvent removal under reduced pressure |
| Büchner funnel and filter flask | Filtration of precipitated solid |
| 250 mL Separatory funnel | Liquid-liquid extraction |
| pH paper or pH meter | To monitor neutralization |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 3-aminoisonicotinic acid (1.38 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar. Add ethanol (20 mL). Stir the mixture until the solid is completely dissolved.
-
Causality: Ethanol serves as both a reactant and the solvent, ensuring the reaction mixture remains homogeneous. Using it in large excess drives the reaction equilibrium towards the ester product.[4]
-
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly add concentrated sulfuric acid (2.94 g, 30 mmol) dropwise.
-
Causality: The dilution of sulfuric acid in ethanol is highly exothermic. Slow, cooled addition prevents overheating and potential side reactions. Sulfuric acid is the catalyst required to protonate the carbonyl and facilitate the reaction.[6]
-
-
Reflux: Attach a condenser to the flask and heat the reaction to reflux using a heating mantle. Maintain a gentle reflux for 20 hours.[2]
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent for an extended period without loss of material, driving the reaction to completion.
-
-
Solvent Removal: After 20 hours, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Causality: Removing the solvent concentrates the product and the acid catalyst in the residue, preparing it for the work-up procedure.
-
-
Neutralization and Precipitation: Place the flask containing the residue in a large ice bath. Carefully add deionized water (~20 mL) to dissolve the residue. While maintaining cooling and vigorous stirring, slowly add 2 N sodium hydroxide solution dropwise until the pH of the solution reaches 8-9.[2] A solid will precipitate.
-
Causality: Neutralization with NaOH quenches the sulfuric acid catalyst and deprotonates the amino group and any remaining carboxylic acid. This compound is less soluble in this basic aqueous solution and precipitates out, allowing for its initial isolation.
-
-
Isolation of Solid Product (Crop 1): Filter the precipitated solid using a Büchner funnel. Wash the solid with a small amount of cold deionized water. Allow the solid to air-dry or dry in a vacuum oven at low heat. This constitutes the first crop of the product.[2]
-
Causality: Filtration separates the solid product from the aqueous solution. Washing with cold water removes residual salts and impurities without significantly re-dissolving the product.
-
-
Extraction of Aqueous Phase (Crop 2): Transfer the filtrate from the previous step into a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 30 mL).[2]
-
Causality: A portion of the product remains dissolved in the aqueous filtrate. Liquid-liquid extraction with an immiscible organic solvent (ethyl acetate) recovers this dissolved product.
-
-
Washing and Drying: Combine the organic extracts. Wash sequentially with deionized water (20 mL) and saturated sodium chloride solution (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Causality: Washing removes water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes residual water.
-
-
Final Product Isolation (Crop 2): Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. This will yield an additional crop of the product. Combine this with the first crop.
Results
Table 3: Summary of Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reaction Time | 20 hours | [2] |
| Reaction Temperature | Reflux (~78 °C) | [2] |
| Expected Yield | 40-60% | [2] |
| Appearance | Sandy yellow to light orange crystalline solid | [1][3] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 4: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][7] |
| Molecular Weight | 166.18 g/mol | [1][7] |
| Melting Point | 170-175 °C | [8][9] |
| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [3][8] |
| ¹H-NMR (DMSO-d₆) | δ 1.30 (3H, t, J = 7.1 Hz), 4.28 (2H, q, J = 7.1 Hz), 6.66 (2H, br. s), 7.45 (1H, d, J = 5.2 Hz), 7.73 (1H, d, J = 5.2 Hz), 8.23 (1H, s) | [2] |
Safety and Hazard Management
Adherence to safety protocols is critical for this procedure. A thorough risk assessment should be conducted before commencing any work.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.[8]
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe skin and eye burns.[10] Handle with extreme care.
-
Sodium Hydroxide: Corrosive and can cause severe burns.[8]
-
Ethanol & Ethyl Acetate: Flammable liquids. Keep away from ignition sources.
-
This compound: Causes skin and serious eye irritation.[7][8] Avoid inhalation of dust and direct contact.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
References
- This compound | C8H10N2O2 | CID 2736365.
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. LookChem. [Link]
- Any procedure for the esterification of isonicotinic acid?.
- 3-AMINO-ISONICOTINIC ACID ETHYL ESTER. Seven Chongqing Chemdad Co., Ltd. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [chemicalbook.com]
- 3. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [amp.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: Versatile Derivatization of the Amino Group in Ethyl 3-Aminoisonicotinate
Introduction: Strategic Modification of a Privileged Scaffold
Ethyl 3-aminoisonicotinate is a valuable building block in medicinal chemistry and drug discovery. Its pyridine core is a common motif in pharmacologically active compounds, and the presence of both an amino group and an ester functionality provides two orthogonal handles for chemical modification. The derivatization of the 3-amino group, in particular, opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities. The nucleophilic nature of this primary aromatic amine allows for a wide array of transformations, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.
This comprehensive guide provides detailed application notes and protocols for four key derivatization strategies for the amino group of this compound: acylation to form amides, reaction with isocyanates to yield ureas, and palladium- and copper-catalyzed N-arylation reactions (Buchwald-Hartwig amination and Ullmann condensation, respectively). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively.
Acylation: Formation of N-(4-(Ethoxycarbonyl)pyridin-3-yl)amides
Principle of the Reaction: Acylation of the primary amino group of this compound with acyl chlorides or anhydrides is a fundamental and robust method for forming a stable amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[1] A subsequent elimination of a leaving group (typically a chloride ion) yields the corresponding N-substituted amide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Causality of Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid reaction with the acylating agent.
-
Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction. Pyridine can also be used and can act as both a base and a catalyst.
-
Temperature: The reaction is typically performed at 0 °C to room temperature to control the exothermicity of the reaction, particularly during the addition of the acyl chloride.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylated product.
Urea Formation: Synthesis of N-Aryl-N'-(4-(ethoxycarbonyl)pyridin-3-yl)ureas
Principle of the Reaction: The reaction of the amino group of this compound with an isocyanate provides a direct and efficient route to unsymmetrical ureas. This reaction is a nucleophilic addition where the amine nitrogen attacks the electrophilic carbon of the isocyanate group.[3][4] The reaction is typically fast and clean, often proceeding without the need for a catalyst. The resulting urea functionality is a key pharmacophore in many approved drugs due to its ability to act as a rigid hydrogen bond donor and acceptor.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like THF, DCM, or DMF are ideal to prevent any side reactions with the highly reactive isocyanate.
-
Temperature: The reaction is often exothermic and is usually carried out at room temperature. For highly reactive isocyanates, cooling to 0 °C during addition may be necessary.
-
Stoichiometry: A near-equimolar ratio of the amine and isocyanate is typically used.
Protocol 2: General Procedure for Urea Formation with an Isocyanate
Materials:
-
This compound
-
Aryl or alkyl isocyanate (e.g., phenyl isocyanate) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC. Often, the product will precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent (THF or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired urea derivative.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
Principle of the Reaction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6]
Causality of Experimental Choices:
-
Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used as a precatalyst.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are crucial for facilitating the oxidative addition and reductive elimination steps and preventing catalyst decomposition.[7]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl bromide or iodide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions.
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) under a nitrogen or argon atmosphere.
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the amine).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation: Copper-Catalyzed N-Arylation
Principle of the Reaction: The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds, providing an alternative to the palladium-catalyzed methods.[8] Traditionally, these reactions required harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use catalytic amounts of a copper(I) salt in the presence of a ligand. The mechanism is thought to involve the formation of a copper-amido species which then reacts with the aryl halide.
Causality of Experimental choices:
-
Catalyst: A copper(I) source, typically copper(I) iodide (CuI), is used.
-
Ligand: N,N'- or O,O'-bidentate ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids can accelerate the reaction.
-
Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are commonly employed.
Protocol 4: General Procedure for Ullmann N-Arylation
Materials:
-
This compound
-
Aryl iodide (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel.
Procedure:
-
To a Schlenk tube, add CuI (0.1 eq), potassium carbonate (2.0 eq), this compound (1.0 eq), and the aryl iodide (1.5 eq) under a nitrogen or argon atmosphere.
-
Add anhydrous DMF (to make a 0.2-0.5 M solution).
-
Add N,N'-dimethylethylenediamine (0.2 eq).
-
Seal the tube and heat the reaction mixture to 110-140 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate extensively with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Derivatization Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acylation | Acyl chloride/anhydride, Base (TEA, Pyridine) | DCM or THF, 0 °C to RT | Robust, high-yielding, wide substrate scope | Generates acidic byproduct |
| Urea Formation | Isocyanate | THF or DCM, RT | Fast, clean, often no catalyst needed | Isocyanates can be moisture sensitive and toxic |
| Buchwald-Hartwig | Aryl halide, Pd catalyst, Phosphine ligand, Base (NaOtBu) | Toluene or Dioxane, 80-110 °C | Broad scope, high functional group tolerance | Expensive catalyst/ligands, requires inert atmosphere |
| Ullmann | Aryl halide, Cu(I) salt, Ligand, Base (K₂CO₃) | DMF or DMSO, 110-140 °C | Cost-effective catalyst | Often requires higher temperatures, longer reaction times |
Visualizing the Derivatization Workflows and Mechanisms
Caption: General workflow for derivatization of this compound.
Caption: Simplified mechanisms for the derivatization reactions.
References
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
- Ullmann condens
- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
- Buchwald-Hartwig Amin
- Synthesis of N-4-Pyridyl Amide Derivatives of N-Diisopropyloxyphosphoryl Amino Acids and Antidotal Activity of Tetrodotoxin (TTX).
- A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]
- Mild method for Ullmann coupling reaction of amines and aryl halides. Semantic Scholar. [Link]
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- CuI/amino acids‐catalyzed coupling reactions of aryl halides and vinyl...
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
- THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. HETEROCYCLES. [Link]
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
- Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflamm
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
- The reaction of aminoesters with ethyl isocyanate; open chain models of desthiobiotin. Journal of the American Chemical Society. [Link]
- Isocyan
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-Aminoisonicotinate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals
Introduction
Ethyl 3-aminoisonicotinate is a versatile substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its strategic arrangement of functional groups—an amino group at the 3-position and an ethyl ester at the 4-position of the pyridine ring—renders it a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities.[1][2][3][4] The nucleophilic amino group and the modifiable ester functionality provide two key handles for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for its key transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| CAS Number | 14208-83-4 | [1][2][4] |
| Purity | >98.0% (GC) | [4] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious eye irritation (Category 2): H319 - Causes serious eye irritation.[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
In case of contact with skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Core Synthetic Applications and Protocols
The strategic placement of the amino and ester functionalities on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecular architectures. The following sections detail key synthetic transformations and provide step-by-step protocols.
Amide Bond Formation: A Gateway to Diverse Functionality
The amino group of this compound serves as a primary site for modification, with amide bond formation being one of the most fundamental and widely utilized reactions in medicinal chemistry.[5][6][7][8] This transformation allows for the introduction of a vast array of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Rationale for Reagent Selection in Amide Coupling
The choice of coupling reagents is critical for achieving high yields and minimizing side reactions. For the coupling of this compound with a carboxylic acid, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) is a robust choice.[6]
-
EDC: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]
-
HOBt: This additive serves two crucial roles. Firstly, it reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization (if the carboxylic acid has a chiral center) and side reactions. Secondly, HOBt acts as a scavenger for any unreacted O-acylisourea, preventing its rearrangement into an unreactive N-acylurea byproduct.[6]
-
Base (e.g., DIPEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often included to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the reaction mixture remains at an optimal pH for amide bond formation.[9]
Caption: Workflow for Amide Coupling of this compound.
Detailed Protocol: Amide Coupling of this compound
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (0.1 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Synthesis of Fused Pyridine Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.[10] The amino group can act as a nucleophile to initiate cyclization, while the ester can participate in condensation reactions or be modified for subsequent cyclization steps.
Rationale for One-Pot, Three-Component Reaction
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[11] A one-pot, three-component reaction involving an aminopyridine, an aldehyde or ketone, and an isocyanide can lead to the formation of fused imidazo[1,2-a]pyridines.[11] This reaction is often acid-catalyzed and proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide.[11]
Caption: One-Pot Synthesis of Fused Imidazo[1,2-a]pyridines.
Detailed Protocol: Synthesis of Fused Imidazo[1,2-a]pyridines
Materials:
-
This compound
-
Isatin or a substituted isatin derivative
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Perchloric acid (HClO₄)
-
n-Butanol
Procedure:
-
To a solution of the isatin derivative (1.0 mmol) in n-butanol (4 mL), add this compound (1.35 mmol) and the isocyanide (1.35 mmol).[11]
-
Add perchloric acid (1.0 mmol) to the mixture.[11]
-
Heat the reaction mixture at reflux for 8 hours.[11]
-
Cool the reaction to room temperature, allowing the product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to afford the fused imidazo[1,2-a]pyridine derivative.[11]
Applications in Medicinal Chemistry: Case Studies
The derivatization of this compound has led to the discovery of potent and selective inhibitors of various therapeutic targets.
Anticancer Agents
Derivatives of aminopyridines and related heterocyclic systems have shown significant potential as anticancer agents.[12][13] The ability to readily modify the this compound scaffold allows for the exploration of SAR to optimize potency and selectivity against various cancer cell lines.
Structure-Activity Relationship Insights
For a series of 3-aminoisoquinolin-1(2H)-one derivatives, which share a similar structural motif with derivatized this compound, the nature of the substituent on the amino group has a profound impact on anticancer activity. For instance, the introduction of a thiazole ring at this position has been shown to be particularly effective against breast cancer cell lines.[12]
| Compound ID | R-Group on Amino | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Phenyl | A549 (Lung) | > 50 | [13] |
| Derivative B | 4-Chlorophenyl | A549 (Lung) | 25.3 | [13] |
| Derivative C | 2,4-Dichlorophenyl | A549 (Lung) | 10.8 | [13] |
| Derivative D | Thiazol-2-yl | MDA-MB-468 (Breast) | Low (GP 10.72%) | [12] |
| Derivative E | Pyrimidin-2-yl | MCF7 (Breast) | Moderate (GP 45.12%) | [12] |
Note: GP (%) refers to the growth percentage; lower values indicate higher activity.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Isonicotinic acid derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the standard drug ibuprofen.[14][15][16][17] The mechanism of action is often linked to the inhibition of reactive oxygen species (ROS) production.[14][15]
Key Findings from SAR Studies
In a study of isonicotinoyl derivatives as anti-inflammatory agents, it was found that the nature and position of substituents on an appended phenyl ring significantly influenced their ability to inhibit ROS. An isonicotinate of meta-aminophenol demonstrated an exceptionally low IC₅₀ value, highlighting the importance of the substitution pattern for activity.[14][15]
| Compound ID | Structure | ROS Inhibition IC₅₀ (µg/mL) | Reference |
| Ibuprofen | Standard NSAID | 11.2 ± 1.9 | [14][15] |
| Compound 5 | Isonicotinate of m-aminophenol | 1.42 ± 0.1 | [14][15] |
| Compound 6 | Isonicotinate of p-aminophenol | 8.6 ± 0.5 | [14][15] |
| Compound 8a | N-(4-Acetamidophenyl) isonicotinamide | 19.6 ± 3.4 | [14][15] |
| Compound 8b | N-(4-Butyramidophenyl) isonicotinamide | 3.7 ± 1.7 | [14][15] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its readily modifiable functional groups provide a robust platform for the synthesis of diverse compound libraries for screening against a wide range of therapeutic targets. The protocols and case studies presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of the synthetic utility of this compound is expected to yield new and improved drug candidates for the treatment of human diseases.
References
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
- Amide Coupling - Biofilm Inhibitor Synthesis. University of Notre Dame.
- IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate.
- Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health.
- Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. ResearchGate.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-Highly-Potent-Anti-Inflammatory-(ROS-Yaqoob-Nasim/8106a728b5773663a7638d3878b277c07f4e857e]([Link]
- An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. National Institutes of Health.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health.
- Graphical representation of calculated IC50 value for the compounds... ResearchGate.
- This compound | C8H10N2O2 | CID 2736365. PubChem @ NIH.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- This compound | C8H10N2O2 | CID 2736365. PubChem.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo- pyrrolo[3,4-c]- and thieno[3,4-c]isoquino- lines and cinnolines. ResearchGate.
- Synthesis and evaluation of some gastrointestinal sparing anti-inflammatory aminoethyl ester derivatives of naphthalene-based NSAIDs. PubMed.
- Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. PubMed.
- Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. MDPI.
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
- Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. PubMed.
- Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Egyptian Pharmaceutical Journal.
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
- The IC50 values for the growth inhibition of S, R and T cells by triorganotin derivatives. ResearchGate.
- Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed.
- Novel process for the preparation of amino acid derivatives. Google Patents.
- LOCAL ANTI-INFECTIVE AGENTS. AWS.
- Novel approach to synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate. ResearchGate.
- Synthesis of the novel ethyl... ResearchGate.
- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.
- Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. MDPI.
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 14208-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ujcontent.uj.ac.za]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of some gastrointestinal sparing anti-inflammatory aminoethyl ester derivatives of naphthalene-based NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from Ethyl 3-aminoisonicotinate
Introduction: The Enduring Importance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its versatility in modulating biological targets.[1] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2] Ethyl 3-aminoisonicotinate, a readily available starting material, serves as a versatile building block for the synthesis of a diverse array of fused and substituted pyridine derivatives. This guide provides detailed protocols and mechanistic insights into the synthesis of novel pyridine-based heterocycles, targeting researchers and professionals in drug development.
Strategic Approaches to Derivatization of this compound
The strategic derivatization of this compound hinges on the reactivity of its key functional groups: the nucleophilic amino group, the electrophilic ester, and the pyridine ring itself, which can participate in various cyclization and annulation reactions. This section will explore several powerful synthetic methodologies.
Synthesis of Fused Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in compounds with diverse biological activities.[5][6] A common and effective strategy for constructing this fused heterocyclic system from 3-aminopyridine derivatives involves condensation with 1,3-dicarbonyl compounds or their equivalents.[5]
This protocol details the synthesis of a pyrazolo[3,4-b]pyridine derivative through the cyclization of an intermediate formed from this compound. While the direct reaction with a 1,3-diketone is a common approach for 3-aminopyrazoles, this example illustrates a related cyclization strategy applicable to 3-aminopyridines.[7]
Reaction Scheme:
A representative reaction scheme for pyrazolo[3,4-b]pyridine synthesis.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 166.18 | 1.66 g | 10 mmol |
| Benzoylacetone | 162.19 | 1.62 g | 10 mmol |
| Zirconium(IV) chloride (ZrCl4) | 233.04 | 0.70 g | 3 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Ethanol (EtOH) | 46.07 | 10 mL | - |
Step-by-Step Protocol:
-
To a solution of this compound (10 mmol) in a mixture of DMF (10 mL) and EtOH (10 mL) in a round-bottom flask, add benzoylacetone (10 mmol).
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Add Zirconium(IV) chloride (3 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Add chloroform (50 mL) and water (50 mL) to the residue.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with chloroform (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Mechanistic Insights: The reaction is proposed to proceed through an initial Michael addition of the amino group to the α,β-unsaturated ketone (formed in situ from the 1,3-diketone), followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine product.[7] The Lewis acid catalyst, ZrCl4, facilitates both the initial condensation and the cyclization steps.
Synthesis of Fused Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activities.[8][9][10][11][12] The Gewald reaction is a powerful multicomponent reaction for the synthesis of substituted 2-aminothiophenes, which can be adapted for the synthesis of thieno[2,3-b]pyridines.
This protocol outlines a typical Gewald reaction, a versatile method for synthesizing substituted thiophenes.
Reaction Scheme:
A representative reaction scheme for thieno[2,3-b]pyridine synthesis.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 166.18 | 1.66 g | 10 mmol |
| Malononitrile | 66.06 | 0.66 g | 10 mmol |
| Elemental Sulfur | 32.07 | 0.32 g | 10 mmol |
| Morpholine | 87.12 | 0.87 mL | 10 mmol |
| Ethanol (EtOH) | 46.07 | 20 mL | - |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add elemental sulfur (10 mmol) and morpholine (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-b]pyridine derivative.
Mechanistic Insights: The Gewald reaction mechanism involves the Knoevenagel condensation of the carbonyl compound (in this case, the pyridine ring can be considered to provide the electrophilic carbon) with the active methylene compound (malononitrile), followed by the addition of sulfur to the resulting adduct. Subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring fused to the pyridine core.
Multicomponent Reactions (MCRs) for the Synthesis of Complex Pyridine Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.[13][14][15][16][17] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.
This protocol is inspired by the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives and adapted for the synthesis of a complex pyridine derivative from this compound.[13]
Reaction Scheme:
A representative scheme for a multicomponent reaction.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 166.18 | 3.32 g | 20 mmol |
| Benzaldehyde | 106.12 | 1.06 g | 10 mmol |
| Malononitrile | 66.06 | 1.32 g | 20 mmol |
| Catalyst (e.g., Piperidine) | 85.15 | 0.1 mL | cat. |
| Ethanol (EtOH) | 46.07 | 25 mL | - |
Step-by-Step Protocol:
-
To a mixture of this compound (20 mmol), benzaldehyde (10 mmol), and malononitrile (20 mmol) in ethanol (25 mL), add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Mechanistic Insights: This type of reaction proceeds through a cascade of reactions. It likely begins with a Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of this compound to the Knoevenagel adduct. A second molecule of this compound can then react with another molecule of malononitrile or an intermediate to form a more complex structure, ultimately leading to a highly substituted pyridine derivative through a series of cyclization and condensation steps.[13]
Friedländer Annulation for the Synthesis of Fused Quinolines (Naphthyridines)
The Friedländer annulation is a classic and highly efficient method for synthesizing quinoline derivatives by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19][20][21][22] When applied to 3-aminopyridine derivatives, this reaction leads to the formation of naphthyridines, a class of fused heterocyclic compounds with important biological properties.
This protocol describes the synthesis of a naphthyridine derivative via the Friedländer reaction.
Reaction Scheme:
A representative scheme for the Friedländer annulation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 166.18 | 1.66 g | 10 mmol |
| Acetylacetone | 100.12 | 1.0 mL | 10 mmol |
| Piperidine | 85.15 | 0.5 mL | cat. |
| Ethanol (EtOH) | 46.07 | 20 mL | - |
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (10 mmol), acetylacetone (10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a small amount of cold ethanol to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the product further by recrystallization.
Mechanistic Insights: The Friedländer synthesis can proceed through two main pathways. The first involves an initial aldol condensation between the two carbonyl components, followed by condensation with the amino group and subsequent cyclization. The second pathway begins with the formation of a Schiff base between the amino group and one of the carbonyl groups, followed by an intramolecular aldol-type condensation.[20] The base catalyst facilitates the condensation and cyclization steps.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel pyridine derivatives with potential applications in drug discovery and development. The protocols detailed in this guide, including the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, complex poly-substituted pyridines via MCRs, and naphthyridines via Friedländer annulation, provide a solid foundation for researchers in this field. The exploration of new catalysts, reaction conditions, and multicomponent strategies will undoubtedly lead to the discovery of even more diverse and biologically active pyridine-based compounds in the future.
References
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2015).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pseudo-multicomponent reactions. (2023). PubMed Central. [Link]
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
- Methods for the synthesis of thieno[2,3-b]pyridines. (2021).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. [Link]
- Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
- Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. (2020).
- A Review on the Medicinal Importance of Pyridine Derivatives. (2015).
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. (2011).
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). PubMed Central. [Link]
- One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). Chem Rev Lett. [Link]
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2019).
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2017). MDPI. [Link]
- Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2014).
- Friedländer synthesis. (n.d.). Wikipedia. [Link]
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2023). Beilstein Journals. [Link]
- Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). MDPI. [Link]
- New method for preparing 3-pyridine acetic hydrochloride. (2006).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed. [Link]
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021).
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2023).
- Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2020). MDPI. [Link]
- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). PubMed Central. [Link]
- Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annul
- New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2012).
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journals. [Link]
- Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate derivative. (2020).
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020).
- Preparation of 2-chloro-3-aminopyridine. (1974).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]
- Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- The Skraup Synthesis of Quinolines. (1942).
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. [Link]
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2023). PubMed Central. [Link]
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrevlett.com [chemrevlett.com]
- 15. mdpi.com [mdpi.com]
- 16. dspace.uevora.pt [dspace.uevora.pt]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Friedlaender Synthesis [organic-chemistry.org]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Application Note & Protocol: N-Alkylation of Ethyl 3-Aminoisonicotinate
Introduction: The Significance of N-Alkylated 3-Aminoisonicotinate Scaffolds
N-alkylated derivatives of ethyl 3-aminoisonicotinate are pivotal structural motifs in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the amino nitrogen of this pyridine core can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[1] Consequently, these derivatives are integral to the synthesis of a wide array of biologically active compounds, such as kinase inhibitors and other targeted therapeutics.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of this compound, offering detailed protocols for various synthetic strategies.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy is contingent upon the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials. Herein, we detail three robust and widely employed methods:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach suitable for a range of primary and secondary alkyl halides.
-
Reductive Amination: A versatile one-pot method for introducing alkyl groups via the reaction of an aldehyde or ketone with the amine, followed by in-situ reduction of the intermediate imine.[3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for aryl and heteroaryl amines.[4]
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to facilitate the substitution reaction.
Causality of Experimental Choices
-
Choice of Base: A non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide. Potassium carbonate (K₂CO₃) is a common and cost-effective choice.[5] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though caution is necessary due to its pyrophoric nature.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.[2]
-
Temperature Control: The reaction temperature is optimized based on the reactivity of the alkyl halide. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.[6]
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol: Synthesis of Ethyl 3-(benzylamino)isonicotinate
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[7]
Method 2: Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines.[8] It proceeds through the formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[9]
Causality of Experimental Choices
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.[8] They are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[9]
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.[3] Acetic acid is often added as a catalyst.[10]
-
Solvent: Methanol or a mixture of methanol and a chlorinated solvent is a common choice.[10]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of Ethyl 3-(isobutylamino)isonicotinate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and isobutyraldehyde (1.2 mmol, 1.2 equiv.) in methanol (10 mL).
-
Acid Catalyst: Add a few drops of glacial acetic acid to the mixture.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly effective for the formation of C-N bonds between aryl halides and amines.[4][11] This method is advantageous when direct alkylation or reductive amination is not feasible.
Causality of Experimental Choices
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP) is critical for the success of the reaction.[12] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.[12]
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of Ethyl 3-(phenylamino)isonicotinate
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), Xantphos (0.04 mmol, 0.04 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and bromobenzene (1.1 mmol, 1.1 equiv.).
-
Solvent and Reaction: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe. Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Characterization of N-Alkylated Products
The successful synthesis of N-alkylated this compound derivatives should be confirmed by standard analytical techniques.
| Compound | Method | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Ethyl 3-(benzylamino)isonicotinate | Direct Alkylation | 75-85 | 1.40 (t, 3H), 4.38 (q, 2H), 4.55 (d, 2H), 7.25-7.40 (m, 5H), 7.80 (d, 1H), 8.15 (d, 1H), 8.30 (s, 1H) | 257.1 [M+H]⁺ |
| Ethyl 3-(isobutylamino)isonicotinate | Reductive Amination | 80-90 | 0.95 (d, 6H), 1.40 (t, 3H), 1.95 (m, 1H), 3.10 (t, 2H), 4.38 (q, 2H), 7.78 (d, 1H), 8.12 (d, 1H), 8.25 (s, 1H) | 223.1 [M+H]⁺ |
| Ethyl 3-(phenylamino)isonicotinate | Buchwald-Hartwig | 70-80 | 1.42 (t, 3H), 4.40 (q, 2H), 7.00-7.45 (m, 5H), 7.90 (d, 1H), 8.20 (d, 1H), 8.40 (s, 1H) | 243.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly.[13][14][15]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and corrosive. Handle with care.
-
Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound is known to cause skin and eye irritation.[16]
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel compounds for drug discovery and development. This application note has detailed three robust methods—direct alkylation, reductive amination, and Buchwald-Hartwig amination—providing researchers with a versatile toolkit to access a wide range of N-alkylated derivatives. The choice of method should be guided by the specific substrate and desired product, with careful consideration of the reaction conditions to ensure optimal outcomes.
References
- Grokipedia. Buchwald–Hartwig amination.
- ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- National Institutes of Health. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.
- Google Patents. Purification method of pyridine and pyridine derivatives.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress.
- J. Serb. Chem. Soc. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate.
- ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...
- National Institutes of Health. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC.
- ChemistryViews. Selective C-4 Alkylation of Pyridines.
- National Institutes of Health. This compound | C8H10N2O2 | CID 2736365 - PubChem.
- Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Reductive amination.
- T. R. Hoye. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Honors Organic Chemistry Laboratory.
- ResearchGate. Representative examples of pharmaceutically important N-alkylated amine moieties.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- YouTube. 35: Reductive amination.
- YouTube. Reductive Amination.
- PubMed. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.
- Benchchem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- MDPI. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides.
- ResearchGate. Examples of N‐alkylated alkaloids and drug molecules.
- MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
- ChemicalBook. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum.
- FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. shd-pub.org.rs [shd-pub.org.rs]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]
- 16. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Alchemical Vessle: A Guide to Cyclization Reactions of Ethyl 3-aminoisonicotinate for Heterocyclic Scaffolds
For the dedicated researcher in medicinal chemistry and drug development, the pyridine ring fused with a pyrimidine core represents a privileged scaffold, a recurring motif in a multitude of biologically active molecules. Ethyl 3-aminoisonicotinate, a readily available and versatile building block, serves as an exceptional starting material for the construction of these valuable pyridopyrimidine systems. This comprehensive guide provides an in-depth exploration of the key cyclization strategies utilizing this precursor, offering not just protocols, but the underlying chemical logic to empower your synthetic endeavors.
Introduction: The Latent Potential of this compound
This compound (1) is a substituted pyridine derivative featuring a nucleophilic amino group ortho to an ester functionality. This unique arrangement of functional groups makes it an ideal substrate for a variety of annulation reactions, where a second ring is fused onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the ester group influences the reactivity of the amino group, making it a competent nucleophile for additions to electrophilic partners. The resulting intermediates are then poised for intramolecular cyclization, driven by the proximity of the newly introduced functionalities to the ester group or the pyridine nitrogen.
This guide will delve into the most effective and widely employed cyclization reactions of this compound, providing detailed protocols and mechanistic insights to facilitate their successful implementation in your laboratory.
The Gould-Jacobs Reaction: A Classic Route to Pyrido[3,2-d]pyrimidines
The Gould-Jacobs reaction is a powerful and time-honored method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogues.[1][2] When applied to this compound, it provides a direct and efficient pathway to the pyrido[3,2-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors and other therapeutic agents.
Mechanistic Pathway
The reaction proceeds in two key stages: an initial condensation followed by a high-temperature thermal cyclization.[1][3]
-
Nucleophilic Addition-Elimination: The reaction is initiated by the nucleophilic attack of the amino group of this compound (1) on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEMM, 2). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-(((4-(ethoxycarbonyl)pyridin-3-yl)amino)methylene)malonate (3).[1]
-
Thermal Electrocyclization: The crucial ring-closing step requires significant thermal energy. At elevated temperatures (typically 240-260 °C), a 6-π electrocyclization occurs, involving the pyridine nitrogen and the newly formed enamine system. This intramolecular reaction leads to the formation of the fused dihydropyridopyrimidine ring system.
-
Tautomerization and Aromatization: The initial cyclized product rapidly tautomerizes to the more stable aromatic 4-hydroxypyrido[3,2-d]pyrimidine-3-carboxylate (4).
Scientist's Insights: Critical Parameters for Success
The high temperature required for the cyclization step is a critical parameter. Traditionally, this has been achieved by using high-boiling solvents such as diphenyl ether or Dowtherm A. However, these solvents can be difficult to remove and may lead to side product formation. The advent of microwave-assisted organic synthesis has revolutionized this reaction, allowing for rapid, controlled heating to the required temperatures, often leading to cleaner reactions and significantly reduced reaction times.[4] The choice of solvent and heating method should be carefully considered based on the scale of the reaction and available equipment.
Detailed Protocol: Synthesis of Ethyl 4-hydroxypyrido[3,2-d]pyrimidine-3-carboxylate (4)
Materials:
-
This compound (1)
-
Diethyl ethoxymethylenemalonate (DEEMM, 2)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Microwave reactor (optional)
Procedure:
Part A: Synthesis of the Intermediate Diethyl 2-(((4-(ethoxycarbonyl)pyridin-3-yl)amino)methylene)malonate (3)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.
-
Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure. The resulting crude oil or solid is the intermediate (3) and can often be used in the next step without further purification. If necessary, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Thermal Cyclization to Ethyl 4-hydroxypyrido[3,2-d]pyrimidine-3-carboxylate (4)
-
Conventional Heating:
-
Place the crude intermediate (3) in a round-bottom flask and add a high-boiling solvent such as diphenyl ether (approximately 10-20 times the weight of the intermediate).
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Add hexanes to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexanes to remove the diphenyl ether, and dry under vacuum.
-
-
Microwave-Assisted Synthesis:
-
Place the crude intermediate (3) in a microwave-safe reaction vessel.
-
If a solvent is used, a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed.
-
Seal the vessel and heat in a microwave reactor to 220-250 °C for 10-30 minutes.
-
After cooling, the product can be isolated by precipitation with water or an anti-solvent, followed by filtration.
-
Data Summary:
| Reactant 1 | Reactant 2 | Product | Typical Conditions | Yield (%) |
| This compound | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxypyrido[3,2-d]pyrimidine-3-carboxylate | Diphenyl ether, 250 °C, 1h | 70-85 |
| This compound | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxypyrido[3,2-d]pyrimidine-3-carboxylate | Microwave, 220 °C, 20 min | 80-95 |
Cyclization with One-Carbon Synthons: Accessing Pyrido[3,2-d]pyrimidin-4(3H)-ones
The pyrimidine ring can also be constructed by reacting this compound with reagents that provide a single carbon atom, which will become C2 of the pyrimidine ring. Common and effective one-carbon synthons include formamide and urea.
Reaction with Formamide
Heating this compound with formamide provides a straightforward route to pyrido[3,2-d]pyrimidin-4(3H)-one (5).
Mechanistic Insight: The reaction is believed to proceed through an initial acylation of the amino group by formamide to give an N-formyl intermediate. Subsequent intramolecular cyclization with the elimination of ethanol affords the final product.
Protocol: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one (5)
-
A mixture of this compound (1.0 eq) and formamide (10-20 eq) is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Reaction with Urea
The reaction of this compound with urea offers another efficient method for the synthesis of the pyrido[3,2-d]pyrimidine core, specifically leading to 2-amino or 2-hydroxy (in its tautomeric form) derivatives depending on the reaction conditions. The fusion of this compound with urea at high temperatures typically yields 2,4-dihydroxypyrido[3,2-d]pyrimidine (pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione).
Protocol: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
A finely ground mixture of this compound (1.0 eq) and urea (2.0-3.0 eq) is heated to 180-220 °C.
-
The mixture will melt and then solidify as the reaction proceeds. The reaction is typically complete within 1-2 hours.
-
After cooling, the solid mass is triturated with hot water to remove any unreacted urea and other water-soluble byproducts.
-
The insoluble product is collected by filtration, washed with water and then ethanol, and dried.
Alternative Cyclization Strategies: Expanding the Chemical Space
While the Gould-Jacobs reaction and cyclizations with simple C1 synthons are workhorse methods, other reagents can be employed to access a wider variety of substituted pyridopyrimidines.
Cyclocondensation with Chloroformamidine
The reaction of an ortho-amino ester with chloroformamidine hydrochloride is a known method for the synthesis of 4-aminopyrimidine derivatives. Applying this to a derivative of this compound, such as ethyl 3-amino-2-chloroisonicotinate, can lead to the formation of 2,4-diaminopyrido[3,4-d]pyrimidines.[5]
Scientist's Note: The starting material for this reaction, ethyl 3-amino-2-chloroisonicotinate, can be prepared from 2-amino-4-picoline through a multi-step sequence involving nitration, Sandmeyer reaction, oxidation, and reduction.[5]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of pyridopyrimidine derivatives. The Gould-Jacobs reaction provides a reliable entry to the medicinally important 4-hydroxypyrido[3,2-d]pyrimidine scaffold, while cyclizations with formamide and urea offer straightforward access to other key pyridopyrimidinone cores. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these methods to construct complex heterocyclic molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the exploration and optimization of these powerful cyclization reactions.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Wikipedia. Gould–Jacobs reaction. [Link]
- Zhang, L.; et al. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Med. Chem. Res.2014, 23, 3875–3884.
- Bio-Rad. Gould-Jacobs Reaction. [Link]
- Organic Syntheses.
- Al-Suwaidan, I. A.; et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv.2024, 14, 11436-11452.
- Patents Google. Process for preparing 4-hydroxypyrimidine.
- Huang, Y.; et al. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Curr Res Bioorg Org Chem.2018, 1(1), 1-8.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 3-aminoisonicotinate in the Development of Potent Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 3-aminoisonicotinate as a pivotal scaffold in the design and synthesis of novel enzyme inhibitors. Moving beyond a simple recitation of facts, this document elucidates the mechanistic rationale, provides actionable experimental protocols, and presents a framework for structure-activity relationship (SAR) studies, empowering researchers to leverage this versatile building block in their drug discovery programs.
I. Introduction: The Rationale for Employing the 3-Aminoisonicotinate Scaffold
This compound, a derivative of pyridine carboxylic acid, has emerged as a valuable starting material in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility stems from a combination of intrinsic chemical properties and its ability to be readily functionalized to interact with the highly conserved ATP-binding site of kinases.
The 3-aminoisonicotinate core is considered a "privileged scaffold" because its structural features are amenable to forming key interactions within the kinase hinge region. Specifically, the pyridine nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This pre-disposition for hinge-binding provides a strong foundation for achieving potent and selective inhibition.
Furthermore, the ethyl ester at the 4-position and the amino group at the 3-position offer two orthogonal vectors for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, while the amino group is a versatile handle for the introduction of diverse substituents via reactions such as amide bond formation and cross-coupling reactions.
A prime example of the successful application of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1][2][3] The 3-aminoisonicotinic acid core has been instrumental in the design of potent and selective IRAK4 inhibitors, highlighting its potential in targeting diseases driven by inflammation.[1][2][3]
II. Synthetic Strategies and Core Protocols
The following protocols provide a general framework for the synthesis of enzyme inhibitors derived from this compound. These are representative procedures that can be adapted based on the specific target and desired chemical modifications.
Protocol 1: Amide Bond Formation at the 3-Amino Position
This protocol describes the acylation of the 3-amino group of this compound, a common first step in building out the inhibitor structure.
Objective: To introduce a diverse range of substituents on the amino group to probe the solvent-exposed region of the kinase active site.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
While this compound itself is not primed for direct Suzuki coupling, it can be converted to a halide (e.g., by Sandmeyer reaction on the amino group followed by halogenation) to enable this powerful C-C bond-forming reaction. This protocol outlines the general steps for a Suzuki coupling on a hypothetical 3-halo-isonicotinate derivative.
Objective: To introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site.
Materials:
-
3-Halo-isonicotinate derivative (e.g., Ethyl 3-bromoisonicotinate)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried flask, combine the 3-halo-isonicotinate derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium catalysts are essential for the catalytic cycle of the Suzuki reaction. The choice of catalyst and ligand can significantly impact reaction efficiency.
-
Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.
-
The base is required for the transmetalation step of the catalytic cycle.
Caption: Synthetic pathways from this compound.
III. Enzyme Inhibition Assays: Protocols for Target Validation
Once a library of inhibitors has been synthesized, their biological activity must be assessed. The following are representative protocols for in vitro kinase assays, which are fundamental for determining inhibitor potency (e.g., IC₅₀ values).
Protocol 3: IRAK4 Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits and measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[4][5][6]
Objective: To determine the IC₅₀ value of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
In a white, opaque microplate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Prepare a master mix containing the kinase assay buffer, ATP, and MBP substrate. Add 12.5 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted IRAK4 enzyme to the wells containing the test compound and the positive control wells. For the negative control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.
Causality Behind Experimental Choices:
-
MBP is a generic kinase substrate that is readily phosphorylated by many kinases, including IRAK4.
-
The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity, with a luminescent signal that is directly proportional to the amount of ADP produced.
-
DMSO concentration should be kept constant across all wells to avoid solvent effects on enzyme activity.
Protocol 4: p38α MAPK Kinase Activity Assay (Non-radioactive Western Blot)
This protocol utilizes an immunoprecipitation step to isolate active p38α, followed by a kinase assay with a specific substrate (ATF-2) and detection of phosphorylation by Western blot.[7][8]
Objective: To assess the inhibitory effect of a compound on p38α MAPK activity in a cellular context.
Materials:
-
Cell lysate from cells stimulated to activate the p38 pathway (e.g., with UV or anisomycin)
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
ATF-2 fusion protein as a substrate
-
ATP
-
Kinase assay buffer
-
SDS-PAGE and Western blotting reagents
-
Phospho-ATF-2 (Thr71) antibody
Procedure:
-
Incubate cell lysates with the immobilized phospho-p38 antibody overnight to immunoprecipitate the active kinase.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer containing ATP and the ATF-2 substrate. For inhibitor testing, pre-incubate the beads with the test compound before adding the substrate and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the phospho-ATF-2 antibody to detect the level of substrate phosphorylation.
-
Quantify the band intensities to determine the extent of inhibition.
Causality Behind Experimental Choices:
-
Immunoprecipitation with a phospho-specific antibody ensures that only the activated form of p38 is assayed.
-
ATF-2 is a well-characterized physiological substrate of p38 MAPK.
-
Western blotting provides a semi-quantitative readout of substrate phosphorylation.
Caption: Workflow for inhibitor biological evaluation.
IV. Structure-Activity Relationship (SAR) and Data Interpretation
A systematic SAR study is crucial for optimizing the lead compounds. The data generated from the enzyme and cellular assays should be tabulated to facilitate the identification of key structural features that contribute to potency and selectivity.
Table 1: Representative SAR Data for Hypothetical Inhibitors
| Compound ID | R1 Group (at 3-amino) | R2 Group (at 4-ester) | IRAK4 IC₅₀ (nM) | p38α IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| Lead-001 | Phenyl | Ethyl | 500 | >10,000 | 10 |
| Lead-002 | 4-Fluorophenyl | Ethyl | 250 | >10,000 | 5 |
| Lead-003 | Phenyl | Methylamide | 400 | >10,000 | 8 |
| Lead-004 | 4-Fluorophenyl | Methylamide | 100 | >5,000 | 1 |
Interpretation of SAR Data:
-
Effect of R1: The introduction of a fluorine atom on the phenyl ring (Lead-002 vs. Lead-001) doubles the potency, suggesting a favorable interaction in a hydrophobic pocket that can accommodate a halogen.
-
Effect of R2: Conversion of the ethyl ester to a methylamide (Lead-003 vs. Lead-001) slightly improves potency, potentially due to an additional hydrogen bond interaction.
-
Synergistic Effects: The combination of both modifications (Lead-004) results in a significant improvement in both biochemical and cellular potency, indicating that the two modifications are additive or synergistic.
-
Selectivity: All compounds show high selectivity for IRAK4 over p38α, which is a desirable attribute to minimize off-target effects.
V. Conclusion and Future Directions
This compound represents a highly tractable and strategically valuable starting point for the development of novel enzyme inhibitors, particularly targeting the kinase family. The synthetic handles it provides allow for a rational and systematic exploration of the chemical space around the core scaffold. By combining robust synthetic chemistry with well-designed biological assays and a thorough analysis of the structure-activity relationships, researchers can effectively advance drug discovery programs based on this versatile building block. Future efforts could focus on the development of more complex derivatives, including the use of bioisosteric replacements for the pyridine core to further refine the properties of the resulting inhibitors.[9][10][11]
VI. References
-
BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]
-
PubMed Central. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. [Link]
-
PubMed. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. Synthesis of piperazine-linked aminopyridine derivatives. Reagents and.... [Link]
-
PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
-
PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]
-
PubMed Central. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]
-
Royal Society of Chemistry. CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
Nature. A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]
-
PubMed Central. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
-
PubMed Central. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubMed Central. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. [Link]
-
PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Semantic Scholar. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [https://www.semanticscholar.org/paper/Synthesis-of-Highly-Potent-Anti-Inflammatory-(ROS-Yaqoob-Nisa/1f6f1c712803b9c037b514b8a2624d081f953051]([Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]
-
Google Patents. EP1566376A1 - Preparation of amino acid amides.
-
ResearchGate. (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]
Sources
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. IRAK4 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in Ethyl 3-Aminoisonicotinate
Abstract
Ethyl 3-aminoisonicotinate is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its substituted pyridine scaffold is a common feature in a multitude of pharmacologically active agents. The strategic functionalization of its pyridine ring is therefore of paramount importance for generating molecular diversity and tuning physicochemical and biological properties. This guide provides an in-depth analysis of key functionalization strategies, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices, offering detailed, field-proven protocols designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Value of this compound
This compound, also known as Ethyl 3-aminopyridine-4-carboxylate, is a bifunctional molecule featuring a pyridine ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing ethyl ester group (-COOEt).[1][2][3][4][5] This electronic push-pull system, combined with the inherent electron-deficient nature of the pyridine ring, creates a unique reactivity profile that can be exploited for selective chemical modifications.
The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science.[6][7] The ability to precisely install new functional groups onto the this compound core allows for the systematic exploration of chemical space, a critical activity in lead optimization and the development of novel therapeutic agents.[8] Understanding the interplay of the directing effects of the substituents is crucial for achieving regioselective functionalization.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It enhances the electron density at the C2 and C6 positions.
-
Ethyl Ester (-COOEt) & Ring Nitrogen: Both are electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C2 and C6 relative to the ester, C3 and C5 relative to the nitrogen).
The confluence of these effects makes the C2 and C6 positions the most nucleophilic and thus the primary targets for electrophilic attack. The C5 position remains the least reactive.
Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is generally deactivated towards electrophilic attack compared to benzene, the potent activating effect of the amino group enables several key EAS reactions. However, reaction conditions must be carefully controlled to prevent side reactions, such as N-functionalization of the amino group or reaction with the pyridine nitrogen.
Halogenation: Installing a Versatile Handle
Introducing a halogen atom (Br or Cl) onto the pyridine ring is a critical first step for many subsequent transformations, particularly cross-coupling reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
The choice of halogenating agent and solvent is critical. Using elemental bromine (Br₂) or chlorine (Cl₂) often requires a Lewis acid catalyst.[9] However, due to the basicity of the pyridine nitrogen and the amino group, the catalyst can be sequestered, hindering the reaction. A common strategy is to use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which provide a source of electrophilic halogen under milder conditions, often without the need for a strong Lewis acid. The reaction is typically directed to the C2 position, which is ortho to the activating amino group.
Caption: Workflow for the bromination of this compound.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10 mmol).
-
Solvent Addition: Dissolve the starting material in 30 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) in small portions over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired product.
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 166.18 | 10 | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.05 | Portion-wise addition is key to control exotherm. |
| Acetonitrile | - | - | - | Anhydrous solvent is recommended. |
| Expected Yield | 75-85% |
Sulfonation: Introducing a Strongly Deactivating Group
Sulfonation introduces a sulfonic acid (-SO₃H) group, which is a valuable transformation for several reasons. The sulfonic acid group is strongly electron-withdrawing, which can alter the electronic properties of the molecule and serve as a handle for further derivatization.[10] The reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), or a protonated derivative, acts as the electrophile.[11]
The reaction typically requires fuming sulfuric acid (H₂SO₄ containing excess SO₃) and elevated temperatures.[11] The amino group must first be protonated under the strongly acidic conditions to prevent its oxidation. The directing effects are then governed by the protonated amino group (-NH₃⁺) and the ester, both of which are meta-directing. This leads to selective sulfonation at the C6 position. The reversibility of sulfonation is a key feature; the group can be removed by treatment with dilute hot aqueous acid, making it useful as a temporary blocking group to direct other substituents.[11]
-
Reaction Setup: In a 50 mL flask, carefully add this compound (1.66 g, 10 mmol) to 15 mL of fuming sulfuric acid (20% SO₃) at 0 °C.
-
Heating: Slowly heat the mixture to 120 °C and maintain this temperature for 8 hours.
-
Reaction Monitoring: Periodically take a small aliquot, quench it carefully in ice water, and analyze by LC-MS to monitor the progress.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice with vigorous stirring.
-
Precipitation: The product will precipitate out of the cold aqueous solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Drying: Dry the solid product under high vacuum to yield the sulfonic acid derivative.
N-Acylation of the Amino Group
Protecting or modifying the 3-amino group via acylation is a common and highly efficient transformation. It serves to modulate the electronic properties of the ring, prevent unwanted side reactions in subsequent steps, or introduce a new pharmacophore. The reaction involves the nucleophilic attack of the amine onto an acylating agent, typically an acyl chloride or anhydride.[12]
This reaction is straightforward due to the high nucleophilicity of the amino group. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl produced when using an acyl chloride.[12] This prevents the protonation of the starting amine, which would render it non-nucleophilic. The resulting amide is a less powerful activating group than the free amine, which can be advantageous for controlling the regioselectivity of subsequent electrophilic substitutions.
Caption: Simplified mechanism for the N-acylation reaction.
-
Reaction Setup: Dissolve this compound (1.66 g, 10 mmol) in 40 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Base Addition: Add triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent: Add acetyl chloride (0.85 mL, 12 mmol, 1.2 equiv.) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the reaction at room temperature for 2 hours. Monitor for completion by TLC.
-
Work-up: Quench the reaction with 30 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from ethyl acetate/hexanes.
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 166.18 | 10 | 1.0 | Starting Material |
| Acetyl Chloride | 78.50 | 12 | 1.2 | Highly reactive, add slowly. |
| Triethylamine (TEA) | 101.19 | 15 | 1.5 | Scavenges HCl by-product. |
| Dichloromethane (DCM) | - | - | - | Anhydrous solvent is preferred. |
| Expected Yield | >95% |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.[13] These methods offer exceptional functional group tolerance and reliability. The prerequisite is the presence of a halide (or triflate) on the pyridine ring, as prepared in Section 2.1.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond between the halogenated pyridine (e.g., Ethyl 2-bromo-3-aminoisonicotinate) and an organoboron species, typically a boronic acid or boronate ester.[14]
The reaction requires a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf). A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands can accelerate the reaction, especially with less reactive aryl chlorides.[14] The reaction is typically run in a mixture of an organic solvent (like dioxane or DMF) and water.
-
Reaction Setup: To a Schlenk flask, add Ethyl 2-bromo-3-aminoisonicotinate (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water (degassed).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 95 °C and stir for 12 hours. Monitor by LC-MS.
-
Work-up: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography (ethyl acetate/hexanes gradient) to yield Ethyl 3-amino-2-phenylisonicotinate.
| Component | Role | Example | Molar Equiv. |
| Aryl Halide | Electrophile | Ethyl 2-bromo-3-aminoisonicotinate | 1.0 |
| Boronic Acid | Nucleophile | Phenylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | 0.02 - 0.10 |
| Base | Activator | K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | Medium | Dioxane/Water, DMF | - |
| Expected Yield | 70-90% |
Conclusion
This compound stands out as a highly valuable and adaptable platform for the synthesis of complex heterocyclic molecules. Its functionalization is governed by the predictable interplay of its substituent groups, allowing for targeted modifications through both classical and modern synthetic methods. The protocols detailed herein for electrophilic substitution, N-acylation, and palladium-catalyzed cross-coupling provide a robust toolkit for researchers. A thorough understanding of the principles behind these transformations empowers scientists to rationally design and execute synthetic routes toward novel chemical entities with significant potential in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,3-Dihydrofuro[2,3-c]pyridine.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines.
- ResearchGate. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF.
- NIH. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC.
- ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society.
- ResearchGate. (n.d.). (PDF) Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][7][15]thiazine and pyrido3.
- Scimplify. (n.d.). Sulfonation Process & Custom Capabilities.
- BOC Sciences. (n.d.). CAS 306936-11-8 3-Amino-isonicotinic acid ethyl ester hydrochloride.
- NIH PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative | Request PDF.
- NIH. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- NIH. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC.
- ResearchGate. (n.d.). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.
- Benchchem. (n.d.). Application Note: Acylation of Ethyl 3-oxoheptanoate for Carbon-Carbon Bond Formation.
- ResearchGate. (n.d.). Nitration of Ethyl Carbamates of Phenylenediamines and Aniline.
- Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
- Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions.
- ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
- Sigma-Aldrich. (n.d.). Amino sulfonate.
- MDPI. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- Fisher Scientific. (n.d.). This compound, min 98% (GC), 1 gram.
- Chem-Impex. (n.d.). 3-Amino isonicotinic acid ethyl ester.
- PubMed. (2011). Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Oakwood Chemical. (n.d.). This compound.
- YouTube. (2018). 22.5 Acylation.
- ChemicalBook. (n.d.). 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 14208-83-4.
- ResearchGate. (n.d.). 1‐Ethyl‐1,4‐dihydro‐4‐oxo‐7‐(pyridinyl)‐3‐quinolinecarboxylic acids. I. Synthesis of 3‐ and 4‐(3‐aminophenyl)pyridine intermediates.
- MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds.
- YouTube. (2014). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci.
- PubMed. (2024). Applications of pharmacometrics in drug development.
- ResearchGate. (n.d.). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions.
- Fisher Scientific. (n.d.). Ethyl 2-Aminoisonicotinate 98.0+%, TCI America™.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [amp.chemicalbook.com]
- 5. This compound | 14208-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Sulfonation Process & Custom Capabilities - Scimplify [scimplify.com]
- 11. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
Application Note: Strategies and Protocols for Compound Library Synthesis Based on the Ethyl 3-aminoisonicotinate Scaffold
Abstract
The Ethyl 3-aminoisonicotinate scaffold is a versatile and highly valuable starting point in modern medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, a modifiable ester, and an aromatic pyridine core provides multiple vectors for chemical diversification, making it an ideal foundation for the construction of diverse small molecule libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of compound library synthesis using this scaffold. We present three primary diversification strategies: N-functionalization of the amino group, palladium-catalyzed cross-coupling on the pyridine ring, and derivatization via the carboxylate handle. Detailed, step-by-step protocols for parallel synthesis, high-throughput purification, and library quality control are provided, underpinned by the rationale for key experimental choices to ensure robust and reproducible outcomes.
The this compound Scaffold: A Privileged Core for Library Synthesis
The utility of a scaffold in library synthesis is determined by its synthetic tractability and its ability to project functional groups into biologically relevant chemical space. The this compound core is exemplary in this regard.[1] Its key features include:
-
A Primary Aromatic Amine (C3-NH₂): This group is a potent nucleophile, readily participating in a wide array of robust reactions such as amide and sulfonamide formation, and reductive amination. This serves as a primary and highly reliable point for introducing diversity.
-
An Ethyl Ester (C4-COOEt): This group can be hydrolyzed to a carboxylic acid, which then becomes a handle for further amide coupling, creating a different vector of substitution compared to the C3-amine. This two-step modification significantly expands the accessible chemical space.
-
A Pyridine Ring: The pyridine core itself is a common motif in bioactive molecules.[2] Its nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement. Furthermore, by starting with a halogenated version of the scaffold (e.g., bromo-substituted), the ring can be functionalized using powerful palladium-catalyzed cross-coupling reactions.[2][3]
These three distinct points of modification allow for the systematic exploration of the structure-activity relationship (SAR) around a rigid, drug-like core.
Caption: Key diversification points on the this compound scaffold.
Synthetic Strategies for Library Diversification
A successful library synthesis campaign relies on employing robust and high-yielding chemical reactions that are amenable to a wide range of starting materials and parallel formats.
Strategy A: N-Functionalization of the 3-Amino Group via Amide Coupling
This is the most direct approach to library generation from the title scaffold. The reaction involves coupling the primary amine with a library of diverse carboxylic acids.
Causality Behind Experimental Choices:
-
Coupling Reagents: While numerous coupling reagents exist, aminium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred in library synthesis.[4] They are highly efficient, leading to fast reaction times and high yields, even with less reactive anilines. Carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are also effective and more cost-efficient, though may require longer reaction times.[5][6]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid starting material, facilitating its activation.[4]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reagents and do not interfere with the coupling reaction.
Strategy B: C-C and C-N Cross-Coupling on a Halogenated Scaffold
To access derivatives with substitutions on the pyridine ring, a halogenated precursor (e.g., Ethyl 5-bromo-3-aminoisonicotinate) is required. This opens the door to powerful palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-scaffold with a diverse library of boronic acids or esters.[3][7] This is a premier method for introducing aryl and heteroaryl moieties, significantly increasing molecular complexity.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-scaffold with a library of primary or secondary amines.[8][9] This allows for the introduction of a second, distinct amine functionality onto the core.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical and substrate-dependent. For electron-deficient pyridines, electron-rich, bulky phosphine ligands such as XPhos or SPhos often provide the best results by promoting the reductive elimination step.[10]
-
Base: A strong base is required for the catalytic cycle. Inorganic bases like K₂CO₃ or K₃PO₄ are common for Suzuki couplings, while stronger bases like NaOtBu or LHMDS are often necessary for Buchwald-Hartwig aminations.[3][9]
Strategy C: Diversification via the Carboxylic Acid Handle
This strategy involves a two-step sequence to functionalize the C4 position.
-
Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a library of diverse amines using the same principles outlined in Strategy A.
This approach is orthogonal to Strategy A and generates a library with the amide bond oriented differently, providing a distinct set of compounds for screening.
Caption: General workflow for parallel library synthesis and processing.
High-Throughput Experimental Protocols
The following protocols are designed for a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood. For air-sensitive reactions, plates with sealable caps and an inert gas manifold should be used.
Protocol 1: Parallel Amide Coupling (Strategy A)
This protocol describes the coupling of this compound with 96 different carboxylic acids.
Self-Validating System: A control well containing a known reactive acid and a blank well (no acid) should be included on each plate to verify reaction completion and rule out systemic contamination.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid Library (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
96-well reaction block
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound (in DMF), HATU (in DMF), and DIPEA (in DMF). Prepare a 96-well plate containing pre-weighed amounts of each carboxylic acid.
-
Scaffold Addition: To each well of the carboxylic acid plate, dispense the this compound stock solution.
-
Activation: Dispense the HATU stock solution into each well.
-
Initiation: Dispense the DIPEA stock solution into each well to start the reaction.
-
Reaction: Seal the plate and shake at room temperature for 4-6 hours. Monitor a control well by LC-MS to confirm the consumption of the starting material.
-
Quenching & Workup: Add an aqueous solution of saturated NaHCO₃ to each well. Extract the product by adding Ethyl Acetate, shaking, and then carefully removing the organic layer for drying and concentration.
Protocol 2: Parallel Suzuki-Miyaura Coupling (Strategy B)
This protocol uses Ethyl 5-bromo-3-aminoisonicotinate and a library of 96 boronic acids.
Self-Validating System: This reaction is highly sensitive to oxygen. A control well with a known high-yielding boronic acid will validate the effectiveness of the degassing and inert atmosphere.
Materials:
-
Ethyl 5-bromo-3-aminoisonicotinate (1.0 eq)
-
Boronic Acid Library (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
-
96-well reaction block suitable for heating
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add the appropriate boronic acid, Ethyl 5-bromo-3-aminoisonicotinate, and Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add 1,4-Dioxane to each well.
-
Degassing: Seal the plate and purge with Argon or Nitrogen for 15-20 minutes. This step is critical to prevent catalyst degradation.
-
Base Addition: Under the inert atmosphere, add the aqueous K₂CO₃ solution to each well.
-
Reaction: Re-seal the plate securely and heat to 85-95 °C with shaking for 12-18 hours.[3]
-
Workup: After cooling, quench the reaction with water. Extract the product with Ethyl Acetate, pass the combined organic layers through a phase separator plate, and concentrate in vacuo.
Protocol 3: High-Throughput Purification
Purification is essential to remove excess reagents and byproducts that could interfere with biological screening.[11][12] Mass-triggered preparative HPLC is the industry standard.[13]
Workflow:
-
Crude Sample Preparation: Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/Methanol).
-
Analytical Scouting: Inject a small aliquot from each well onto a fast analytical LC-MS system to determine the retention time and mass of the target compound.
-
Preparative HPLC: Based on the scouting data, inject the remaining crude material onto a preparative HPLC column. The system software uses the target mass to trigger fraction collection only when the desired compound elutes.
-
Fraction Analysis & Pooling: A post-purification LC-MS analysis confirms the purity of the collected fractions. Pure fractions are pooled.
-
Solvent Evaporation: The solvent is removed using a centrifugal evaporator or freeze-dryer to yield the purified compound.
Library Quality Control and Characterization
Rigorous quality control (QC) ensures that the data generated from high-throughput screening is reliable.[14]
-
Purity Assessment: Each purified compound in the library must be analyzed by analytical LC-MS to determine its purity, typically aiming for >90% or >95%.
-
Identity Confirmation: The mass spectrum from the LC-MS analysis confirms that the compound has the correct molecular weight.
-
Structural Confirmation: For a representative subset of the library (e.g., 5-10% of compounds covering the diversity of building blocks used), full structural confirmation via ¹H NMR and ¹³C NMR is essential to validate the synthetic protocols.[15]
Data Presentation: Sample QC Summary
All analytical data should be compiled into a database for easy access and analysis.
| Compound ID | Structure | Reaction Type | Yield (mg) | Purity (LC-MS, %) | Mass Found (M+H)⁺ |
| L01-A01 | (Image of Structure) | Amide Coupling | 2.1 | 98.2 | 296.1 |
| L01-A02 | (Image of Structure) | Amide Coupling | 1.8 | 96.5 | 310.1 |
| L01-B01 | (Image of Structure) | Suzuki Coupling | 2.5 | 99.1 | 321.2 |
| L01-B02 | (Image of Structure) | Suzuki Coupling | 1.5 | 95.3 | 345.1 |
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of large and diverse compound libraries. The synthetic strategies detailed in this note—N-acylation, palladium-catalyzed cross-coupling, and ester modification—are reliable, scalable, and amenable to high-throughput parallel formats. By combining these powerful synthetic methods with rigorous, automated purification and quality control, research organizations can efficiently produce high-quality compound collections. These libraries are invaluable assets for high-throughput screening campaigns, accelerating the discovery of novel hits and advancing early-stage drug discovery programs.[16]
References
- Virscidian. What is High-Throughput Purification? Virscidian.
- Zeng, L., et al. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719-28.
- Hetterich, W., et al. (2002). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 4(5), 434-42.
- Grasa, G. A., & Viciu, M. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(26), 5553-6.
- Hetterich, W., et al. (2002). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 4(5), 434-42.
- Semantic Scholar. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- Broad Institute. Small Molecule Hit Identification and Validation. Broad Institute.
- Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Alam, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-32.
- Thermo Fisher Scientific. (2020). Small Molecule Characterization and Identification With Orbitrap ID-X MS. YouTube.
- Gurban, A. M., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(21), 3921.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate.
- Paiva, A. M., et al. (2022). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Chemistry, 6(5), 319-335.
- ACS Publications. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science, 18(5), 231-241.
- Mphahlele, M. J., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14383-14396.
- ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
- Al-Salahi, R., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11022-11033.
- Reddy, G. V., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(118), 97261-97265.
- Lindsley, C. W., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Neuroscience, 7(1), 10-15.
- Pate,l M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(36), 4864-4866.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Fayed, E. A., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Molecules, 26(23), 7351.
- ResearchGate. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[8][17]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2736365, this compound. PubChem.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143.
- Fochi, M., et al. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules, 25(4), 899.
- Science and Education Publishing. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[8][17]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Science and Education Publishing.
- Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.
- The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(31), 24522-24526.
- MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences, 25(18), 9744.
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
- Willoughby, C. A., et al. (2002). Combinatorial synthesis of 3-(amidoalkyl) and 3-(aminoalkyl)-2-arylindole derivatives: discovery of potent ligands for a variety of G-protein coupled receptors. Bioorganic & Medicinal Chemistry Letters, 12(1), 93-6.
- Theoclitou, M. E., et al. (2002). Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles. Journal of Combinatorial Chemistry, 4(4), 315-9.
- Khan, M. W., & Nahar, L. A. (2020). DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. American Journal of Chemistry, 10(2), 26-32.
- Pharmaceuticals. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 18(6), 1063.
- Aziz, M. W., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(10), 2005-2022.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. mdpi.com [mdpi.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is High-Throughput Purification? [virscidian.com]
- 12. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 16. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening Assays for the Identification of Novel Kinase Inhibitors Among Ethyl 3-Aminoisonicotinate Derivatives
Introduction: The Emerging Potential of Ethyl 3-Aminoisonicotinate Derivatives in Oncology
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Within this broad class, this compound and its derivatives are gaining attention as promising candidates for anticancer drug discovery. Recent studies have indicated that derivatives of related amino-heterocyclic compounds exhibit potent inhibitory activity against various human cancer cell lines[][2]. The mechanism of action for many of these compounds is increasingly being linked to the inhibition of key cellular signaling pathways that are often dysregulated in cancer.
Notably, structures bearing aminopyridine and aminoquinoline cores have been identified as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival[3][4]. Kinases, such as Phosphoinositide 3-kinase (PI3K) and Bruton's Tyrosine Kinase (BTK), as well as signaling nodes like the Signal Transducer and Activator of Transcription 3 (STAT3), are frequently implicated in tumorigenesis and represent high-value targets for therapeutic intervention[5][6][7]. The structural features of this compound derivatives make them prime candidates for interaction with the ATP-binding pocket of various kinases, suggesting a clear path for screening and lead identification.
This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel kinase inhibitors. We present a tiered screening cascade, beginning with a robust primary biochemical assay to identify initial hits, followed by secondary assays to confirm direct target engagement and cellular activity. The protocols are designed to be adaptable, scalable, and provide self-validating data to ensure a high degree of confidence in hit selection and progression.
Tiered High-Throughput Screening Cascade
A multi-stage screening approach is essential to efficiently identify true positive hits while minimizing false positives. Our proposed workflow systematically narrows down a large compound library to a small set of validated, cell-active hits.
Caption: Tiered HTS workflow for identifying kinase inhibitors.
Part 1: Primary High-Throughput Screening - Biochemical Kinase Activity Assay
Scientific Rationale: The primary screen aims to rapidly identify compounds that inhibit the catalytic activity of a target kinase from a large library. A luminescence-based assay that measures the product of the kinase reaction (ADP) is an excellent choice due to its high sensitivity, broad dynamic range, and compatibility with HTS automation. The ADP-Glo™ Kinase Assay is a robust platform that measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[2][8] A higher luminescent signal corresponds to higher kinase activity, and therefore, inhibitors will result in a decrease in signal.
Protocol 1: ADP-Glo™ Kinase Assay for a Target Tyrosine Kinase
This protocol is optimized for a 384-well plate format.
Materials:
-
Target Tyrosine Kinase (e.g., Src, ABL1)
-
Substrate peptide (specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase-Glo® Reagent (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
This compound derivative library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates (e.g., Corning #3572)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each this compound derivative (10 mM stock) to the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
-
Controls: Dispense 50 nL of DMSO to "maximum activity" control wells and 50 nL of a potent inhibitor (e.g., 10 µM Staurosporine) to "minimum activity" control wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and its specific peptide substrate. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and at the Km for the substrate.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| | ≥ 0.5 |
| Signal-to-Background | Meanmax / Meanmin | > 5 |
| Percent Inhibition | 100 * (1 - (Signalcompound - Meanmin) / (Meanmax - Meanmin)) | N/A |
-
Hit Selection: Compounds demonstrating ≥ 50% inhibition are typically selected as primary hits for follow-up studies. All HTS data requires rigorous quality control to ensure reliability.[][9][10]
Part 2: Secondary Assay - Orthogonal Target Binding
Scientific Rationale: A primary hit from a biochemical assay could be a false positive (e.g., assay interference) or an indirect inhibitor. A secondary, orthogonal assay is crucial to confirm direct binding of the compound to the target kinase. Fluorescence Polarization (FP) is an excellent method for this purpose.[11][12] It measures the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein.[5] In a competitive FP assay, a hit compound will displace the fluorescent tracer from the kinase, leading to a decrease in the polarization signal.
Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay
Materials:
-
Target Tyrosine Kinase
-
Fluorescently-labeled tracer (a known ligand for the target kinase)
-
FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Confirmed hits from the primary screen
-
384-well black, low-volume plates (e.g., Greiner #784076)
-
Plate reader with FP capabilities (excitation and parallel/perpendicular emission filters)
Experimental Workflow:
Caption: Workflow for the competitive FP binding assay.
Step-by-Step Procedure:
-
Assay Optimization:
-
Determine the dissociation constant (Kd) of the fluorescent tracer for the target kinase via saturation binding experiments.
-
For the competitive assay, use the kinase at a concentration equal to the Kd and the tracer at a low nM concentration (e.g., 1-5 nM).
-
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense 100 nL into the 384-well black plate.
-
Reagent Addition:
-
Prepare a 2X solution of the target kinase and fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of this solution to each well containing the compounds. The final assay volume is 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light to prevent photobleaching of the tracer.
-
Data Acquisition: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis:
| Parameter | Description |
| IC50 Value | The concentration of the inhibitor that displaces 50% of the bound tracer. |
| Ki Value | The binding affinity of the inhibitor, calculated from the IC50 using the Cheng-Prusoff equation. |
-
Compounds that show a concentration-dependent decrease in fluorescence polarization are confirmed to bind directly to the target kinase.
Part 3: Tertiary Assay - Cell-Based Pathway Analysis
Scientific Rationale: Confirming that a compound can engage its target in a cellular environment and modulate downstream signaling is a critical step. Since many kinases targeted in oncology converge on the STAT3 signaling pathway, a cell-based assay measuring STAT3 phosphorylation is highly relevant.[6][8] Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for this purpose, offering high sensitivity and resistance to interference from cell media.[13] The assay measures the proximity of two antibodies labeled with a donor and acceptor fluorophore, which bind to total and phosphorylated STAT3, respectively. Inhibition of an upstream kinase will lead to a decrease in phosphorylated STAT3 and a corresponding decrease in the HTRF signal.
Protocol 3: HTRF® Phospho-STAT3 (Tyr705) Cellular Assay
Materials:
-
Human cancer cell line with constitutively active STAT3 signaling (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HTRF® Phospho-STAT3 (Tyr705) and Total STAT3 assay kits (Cisbio)
-
Lysis Buffer (provided in kit)
-
384-well white cell culture plates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: Workflow for the HTRF® phospho-STAT3 cellular assay.
Step-by-Step Procedure:
-
Cell Plating: Seed cells into a 384-well white plate at a pre-determined density (e.g., 20,000 cells/well) in 20 µL of culture medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the confirmed hit compounds to the cells. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C to allow for compound action on the signaling pathway.
-
Cell Lysis: Add 5 µL of the supplemented Lysis Buffer to each well.
-
Antibody Addition: Add 5 µL of the HTRF® antibody mix (containing both the donor and acceptor-labeled antibodies) to each well.
-
Detection Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
| Parameter | Formula |
| HTRF Ratio | (Emission665nm / Emission620nm) * 10,000 |
| Normalized Signal | HTRF Ratio of sample / HTRF Ratio of vehicle control |
| IC50 Value | Concentration of compound that causes 50% reduction in the normalized signal. |
-
A dose-dependent decrease in the HTRF ratio indicates that the this compound derivative successfully enters the cell, engages its target kinase, and inhibits the downstream phosphorylation of STAT3.
Conclusion
This application note outlines a robust, multi-tiered HTS strategy for the identification and validation of this compound derivatives as novel kinase inhibitors. By progressing from a broad biochemical screen to specific binding and cell-based functional assays, researchers can efficiently triage large compound libraries and identify high-quality lead candidates for further development in oncology. The described protocols are grounded in established, reliable technologies and provide a clear, logical path from initial screening to cellular proof-of-concept.
References
- Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527.
- Xu, J., Zhang, Y., & Li, J. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 14(11-12), 575-582.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(6), 622–638.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Moerke, N. J. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Current Protocols in Chemical Biology, 1(1), 1–15.
- Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527.
- Zhang, Y., & Xu, J. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 14(11-12), 575-582.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Zhang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561–6574.
- Chen, C., et al. (2018). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Molecules, 23(7), 1675.
- Al-Otaibi, F. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25.
- Ren, S., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Journal of Medicinal Chemistry, 56(24), 9840–9848.
- Zou, S., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(3), 2737-2747.
- Zhang, Z., et al. (2022). An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. International Journal of Molecular Sciences, 23(19), 11295.
- Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15611.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Wikipedia. (2024). High-throughput screening.
Sources
- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation | MDPI [mdpi.com]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-aminoisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 3-aminoisonicotinate (CAS 14208-83-4). This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and improve the yield and purity of this valuable intermediate. We will explore the primary synthetic routes, address frequently encountered issues in a question-and-answer format, and provide detailed, field-proven protocols.
Introduction to Synthetic Challenges
This compound is a key building block in medicinal chemistry. While several synthetic routes exist, achieving high yields consistently can be challenging due to factors such as competing side reactions, product instability, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing your synthesis.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses the most common methods for preparing this compound and the typical problems encountered with each.
Route 1: Reduction of Ethyl 3-nitroisonicotinate
This is a theoretically straightforward approach but often plagued by issues related to starting material solubility and catalyst activity.
Q1: My catalytic hydrogenation of ethyl 3-nitroisonicotinate is sluggish and gives a low yield. What's going wrong?
A: This is a very common issue. The problem often lies in a combination of poor substrate solubility and catalyst poisoning.
-
Causality & Expertise: Aryl nitro compounds can be poorly soluble in common hydrogenation solvents like ethanol or methanol, limiting their contact with the catalyst surface.[1] Furthermore, impurities in the starting material or intermediates formed during the reaction (like hydroxylamines or azoxy compounds) can poison the catalyst (e.g., Palladium on Carbon, Pd/C), halting the reaction.[1]
-
Troubleshooting Steps:
-
Solvent System Optimization: If solubility is low in ethanol, consider a solvent mixture. Tetrahydrofuran (THF) has high hydrogen solubility and can be an excellent co-solvent.[1] For some substrates, starting with a heterogeneous mixture is acceptable if the product amine is soluble, as the reaction will proceed as the starting material is consumed.[1]
-
Catalyst Choice & Loading: Ensure you are using a high-quality catalyst. For difficult reductions, Platinum on carbon (Pt/C) in acidic media (like acetic acid) can be more effective than Pd/C.[1] Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) but be aware this increases costs.
-
Transfer Hydrogenation: If you lack high-pressure hydrogenation equipment, transfer hydrogenation is an excellent alternative. Using Pd/C with a hydrogen donor like formic acid and potassium formate can be very effective.[1]
-
Reaction Conditions: Nitro reductions are often exothermic. It may be necessary to gently heat the reaction to initiate it, but be prepared for a rapid temperature increase. Ensure vigorous stirring to maintain good contact between the hydrogen gas, substrate, and catalyst.[1]
-
Q2: I'm using a metal/acid system (like Sn/HCl or Fe/AcOH) and my workup is messy, leading to product loss. How can I improve this?
A: Metal/acid reductions are robust but notoriously difficult to work up due to the formation of metal salts and emulsions.
-
Causality & Expertise: After the reaction, the product amine is protonated and soluble in the acidic aqueous layer. Neutralization precipitates metal hydroxides (e.g., Fe(OH)₃), which can trap the product, making extraction inefficient.
-
Troubleshooting Steps:
-
Basification and Filtration: After neutralizing the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to a high pH (>10), add a filter aid like Celite® before filtering the metal hydroxides. This creates a more porous filter cake.
-
Thorough Washing: Wash the filter cake extensively with a solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane). This is a critical step to recover trapped product.
-
Alternative Reagents: Consider using stannous chloride (SnCl₂·2H₂O) in ethanol with HCl.[1] While still requiring neutralization, the workup can sometimes be cleaner than with iron or zinc. Another effective and often cleaner method is using sodium dithionite (Na₂S₂O₄).[2]
-
Workflow for Optimizing Nitro Group Reduction
Caption: Troubleshooting workflow for nitro group reduction.
Route 2: Curtius, Hofmann, and Schmidt Rearrangements
These classical name reactions are powerful methods for converting carboxylic acids or their derivatives into primary amines.
Q3: My Curtius rearrangement of isonicotinic acid has a low yield. What are the critical control points?
A: The Curtius rearrangement is a multi-step process, often performed in one pot, where yield can be lost at each stage. The key is the efficient formation of the acyl azide and the subsequent rearrangement to the isocyanate without side reactions.[3][4]
-
Causality & Expertise: The acyl azide intermediate can be thermally unstable. The isocyanate product is highly electrophilic and can react with any nucleophile present, including water or unreacted starting material, to form undesired ureas or carbamic acids.[5]
-
Troubleshooting Steps:
-
Acyl Azide Formation: A common and mild method is using diphenylphosphoryl azide (DPPA). This avoids the need to first form an acid chloride. Alternatively, forming a mixed anhydride with ethyl chloroformate followed by reaction with sodium azide is effective.[6] Ensure anhydrous conditions for this step.
-
Rearrangement Conditions: The rearrangement is typically thermal. The temperature should be high enough for the reaction to proceed but low enough to prevent decomposition. This must be determined empirically for your specific substrate.
-
Trapping the Isocyanate: To form the ethyl ester directly, the rearrangement should be conducted in anhydrous ethanol. The ethanol acts as the solvent and the nucleophile, trapping the isocyanate to form an ethyl carbamate. This carbamate must then be hydrolyzed (under acidic or basic conditions) and the resulting 3-aminoisonicotinic acid re-esterified. A more direct approach is to trap the isocyanate with a protected alcohol like tert-butanol to form a Boc-protected amine, which is often more stable and easier to purify before final deprotection and esterification.[7][8]
-
Reaction Pathway: Curtius Rearrangement
Caption: Key stages of the Curtius Rearrangement pathway.
Q4: Is the Hofmann or Schmidt reaction a better alternative to the Curtius rearrangement?
A: It depends on your starting material and tolerance for harsh reagents.
-
Hofmann Rearrangement: Starts from a primary amide (isonicotinamide). It uses bromine and a strong base (e.g., NaOH).[8] It's a classic method but the highly basic conditions may not be suitable for substrates with base-sensitive functional groups. A key advantage is that it's often a one-pot reaction. The conversion of Nicotinamide to 3-Aminopyridine is a well-known application of this reaction.[8]
-
Schmidt Reaction: This reaction converts a carboxylic acid directly to an amine using hydrazoic acid (HN₃) and a strong acid catalyst (like H₂SO₄).[9] Hydrazoic acid is highly toxic and explosive, requiring special handling procedures. However, the reaction is often very efficient.[10][11]
Table 1: Comparison of Rearrangement Reactions
| Feature | Curtius Rearrangement | Hofmann Rearrangement | Schmidt Reaction |
| Starting Material | Carboxylic Acid | Primary Amide | Carboxylic Acid |
| Key Reagents | DPPA or NaN₃ | Br₂ / NaOH | HN₃ / H₂SO₄ |
| Key Intermediate | Acyl Azide, Isocyanate | N-bromoamide, Isocyanate | Protonated Azide, Isocyanate |
| Primary Hazard | Azide reagents can be explosive. | Bromine is corrosive and toxic. | Hydrazoic acid is highly toxic and explosive. |
| Key Advantage | Generally mild conditions.[3] | Often a simple one-pot procedure.[8] | Direct conversion from acid.[9] |
Route 3: Fischer Esterification of 3-Aminoisonicotinic Acid
This is the most direct route if the starting acid is available, but driving the equilibrium towards the product can be challenging.
Q5: My Fischer esterification of 3-aminoisonicotinic acid is giving a low yield (~40%). How can I drive the reaction to completion?
A: A 42% yield has been reported for a straightforward reflux, indicating this is an equilibrium-limited process.[12] To improve the yield, you must remove the water produced during the reaction.
-
Causality & Expertise: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. The presence of water, the byproduct, can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: Using ethanol as the solvent effectively pushes the equilibrium to the product side due to Le Châtelier's principle.
-
Water Removal (Azeotropic Distillation): The most effective method is to use a Dean-Stark apparatus. By adding a co-solvent that forms a low-boiling azeotrope with water (like toluene or cyclohexane), you can continuously remove water from the reaction mixture as it forms, driving the reaction to completion.[13]
-
Alternative Esterification Reagents: If equilibrium remains an issue, consider stoichiometric esterification methods. Converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethanol, is a high-yield, non-reversible method, though it adds an extra step.
-
Protocol: High-Yield Fischer Esterification using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 3-aminoisonicotinic acid (1.0 eq), a 5-fold molar excess of ethanol, and a suitable volume of toluene to fill the Dean-Stark trap (e.g., 2-3 times the volume of the acid).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, where the denser water will separate and can be removed, while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture. Neutralize the acid catalyst with a mild base like aqueous sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Section 2: General FAQs for Yield Improvement
Q6: I'm not sure which synthetic route is best for my lab. What are the key considerations?
A: The best route depends on three factors: starting material availability/cost, equipment, and safety considerations.
-
Starting Material: If Ethyl 3-nitroisonicotinate is commercially available and affordable, the reduction route is often the most direct. If you are starting from isonicotinic acid itself, a rearrangement or direct esterification of a functionalized precursor is necessary.
-
Equipment: Catalytic hydrogenation requires a specialized high-pressure vessel (e.g., a Parr shaker). If you don't have one, transfer hydrogenation or chemical reductions are more accessible.
-
Safety: The Schmidt reaction involves highly toxic and explosive hydrazoic acid and requires a specialized fume hood and handling protocols. The Curtius rearrangement involves potentially explosive azides, though modern reagents like DPPA are safer. Always conduct a thorough safety review before starting any new procedure.
Q7: My final product is an off-white or yellow solid, but the literature reports a white solid. How can I improve its purity?
A: Color often indicates the presence of trace impurities, which can be removed with proper purification techniques.
-
Recrystallization: This is the most powerful technique for purifying solid compounds. The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Common solvents to try for this compound include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Activated Carbon: If the color is due to highly conjugated, colored byproducts, adding a small amount of activated carbon to the hot solution during recrystallization can help. The impurities adsorb onto the carbon, which is then removed by hot filtration.
-
Silica Gel Chromatography: While effective, this can lead to product loss on the column. It is best used if recrystallization fails or if you need to separate the product from impurities with very similar solubility.[14]
References
- Wikipedia. Curtius rearrangement. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540-7557. [Link]
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- Wikipedia. Hofmann rearrangement. [Link]
- Reddit r/chemistry. (2020). Synthesis - General tips for improving yield?. [Link]
- Royal Society of Chemistry.
- Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(22), 1896-1909. [Link]
- Organic Chemistry Portal. Schmidt Reaction. [Link]
- Carreira, E. M. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 59(9), 549-553. [Link]
- Wikipedia. Schmidt reaction. [Link]
- Professor Dave Explains. (2021). Schmidt Reaction. YouTube. [Link]
- Slideshare. Schmidt rearrangement, B.PHARM 4 SEM, pharmceutical organic chem. [Link]
- National Center for Biotechnology Information. Direct amination of γ-halo-β-ketoesters with anilines. [Link]
- ResearchGate. What method can be used for reduction of aryl nitro group?. [Link]
- Google Patents.
- Sciencemadness Discussion Board.
- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. Schmidt Reaction [organic-chemistry.org]
- 11. Schmidt rearrangement, B.PHARM 4 SEM, pharmceutical organic chem | PPTX [slideshare.net]
- 12. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [amp.chemicalbook.com]
- 13. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 14. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 3-aminoisonicotinate by Column Chromatography
Welcome to the Technical Support Center for the purification of crude Ethyl 3-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this important heterocyclic intermediate. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.
Understanding the Molecule: this compound
This compound is a polar, basic compound, which presents specific challenges during purification by silica gel chromatography. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Sandy yellow to light orange crystalline solid | |
| Melting Point | 170-175 °C | |
| Boiling Point | ~304 °C (Predicted) | |
| Polarity (XLogP3) | 0.9 | |
| Hazards | Causes skin and serious eye irritation |
The basicity of the pyridine nitrogen and the primary amine group can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[1][2] This guide will address these challenges directly.
Pre-Chromatography Checklist and Considerations
Before proceeding with column chromatography, a thorough assessment of the crude material is essential.
1. Characterize Your Crude Product:
-
Thin Layer Chromatography (TLC): This is the most critical first step. TLC will help you to visualize the number of components in your crude mixture and to develop an appropriate solvent system for the column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR of the crude material can provide valuable information about the major components and the nature of the impurities.
2. Identify Potential Impurities: The nature of impurities will depend on the synthetic route used to prepare this compound. Common synthetic pathways, such as the amination of a corresponding halopyridine, may result in the following impurities:[3][4]
-
Unreacted Starting Materials: For example, the halo-pyridine precursor.
-
Regioisomers: Amination of substituted pyridines can sometimes yield a mixture of isomers.
-
Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as dimerization or polymerization may occur.
Developing the Eluent System using Thin Layer Chromatography (TLC)
The selection of an appropriate solvent system (eluent) is paramount for a successful separation.
Starting Solvent Systems: For a compound with the polarity of this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5]
-
Initial Trial: Begin with a solvent system of 70:30 Hexane:Ethyl Acetate .
Optimizing the Solvent System: The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35 .[6]
-
If the Rf is too low (spot doesn't move far): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If the Rf is too high (spot moves with the solvent front): Decrease the polarity of the eluent by increasing the proportion of hexane.
Addressing Tailing on the TLC Plate: If you observe streaking or tailing of the spot for this compound on the TLC plate, this is a strong indicator of strong interaction with the silica. To counteract this, add a small amount of a basic modifier to your eluent system.[1][7]
-
Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) to the eluent mixture. For example, a 70:30:1 mixture of Hexane:Ethyl Acetate:Triethylamine.
The triethylamine will neutralize the acidic sites on the silica, leading to sharper spots and better separation.[7][8]
Step-by-Step Protocol for Column Chromatography Purification
This protocol assumes a standard silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent system (e.g., Hexane:Ethyl Acetate with 0.5-1% Triethylamine, as determined by TLC)
-
Chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pack the column with silica gel using either the "wet" (slurry) or "dry" method. Ensure the silica bed is uniform and free of cracks or air bubbles.[9]
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Pre-elute the column with the chosen solvent system to equilibrate the stationary phase. If using a basic modifier, it is crucial to pre-elute with the modified solvent to deactivate the silica.[1][7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself can be good choices). Carefully add the solution to the top of the column and allow it to adsorb onto the silica.[10]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column and the separation.
-
Maintain a constant flow rate. For flash chromatography, this is achieved by applying positive pressure.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under UV light or by using an appropriate stain.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and other basic compounds.
Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.
-
Cause: This is the most common issue with basic compounds on silica gel. The basic amine groups are interacting strongly with the acidic silanol groups of the stationary phase.[1]
-
Solution:
-
Add a Basic Modifier: Incorporate 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide into your eluent system. This will neutralize the acidic sites on the silica gel.[1][7] Remember to re-optimize your Rf value on TLC with the new eluent system.
-
Deactivate the Silica Gel: Before packing, you can treat the silica gel with a solution of the eluent containing the basic modifier.[1][7]
-
Use an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[8][11]
-
Q2: My compound is not eluting from the column, even with a highly polar solvent system.
-
Cause: The compound may have irreversibly adsorbed to the silica gel due to strong acid-base interactions. It is also possible that the compound is degrading on the acidic silica.[12]
-
Solution:
-
Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a significant decrease in the intensity of the original spot, your compound is likely unstable on silica.[12]
-
Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina.[11]
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used. Polar compounds like this compound will elute earlier.[2]
-
Q3: The separation between my desired product and an impurity is very poor, even though they have different Rf values on TLC.
-
Cause: This can be due to several factors, including column overloading, improper packing, or running the column too quickly.
-
Solution:
-
Reduce the Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the weight of the silica gel.[13]
-
Improve Column Packing: Ensure the silica bed is homogenous and free of any channels or cracks.
-
Optimize the Flow Rate: A slower flow rate generally provides better resolution.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to improve the separation of compounds with close Rf values.[1]
-
Troubleshooting Flowchart:
Caption: Troubleshooting Common Column Chromatography Issues.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform column chromatography in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Pressure: When running flash chromatography, do not exceed the pressure limits of the glass column to avoid the risk of explosion.
-
Compound Hazards: this compound is a skin and eye irritant. Avoid direct contact.[14]
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- ResearchGate.
- Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]
- ResearchGate.
- ChemistryViews.
- Science Forums.
- Chemistry LibreTexts. Running a flash column. [Link]
- Sorbent Technologies, Inc.
- Fang, W., et al.
- ResearchGate.
- Royal Society of Chemistry.
- ResearchGate. The Rf value of the ethyl acetate fraction detected on the Thin Layer.... [Link]
- Organic Syntheses.
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Movassaghi, M., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Org. Lett., 2005. [Link]
- Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
- Yin, J., et al. A general and efficient 2-amination of pyridines and quinolines. J. Org. Chem., 2007. [Link]
- Northrop, B. H.
- Biotage.
- Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
- Semantic Scholar.
- PubChem.
- University of Illinois Springfield.
- Google Patents.
- ResearchGate. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[7][15]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. [Link]
- Google Patents.
- Royal Society of Chemistry.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorbtech.com [sorbtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scbt.com [scbt.com]
Common side reactions in Ethyl 3-aminoisonicotinate synthesis and prevention
Welcome to the technical support guide for the synthesis of Ethyl 3-aminoisonicotinate (CAS: 14208-83-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the scientific rationale behind the synthetic process, helping you navigate challenges and optimize your experimental outcomes.
This compound is a valuable pyridine-based building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including KDM5 and PDE-10 inhibitors.[1][2] Its successful synthesis is critical for downstream applications. This guide addresses common side reactions and provides preventative strategies to ensure high yield and purity.
Section 1: Core Synthetic Strategies
Understanding the primary synthetic routes is fundamental to troubleshooting. The two most prevalent methods for preparing this compound are Fischer-Speier Esterification and the reduction of a nitro-precursor.
Pathway A: Fischer-Speier Esterification
This is the most direct and common approach, involving the acid-catalyzed reaction of 3-aminoisonicotinic acid with ethanol.
-
Reaction: 3-Aminoisonicotinic Acid + Ethanol ⇌ this compound + Water
-
Catalyst: Typically a strong protic acid like concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][3]
-
Principle: The reaction is a reversible nucleophilic acyl substitution.[4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of ethanol.
Pathway B: Reduction of Ethyl 3-Nitroisonicotinate
This alternative route involves first synthesizing the nitro-analogue of the target molecule, followed by reduction of the nitro group to an amine.
-
Reaction: Ethyl 3-Nitroisonicotinate + Reducing Agent → this compound
-
Reducing Agents: Common systems include tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation with H₂ gas over a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[5]
-
Principle: This method is advantageous when the starting nitro-substituted pyridine is more accessible or cost-effective than 3-aminoisonicotinic acid. It avoids the equilibrium limitations of Fischer esterification.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?
Low yield is the most common issue, often stemming from the reversible nature of the esterification or inefficient work-up.
-
Cause 1: Reaction Equilibrium (Fischer Esterification)
-
Explanation: The Fischer esterification is a reversible process.[4] The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Solution & Prevention:
-
Use Excess Alcohol: Employ ethanol as the reaction solvent, creating a large molar excess that drives the equilibrium towards the product side according to Le Châtelier's principle.[3]
-
Remove Water: While a Dean-Stark apparatus can be used, for typical lab scales, ensuring anhydrous conditions (using dry ethanol and a drying tube) is crucial. Alternatively, using a dehydrating agent like thionyl chloride (SOCl₂) instead of H₂SO₄ can form the highly reactive acyl chloride intermediate, making the reaction irreversible.[3]
-
-
-
Cause 2: Incomplete Reaction
-
Explanation: Insufficient reaction time or catalyst deactivation can lead to a mixture of starting material and product. The reaction often requires prolonged heating (reflux) for 12-24 hours to reach completion.[1][3]
-
Solution & Prevention:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the 3-aminoisonicotinic acid spot. A suitable eluent system is Ethyl Acetate/Hexane (e.g., 1:1 ratio).
-
Ensure Catalyst Activity: Use fresh, concentrated sulfuric acid. Ensure the molar ratio of the catalyst is appropriate (typically catalytic, but sometimes higher loadings are reported).[1]
-
-
-
Cause 3: Product Loss During Work-up
-
Explanation: The product contains a basic amino group and an ester functional group. During neutralization and extraction, improper pH control can lead to significant product loss. If the aqueous phase is too acidic, the product will be protonated and remain in the aqueous layer. If it is too basic (e.g., pH > 10), the ester is at risk of saponification (hydrolysis) back to the carboxylate salt.
-
Solution & Prevention:
-
Careful Neutralization: After removing excess ethanol, cool the reaction mixture in an ice bath and slowly adjust the pH to 8-9 using a base like 2N sodium hydroxide or saturated sodium bicarbonate solution.[1] This ensures the amino group is deprotonated (neutral) making the product soluble in organic solvents, while minimizing ester hydrolysis.
-
Thorough Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or chloroform to maximize recovery.[1][3]
-
-
Q2: My TLC shows several unexpected spots, and the final product is impure. What are these side products?
The presence of both an amino group and a carboxylic acid creates the potential for several side reactions, especially under harsh conditions.
-
Side Product A: Unreacted 3-Aminoisonicotinic Acid
-
Identification: Highly polar spot on TLC that will remain at the baseline in many solvent systems.
-
Cause: Incomplete reaction, as discussed in Q1.
-
Prevention: Drive the reaction to completion by using excess ethanol and sufficient reaction time.[4]
-
-
Side Product B: Amide Dimer/Polymer
-
Identification: Very low mobility spots on TLC, often appearing as streaks. Insoluble material may be observed.
-
Cause: At high temperatures, the amino group of one molecule can act as a nucleophile and attack the activated carboxyl group of another, forming an amide bond. This can lead to dimers or even oligomers.
-
Prevention: Maintain a controlled reflux temperature. Avoid excessive heating or "hot spots" in the reaction flask. The large excess of ethanol as a nucleophile helps to outcompete the amino group, minimizing this side reaction.
-
-
Side Product C: N-Sulfonation or Acylation
-
Identification: A new, less polar spot on TLC compared to the starting material but potentially close to the product.
-
Cause: While less common, under very harsh conditions with sulfuric acid, sulfonation of the amino group is a remote possibility. If other acylating agents are present as impurities, N-acylation can occur.
-
Prevention: Use the minimum effective amount of catalyst and avoid unnecessarily high temperatures. Ensure all reagents are pure.
-
Q3: My isolated product is a dark oil or a discolored solid, not the reported off-white/sandy yellow solid. How can I purify it?
Product discoloration often points to high-temperature degradation byproducts or residual impurities.
-
Purification Strategy 1: Decolorization & Recrystallization
-
Dissolve: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Decolorize: Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities.
-
Filter: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolate: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Purification Strategy 2: Column Chromatography
-
When to Use: If recrystallization fails or if impurities have similar polarity to the product.
-
Method:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing).
-
Additive: Adding a small amount (~0.5-1%) of triethylamine (TEA) to the mobile phase can be beneficial. The basic TEA deactivates acidic sites on the silica gel, preventing the basic amine product from streaking and improving separation.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best acid catalyst for the Fischer esterification?
-
Concentrated sulfuric acid is effective and widely used.[1] Thionyl chloride (SOCl₂) is an excellent alternative that drives the reaction to completion by forming an acyl chloride intermediate, but it is more hazardous and requires careful handling.[3] The choice depends on scale, available equipment, and desired reaction conditions.
-
-
FAQ 2: How can I be sure my reaction is complete?
-
TLC is the most practical method. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible. A co-spot (a lane with both starting material and the reaction mixture) can help confirm identity.
-
-
FAQ 3: What are the primary safety concerns?
-
Corrosive Acids: Concentrated sulfuric acid and thionyl chloride are highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Always add acid slowly to the alcohol to dissipate heat.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure reflux is performed with a proper condenser and avoid open flames.
-
Reduction Reactions: Catalytic hydrogenation involves flammable H₂ gas and requires specialized equipment. Reductions can also be highly exothermic, so controlled addition of reagents and cooling may be necessary.[5]
-
Section 4: Data Presentation & Key Protocols
Table 1: Comparison of Synthetic Routes
| Feature | Fischer-Speier Esterification | Nitro-Group Reduction |
| Starting Materials | 3-Aminoisonicotinic Acid, Ethanol | Ethyl 3-Nitroisonicotinate |
| Key Reagents | H₂SO₄ or SOCl₂ | SnCl₂/HCl or H₂/Pd-C |
| Primary Challenge | Reversible equilibrium, requires driving to completion | Potential for incomplete reduction, catalyst handling |
| Typical Yield | 40-70% (can be optimized higher)[1] | Generally high (70-95%) if reduction is clean |
| Pros | Atom economical, direct route | Irreversible, often high yielding |
| Cons | Reversible, may require long reflux times | Adds an extra synthetic step, hazardous reagents |
Protocol: Synthesis via Fischer-Speier Esterification
This protocol is a representative example based on published methods.[1][2] Researchers should adapt it based on their specific lab conditions and scale.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoisonicotinic acid (5.0 g, 36.2 mmol).
-
Reagent Addition: Add anhydrous ethanol (50 mL). Stir the suspension.
-
Catalyst: Carefully and slowly add concentrated sulfuric acid (5.0 mL, ~90 mmol) to the stirring suspension. The mixture will warm up and the solid should dissolve.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Allow the reaction to proceed for 18-24 hours. Monitor the reaction's progress via TLC.
-
Work-up (Cooling): After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Cool further in an ice bath.
-
Solvent Removal: Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the cooled residue into a beaker containing crushed ice. Carefully neutralize the mixture to pH 8-9 by the slow, portion-wise addition of a 2N NaOH solution while stirring vigorously in the ice bath. A precipitate should form.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid with cold water and allow it to air dry.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain additional crude product.
-
Purification: Combine all crude product and purify by recrystallization from an ethanol/water or ethyl acetate/hexane mixture.
Section 5: Visualizations
Diagram 1: Fischer Esterification Mechanism
Caption: Acid-catalyzed mechanism for Fischer Esterification.
Diagram 2: Side Reaction - Amide Dimer Formation
Caption: Formation of an amide dimer under high heat.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- Chemdad Co., Ltd. (n.d.). 3-AMINO-ISONICOTINIC ACID ETHYL ESTER.
- ResearchGate. (2018). Study on factors influencing synthesis of ethyl 3-aminocrotonate.
- University of New Hampshire. (2019). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure.
- Pearson. (n.d.). Reactions of Amino Acids: Esterification.
- ResearchGate. (2013). What method can be used for reduction of aryl nitro group?.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- YouTube. (2009). Esterification Reactions.
- European Medicines Agency. (2023). ICH Q3C (R9) Guideline on impurities.
- Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate.
- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
Sources
Stability issues of Ethyl 3-aminoisonicotinate under acidic or basic conditions
Welcome to the technical support guide for Ethyl 3-aminoisonicotinate (CAS 14208-83-4).[1][2][3][4] This document is intended for researchers, chemists, and formulation scientists to proactively address potential stability challenges encountered during experimental work. Here, we will delve into the chemical behavior of this molecule under both acidic and basic conditions, providing not just troubleshooting steps but also the underlying chemical principles to empower your research decisions.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound is showing inconsistent results over time. Could the compound be degrading in my solution?
A1: Yes, instability is a strong possibility, particularly if your medium is acidic or basic. This compound possesses two primary reactive sites susceptible to degradation: the ethyl ester group and the aminopyridine ring system.
-
Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester to form 3-aminoisonicotinic acid. This reaction is catalyzed by both acid (H⁺) and base (OH⁻).[5][6][7] The rate of hydrolysis is pH-dependent and will accelerate significantly under strongly acidic or basic conditions.
-
Aminopyridine Reactivity: The pyridine ring, particularly with an activating amino group, can be susceptible to various reactions. The specific position of the amino and ester groups influences the electron density of the ring, which can affect its stability.
To confirm degradation, it is recommended to use an analytical technique like HPLC to monitor the purity of your sample over time. Look for the appearance of a more polar peak, which would correspond to the resulting carboxylic acid.
Q2: At what pH range is this compound most stable?
-
Under Acidic Conditions (pH < 4): The rate of acid-catalyzed hydrolysis increases. The reaction is typically reversible.[6][8][9]
-
Under Basic Conditions (pH > 8): The rate of base-catalyzed hydrolysis (saponification) increases significantly. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[7]
A pH-rate profile study would be necessary to determine the exact pH of maximum stability for your specific experimental conditions (buffer, temperature, etc.).
Q3: I am working under acidic conditions. What are the primary degradation products I should expect?
A3: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ester.
-
Primary Products: The main products will be 3-aminoisonicotinic acid and ethanol .[6]
-
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.[8][9]
Q4: What happens to the compound under basic conditions?
A4: Under basic conditions, this compound will undergo saponification, which is a base-catalyzed hydrolysis.
-
Primary Products: The initial products are the 3-aminoisonicotinate salt (e.g., sodium 3-aminoisonicotinate if using NaOH) and ethanol .[7] Upon acidic workup, the salt is protonated to yield 3-aminoisonicotinic acid .
-
Mechanism: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion (⁻OEt), which is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.[7]
Degradation Pathways Overview
The stability of this compound is dictated by the classic mechanisms of ester hydrolysis. The environment's pH determines the dominant catalytic pathway.
Acid-Catalyzed Hydrolysis
This pathway is prevalent in acidic media. The reaction is an equilibrium process.[6] Using a large excess of water can shift the equilibrium towards the hydrolysis products.[6][9]
Caption: Acid-catalyzed hydrolysis workflow.
Base-Catalyzed Hydrolysis (Saponification)
This pathway dominates in basic solutions and is practically irreversible.[7]
Caption: Base-catalyzed hydrolysis (Saponification) workflow.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of parent compound peak and appearance of a new, more polar peak in HPLC. | Ester Hydrolysis | 1. Check Solution pH: Confirm the pH of your sample, standards, and mobile phase. 2. Buffer Selection: If possible, adjust the pH to a 4-6 range using a suitable buffer system. 3. Temperature Control: Perform experiments at lower temperatures to decrease the hydrolysis rate. 4. Sample Preparation: Prepare solutions fresh and analyze them promptly. If storage is necessary, store at ≤4°C in a tightly sealed container. |
| Precipitate forms in basic solution. | Formation of Carboxylate Salt | The sodium or potassium salt of the resulting 3-aminoisonicotinic acid may have lower solubility in your solvent system than the parent ester. This confirms that saponification has occurred. To redissolve, carefully acidify the solution. |
| Inconsistent biological/chemical activity. | Degradation to the less active carboxylic acid. | The parent ester and the hydrolyzed acid will likely have different biological activities and physicochemical properties (e.g., cell permeability). Action: Implement a stability-indicating analytical method (e.g., HPLC) to quantify the purity of the compound in your assay medium over the time course of the experiment. This will allow you to correlate activity with the concentration of the intact ester. |
Experimental Protocols
Protocol 1: Monitoring Stability via HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution.
Objective: To quantify the percentage of intact this compound and its primary degradant (3-aminoisonicotinic acid) over time.
Materials:
-
This compound
-
3-aminoisonicotinic acid (as a reference standard)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer components (e.g., phosphate, acetate)
-
Acid (e.g., HCl) or Base (e.g., NaOH) for pH adjustment
-
HPLC system with UV detector
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ACN or methanol.
-
Prepare your test solution by diluting the stock solution into the desired aqueous buffer (e.g., pH 3, pH 7, pH 9) to a final concentration of ~50 µg/mL.
-
-
Time Zero (T₀) Analysis:
-
Immediately after preparation, inject the test solution onto the HPLC system. This is your T₀ measurement.
-
-
Incubation:
-
Store the remaining test solution under controlled conditions (e.g., room temperature, 40°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Buffer A (e.g., 0.1% Formic Acid in Water) and Buffer B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both parent and degradant have good absorbance (e.g., 254 nm).
-
Rationale: A C18 column provides good retention for moderately polar aromatic compounds. A gradient is used to ensure separation of the less polar ester from the more polar carboxylic acid degradant.
-
-
Data Analysis:
-
Calculate the peak area of this compound and 3-aminoisonicotinic acid at each time point.
-
Determine the percentage of the parent compound remaining by comparing the peak area at each time point to the T₀ peak area.
-
Plot % Remaining vs. Time to visualize the degradation kinetics.
-
Caption: Experimental workflow for HPLC stability study.
References
- SPEX CertiPrep. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.
- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.
- Unknown Source. (n.d.). HYDROLYSIS. [No valid URL available]
- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
- PubChem. (n.d.). 3-Aminopyridine.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Chemlyte Solutions Co., Ltd. (n.d.). Buy this compound Industrial Grade.
- Ataman Kimya. (n.d.). ETHYL NICOTINATE.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- PubMed. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II).
- PubChem. (n.d.). Ethyl Nicotinate.
- Chemguide. (n.d.). hydrolysis of esters.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. web.viu.ca [web.viu.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Derivatization of Ethyl 3-Aminoisonicotinate
Welcome to the technical support center for the derivatization of Ethyl 3-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the reactivity and handling of this compound.
Q1: What are the most common derivatization strategies for this compound?
The primary site for derivatization is the exocyclic amino group at the 3-position. The most common strategies involve nucleophilic attack by this amino group on various electrophiles. These include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[1]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to temporarily mask the amine's reactivity.[2][3]
-
Cross-Coupling Reactions: While not a direct derivatization of the amine, the pyridine ring itself can be functionalized, often after converting the amine to a more suitable group (e.g., a halide via a Sandmeyer-type reaction) for reactions like Suzuki-Miyaura coupling.[4][5]
Q2: How does the electronic nature of the pyridine ring affect the reactivity of the amino group?
The 3-amino group in this compound is positioned meta to the ring nitrogen. The pyridine nitrogen is electron-withdrawing, which generally decreases the basicity and nucleophilicity of the exocyclic amino group compared to aniline. The pKa of 3-aminopyridine's ring nitrogen is around 5.7, indicating it is the primary site of protonation in acidic media.[6] The amino group itself is significantly less basic. This reduced nucleophilicity means that forcing conditions (e.g., heating, strong bases) may be required for derivatization compared to more electron-rich anilines.
Q3: What are the key parameters to control for a successful derivatization?
Success hinges on controlling a few critical parameters:
-
Choice of Base: A non-nucleophilic base is crucial to deprotonate the amine (or neutralize the HCl by-product from acyl/sulfonyl chlorides) without competing in the reaction.
-
Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically preferred to avoid side reactions.
-
Temperature Control: Many of these reactions are exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reactive electrophiles can prevent side reactions and degradation.
-
Stoichiometry: Precise control over the molar equivalents of reagents is key to avoiding double derivatization (where possible) or unreacted starting material.
Q4: How do I choose the right solvent and base for my reaction?
The choice is dictated by the specific reaction and the solubility of your reagents. The following table provides a general guideline.
| Reaction Type | Recommended Solvents | Recommended Bases | Rationale |
| Acylation | DCM, THF, Acetonitrile | Triethylamine (TEA), Pyridine, DIPEA | Aprotic solvents prevent reaction with the acylating agent. Bases scavenge the HCl byproduct. |
| Sulfonylation | Pyridine, DCM, THF | Pyridine (acts as solvent and base), TEA | Pyridine is often the solvent of choice as it also acts as a catalyst and acid scavenger.[1] |
| Boc Protection | THF, Dioxane, Water, DCM | NaOH, DMAP, NaHCO₃ | Boc protection is flexible and can be run under various aqueous or anhydrous conditions.[3][7] |
| Suzuki Coupling | THF/Water, Dioxane/Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aqueous basic conditions are standard for the transmetallation step in Suzuki couplings.[4][8] |
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental problems.
Problem 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows only starting material after the reaction. What are the likely causes and how can I fix it?
A: This is a common issue that can usually be traced back to one of several factors. A systematic approach is the best way to diagnose the problem.
-
Cause 1: Insufficient Reagent Reactivity. The electrophile (e.g., acyl chloride, sulfonyl chloride) may have degraded due to moisture.
-
Solution: Use freshly opened or properly stored reagents. If using an acyl chloride, consider converting the corresponding carboxylic acid to the acid chloride in situ using thionyl chloride or oxalyl chloride just before use.
-
-
Cause 2: Inadequate Activation of the Amine. The nucleophilicity of the 3-amino group is moderate.
-
Solution: Ensure your base is strong enough and added in the correct stoichiometry (at least 1 equivalent if reacting with an acyl/sulfonyl chloride). For sluggish reactions, a stronger non-nucleophilic base like DBU could be trialed, or a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate acylation reactions.[7]
-
-
Cause 3: Incorrect Reaction Temperature. While low temperatures are often used to control reactivity, some reactions require thermal energy to overcome the activation barrier.
-
Solution: After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature. If no conversion is observed, gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
-
-
Cause 4: Protonation of the Starting Material. If the reaction medium is acidic, the pyridine ring nitrogen will be protonated, deactivating the entire system towards further electrophilic attack and reducing the nucleophilicity of the amino group.
-
Solution: Ensure the reaction is run under neutral or basic conditions. Start by adding the base to your solution of this compound before adding the electrophile.
-
Problem 2: Formation of Multiple Products / Side Reactions
Q: My reaction mixture shows multiple spots on TLC and several peaks in the LC-MS that are not my desired product. What are the common side reactions?
A: The appearance of multiple products suggests a lack of selectivity or degradation.
-
Cause 1: O-Acylation vs. N-Acylation. While less common for amines, if using a very strong base that can deprotonate other positions or if the reaction conditions are harsh, complex mixtures can result. In related systems like β-keto esters, competitive O-acylation is a known issue, though less likely here.[9]
-
Solution: The primary defense is temperature control. Add the electrophile slowly at 0 °C or even -20 °C to dissipate heat and improve selectivity. Using a less reactive acylating agent, like an anhydride instead of an acyl chloride, can also help.
-
-
Cause 2: Reaction at the Ester. The ethyl ester is generally stable but can be susceptible to hydrolysis or aminolysis under very strong basic or acidic conditions, especially with heating.
-
Solution: Use mild bases like TEA or DIPEA instead of stronger bases like NaOH or KOH if heating is required. Ensure the workup procedure is not overly acidic or basic for prolonged periods.
-
-
Cause 3: Degradation of Starting Material or Product. Pyridine derivatives can be sensitive to strong oxidizing or reducing conditions and extreme pH.
-
Solution: Review all reagents for compatibility. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if any reagents are air-sensitive.
-
Problem 3: Difficulties in Product Isolation & Purification
Q: I'm struggling to purify my final product. My column chromatography yields are low, or the product is not clean.
A: Purification of pyridine derivatives can be challenging due to the basicity of the pyridine nitrogen.[10]
-
Issue 1: Product is Water-Soluble. Many pyridine derivatives, especially salts, have high water solubility, leading to low recovery during aqueous workup.
-
Solution: During extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. Use a continuous liquid-liquid extractor for particularly challenging cases.
-
-
Issue 2: Peak Tailing in Silica Gel Chromatography. The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[10]
-
Solution 1 (Mobile Phase Additive): Add a small amount of a competing base, such as triethylamine (~0.5-1%) or ammonia (by using a mobile phase saturated with ammonia vapor), to the eluent. This will occupy the active sites on the silica, allowing your product to elute with better peak shape.[10]
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column for HPLC purification.[10]
-
Solution 3 (pH Adjustment): For reversed-phase HPLC, adjusting the mobile phase pH can significantly impact retention and peak shape. Operating at a pH where the pyridine is neutral (pH > 8) can improve peak shape, but requires a pH-stable column.[10]
-
-
Issue 3: Removal of Base. Removing excess base like pyridine or TEA can be difficult.
-
Solution: Perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) during the workup. This will protonate the basic impurities, making them water-soluble and easily removable in the aqueous layer. Be cautious if your product is acid-labile.
-
Part 3: Experimental Protocols & Visualizations
General Protocol for N-Acylation
This protocol provides a standard starting point for the acylation of this compound with an acyl chloride.
1. Reagent Preparation:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
2. Reaction:
-
In a separate flask, dissolve the desired acyl chloride (1.1 equiv.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred solution of the amine over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
3. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Workup & Isolation:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, typically with the addition of 0.5% triethylamine to the mobile phase to prevent peak tailing.
Visualized Workflows
The following diagrams illustrate key decision-making processes in optimizing and troubleshooting your reactions.
Caption: A standard workflow for a new derivatization experiment.
Caption: A decision tree for troubleshooting failed reactions.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- US2708653A - Purification of pyridine bases by distillation - Google Patents.
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry.
- Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide - Benchchem.
- Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides - ResearchGate.
- EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives - Google Patents.
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - MDPI.
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit.
- Application Note: Acylation of Ethyl 3-oxoheptanoate for Carbon-Carbon Bond Formation - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Amine Protection / Deprotection - Fisher Scientific.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with Ethyl 3-Aminoisonicotinate
Welcome to the technical support center for Ethyl 3-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic routes.
Understanding the Reactivity of this compound
This compound is a unique bifunctional molecule. The reactivity is dominated by the nucleophilic amino group and the pyridine ring, which can participate in various cross-coupling reactions. However, the electronic interplay between the amino group, the electron-withdrawing pyridine ring, and the ester functionality presents specific challenges that can lead to low conversion rates. The lone pair of electrons on the amino nitrogen is delocalized into the aromatic system, reducing its nucleophilicity compared to simple alkylamines.[1][2] This inherent electronic property is a key factor to consider when troubleshooting reactions.
Troubleshooting Guide 1: Amide Bond Formation (Acylation)
Low conversion rates in the acylation of this compound are a frequent issue. This is often due to the reduced nucleophilicity of the 3-amino group.
Frequently Asked Questions (FAQs) for Amide Coupling
Question: My amide coupling reaction with this compound is stalled or showing low conversion. What are the likely causes?
Answer: The primary culprit is often the reduced nucleophilicity of the aniline-like amino group. The electron-withdrawing nature of the pyridine ring and the adjacent ester group decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1][3] Other contributing factors can include suboptimal coupling agents, inappropriate reaction conditions, or side reactions.
Question: How can I improve the yield of my amidation reaction?
Answer: A multi-faceted approach to optimization is recommended:
-
Choice of Coupling Reagent: For weakly nucleophilic amines, standard coupling reagents may be insufficient. Consider using more potent activators.
-
Uronium/Aminium-based reagents: HATU, HBTU, or COMU are highly effective as they generate a highly reactive activated ester.
-
Carbodiimides with additives: Using EDC or DCC in combination with an additive like HOBt or DMAP can enhance the reaction rate. DMAP can act as a potent acyl transfer catalyst.[4]
-
Acid Chlorides/Fluorides: Converting the carboxylic acid to a more reactive acid chloride or fluoride can drive the reaction to completion. A protocol using an in situ formation of acyl fluorides has been shown to be effective for electron-deficient amines.[5]
-
-
Reaction Conditions:
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can often overcome the activation energy barrier without promoting significant side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base, such as DIPEA or N-methylmorpholine, is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile.
-
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction towards the product.
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a solution of your carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or heat to 50 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Logic for Amide Coupling
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of Ethyl 3-aminoisonicotinate
Welcome to the dedicated technical support guide for the purification of Ethyl 3-aminoisonicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will delve into the fundamental principles, provide a detailed experimental protocol, and offer comprehensive troubleshooting advice to overcome common challenges.
Fundamentals of Recrystallization for this compound
Recrystallization is a powerful purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
For this compound, a compound with a melting point range of 170-175°C, selecting the right solvent is paramount.[2][3] The presence of both an amino group and an ester functional group imparts a degree of polarity to the molecule, influencing its solubility characteristics.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [2][3][4] |
| Molecular Weight | 166.18 g/mol | [2][3][4] |
| Melting Point | 170-175 °C | [2][3] |
| Appearance | Off-white to light yellow powder or crystals | [3] |
| Boiling Point | ~304 °C (Predicted) | [2][3] |
Based on its structure and properties, suitable solvents are typically polar protic or aprotic solvents. A preliminary solvent screen is always recommended.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
High-purity recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. Ethanol or isopropanol are good starting points. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[5]
-
Decoloration (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Workflow Diagram:
Caption: A streamlined workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A1: This is a common issue, often due to supersaturation or using too much solvent.[5][8]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[9]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q2: An oil has formed instead of crystals. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point.[7] It can also be caused by the presence of significant impurities.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point and allow it to cool slowly.[7][9]
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a miscible "anti-solvent" in which it is less soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low yield can result from several factors.
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor.[5][7]
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product.[7] Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, an ice bath can significantly increase the yield.[7]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[5][7]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in crude this compound?
A: Common impurities can include unreacted starting materials such as 3-aminoisonicotinic acid and ethanol, byproducts from the synthesis, and residual acid catalyst (e.g., sulfuric acid).[3][10]
Q: How can I assess the purity of my recrystallized product?
A: The most common methods are melting point determination (a sharp melting range close to the literature value indicates high purity) and chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR can also be used to confirm the structure and purity.
Q: Can I scale up this recrystallization procedure?
A: Yes, the procedure is scalable. However, when scaling up, ensure efficient heating and stirring to maintain a homogeneous solution. The cooling process should also be controlled to ensure consistent crystal size and purity.
Q: Are there alternative purification methods if recrystallization is not effective?
A: If recrystallization fails to provide the desired purity, other techniques such as column chromatography or acid-base extraction could be employed.[11] For aromatic amino acid derivatives, ion-exchange chromatography can also be an effective purification method.[12]
References
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (2016). Method for purifying aromatic amino acids.
- Google Patents. (n.d.). Process for purifying aromatic amino acids.
- Unknown. (n.d.). Recrystallization and Crystallization.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. PMC.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [amp.chemicalbook.com]
- 4. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US10975031B2 - Method for purifying aromatic amino acids - Google Patents [patents.google.com]
- 12. WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 3-Aminoisonicotinate Analogs
Welcome to the Technical Support Center for the synthesis of Ethyl 3-aminoisonicotinate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of molecules. The synthesis, primarily achieved through palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination, is powerful but not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols to get your reaction back on track.
Problem 1: Low or No Conversion of Starting Material (Ethyl 3-haloisonicotinate)
Question: I am attempting to synthesize an this compound analog from the corresponding ethyl 3-chloro- or 3-bromoisonicotinate, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion is a common issue, often pointing to problems with catalyst activation or stability, particularly when working with pyridine substrates. Here’s a breakdown of potential causes and solutions:
-
Cause A: Inefficient Oxidative Addition. The first step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the ethyl 3-haloisonicotinate, can be sluggish, especially with less reactive aryl chlorides.[1] The electron-deficient nature of the pyridine ring can further complicate this step.
-
Solution 1: Ligand Selection. The choice of phosphine ligand is critical. For challenging substrates like chloropyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are often necessary to promote the oxidative addition step.[2][3] Consider switching to ligands such as XPhos, SPhos, or BrettPhos. These ligands stabilize the palladium center and facilitate the crucial first step of the catalytic cycle.[3]
-
Solution 2: Pre-catalyst Choice. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Third and fourth-generation Buchwald pre-catalysts are designed for ease of activation with weak bases and show excellent catalytic activity.[4]
-
-
Cause B: Catalyst Poisoning by the Pyridine Substrate. The nitrogen atom in the pyridine ring of your starting material or product can act as a Lewis base and coordinate strongly to the palladium catalyst's active sites.[5][6] This coordination can effectively "poison" the catalyst, rendering it inactive and halting the catalytic cycle.[6][7]
-
Solution 1: Increase Catalyst Loading. As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation. However, this is not the most cost-effective or elegant solution.
-
Solution 2: Optimize Ligand-to-Palladium Ratio. Using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes help to prevent the pyridine substrate from binding to the palladium center by ensuring the metal is sufficiently coordinated by the desired phosphine ligand.
-
Solution 3: On-site Generation of Pd(II) Catalysts. Some advanced methods can overcome heterocycle poisoning by starting with a Pd(0) precursor that is converted to the active Pd(II) species in situ, which can be less susceptible to poisoning by the pyridine.[8]
-
-
Cause C: Poor Solubility of the Base. The insolubility of the inorganic base in the reaction solvent is an often-overlooked reason for low conversion.[1][9] If the base is not sufficiently dissolved, it cannot effectively deprotonate the amine, which is a crucial step in the catalytic cycle.
-
Solution 1: Solvent Selection. Toluene is a commonly used and effective solvent.[1] However, ethereal solvents like dioxane or 2-methyltetrahydrofuran (2-MeTHF) can be superior in some cases due to better solubility of the base.[1][10] Avoid chlorinated solvents, acetonitrile, and pyridine itself as solvents, as they can inhibit the palladium catalyst.[1][9]
-
Solution 2: Base Selection. While strong bases like sodium tert-butoxide (NaOtBu) are common, they may not be soluble enough in all solvents.[1] Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can have better solubility in certain solvent systems.[1]
-
Problem 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am getting a significant amount of side products, such as the dehalogenated starting material (hydrodehalogenation) or a diarylamine. How can I suppress these side reactions?
Answer:
The formation of side products indicates that alternative reaction pathways are competing with your desired C-N bond formation. Here's how to address the most common culprits:
-
Side Product A: Hydrodehalogenation (Replacement of Halogen with Hydrogen). This side reaction can occur when the palladium-aryl halide intermediate reacts with a source of hydride before the amine can couple.
-
Cause: This is often exacerbated by certain ligands and reaction conditions.
-
Solution 1: Ligand Choice. The first generation of Buchwald-Hartwig catalysts using ligands like P(o-Tolyl)₃ were prone to causing hydrodehalogenation, especially with primary amines.[2] Modern bulky, electron-rich phosphine ligands are generally much better at suppressing this side reaction.
-
Solution 2: Amine Purity. Ensure your amine is of high purity. Some impurities can act as hydride sources.
-
-
Side Product B: Diarylamine Formation. This occurs when the newly formed this compound analog reacts with another molecule of the starting aryl halide.
-
Cause: This is more common when using ammonia or primary amines and can be influenced by the relative rates of the first and second amination reactions.
-
Solution 1: Control Stoichiometry. Use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to favor the formation of the primary amination product.
-
Solution 2: Use an Ammonia Surrogate. For the synthesis of the parent this compound, using aqueous ammonia with a carefully selected ligand (like KPhos) and a hydroxide base can suppress the formation of the diarylamine side product.[11][12] Alternatively, ammonia equivalents like lithium bis(trimethylsilyl)amide can be used.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound analogs.
Q1: What is the best general-purpose catalyst system to start with for the synthesis of this compound analogs?
For a reliable starting point, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl monophosphine ligand is recommended.[3][14]
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%) | Readily available and effective precursors for generating the active Pd(0) catalyst.[15] |
| Ligand | XPhos or SPhos (1-5 mol%) | These ligands are known to be highly effective for the amination of challenging aryl chlorides and electron-deficient heterocycles.[3] |
| Base | Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.) | A strong, non-nucleophilic base that is effective in many Buchwald-Hartwig aminations.[1][15] |
| Solvent | Toluene or Dioxane | Common and generally effective solvents for this type of reaction.[1][16] |
| Temperature | 80-110 °C | A typical temperature range to ensure a reasonable reaction rate.[9] |
Q2: My starting material has other functional groups. How does this affect my choice of catalyst and conditions?
The Buchwald-Hartwig amination is known for its good functional group tolerance.[2] However, some groups can be problematic:
-
Esters and Nitro Groups: These can be incompatible with strong bases like NaOtBu.[17] In such cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is advisable, although this may require a higher reaction temperature or a more active catalyst system.[1]
-
Basic Functional Groups (e.g., other amines): If your amine coupling partner or the aryl halide contains other basic groups, they can compete for coordination to the palladium center, potentially inhibiting the catalyst. In such cases, a higher catalyst loading or a more strongly coordinating ligand might be necessary.
Q3: How can I purify my final this compound analog?
Purification typically involves the following steps:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Chromatography: The crude product is most commonly purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Q4: What are the key safety precautions I should take?
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, can be sensitive to air. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Handling: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Solvents: Use solvents in a well-ventilated fume hood.
Experimental Protocols & Visualizations
General Experimental Protocol for Buchwald-Hartwig Amination
This is a general guideline; conditions should be optimized for each specific substrate combination.
-
Preparation: In an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, follow the purification procedure outlined in FAQ Q3.
Visualizing the Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle and a key deactivation pathway.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- Technical Support Center: Palladium-C
- optimizing base and solvent for Buchwald-Hartwig amin
- Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. (2019). Chemistry – A European Journal, 25(38), 9006-9011.
- Bypassing the Limitations of Directed C–H Functionaliz
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- C
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Optimization of the Buchwald-Hartwig reaction.
- Poisoning and deactivation of palladium catalysts.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Poisoning and deactivation of palladium c
- Buchwald–Hartwig amin
- Amination of 2-halopyridines.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. NIH.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reductive amination difficulties - poor conversion. Reddit.
- The Buchwald–Hartwig Amination After 25 Years.
- Amination of Aminopyridines via η6-Coordination Catalysis.
- Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. PubMed.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. The Hartwig Group.
- Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles. Benchchem.
- Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses Procedure.
- Palladium(0)
- Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed.
- Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Functionalization of Ethyl 3-aminoisonicotinate
Welcome to the technical support center for Ethyl 3-aminoisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this versatile pyridine scaffold. The inherent electronic dichotomy of the ring—influenced by an electron-donating amino group and an electron-withdrawing ester—presents unique and often frustrating challenges in achieving regiochemical control.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.
Understanding the Challenge: A Molecule of Competing Influences
This compound is a substituted pyridine, a class of heterocycles known for its electron-deficient nature, which makes it generally resistant to electrophilic aromatic substitution.[1][2][3][4] However, its functionality is complicated by two key substituents:
-
3-Amino Group (-NH₂): A powerful electron-donating group (EDG) that activates the ring towards electrophilic attack, directing ortho (C2) and para (C4). Since the C4 position is occupied by the ester, this group strongly favors functionalization at the C2 position.
-
4-Ester Group (-COOEt): An electron-withdrawing group (EWG) that deactivates the ring, particularly at the ortho (C3, C5) and para (C6) positions.
-
Pyridine Nitrogen: Intrinsically electron-withdrawing, it deactivates the C2, C4, and C6 positions towards electrophiles and can act as a Lewis basic site, coordinating to metal catalysts or acids, further complicating reactivity.[2][5]
This electronic tug-of-war means that achieving selectivity at any single position (C2, C5, C6, or the N-amino group) requires a carefully orchestrated strategy.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Poor or No Reactivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
-
Symptom: You attempt a standard electrophilic halogenation (e.g., with NBS or Br₂) or nitration and recover only starting material, or a complex mixture of minor products.
-
Probable Cause: The combined deactivating effects of the pyridine nitrogen and the C4-ester group overwhelm the activating effect of the C3-amino group.[2][3] Under acidic conditions (common for nitration), the pyridine nitrogen becomes protonated, creating a pyridinium salt that is extremely deactivated towards electrophilic attack.
-
Suggested Solutions:
-
Activate the Pyridine Ring: Convert the pyridine to its N-oxide derivative. The N-oxide is significantly more reactive towards electrophilic substitution. The oxygen atom can be removed later via reduction (e.g., with PCl₃ or PPh₃).
-
Employ Metal-Assisted Halogenation: Copper salts can facilitate milder and more selective halogenations of electron-rich heterocycles and amino-substituted aromatics.[6]
-
Alternative Strategy (Dearomatization-Rearomatization): For 3-selective halogenation, a powerful but more complex method involves transforming the pyridine into a Zincke imine intermediate. This dearomatized species undergoes highly regioselective halogenation before ring-closing to furnish the 3-halopyridine.[7][8] This approach circumvents the inherent unreactivity of the pyridine C-H bonds.
-
Problem 2: Lack of Regioselectivity in C-H Functionalization (Mixture of C2, C5, and C6 isomers)
-
Symptom: A C-H activation or metalation-quench protocol yields an inseparable mixture of isomers.
-
Probable Cause: Multiple C-H bonds possess similar reactivity under the chosen conditions, or competing directing group effects are at play. For instance, in directed ortho-metalation (DoM), both the amino group and the ester carbonyl could potentially direct the organolithium base.[9][10][11]
-
Suggested Solutions:
-
Leverage Directed ortho-Metalation (DoM): The most reliable method for selective C-H functionalization on this scaffold is DoM. The key is to control which group directs the metalation.
-
For C2-Functionalization: Protect the amino group as a pivalamide (-NHPiv) or carbamate (-NHBoc). These bulky groups are powerful directing metalating groups (DMGs) that will direct a strong base (like s-BuLi or LDA) to deprotonate the C2 position exclusively.[12][13] The resulting lithiated species can then be quenched with a wide range of electrophiles.
-
For C5-Functionalization: The ester at C4 is a weaker DMG. To achieve C5 functionalization, the stronger directing effect of the amino group must be masked. Protection of the amino group is essential. Subsequent metalation with a sterically hindered base like LiTMP may favor deprotonation at the less hindered C5 position.
-
-
Troubleshooting Workflow: Improving Regioselectivity
The following workflow can help diagnose and solve regioselectivity issues.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Symptom: You have successfully synthesized a halogenated derivative (e.g., Ethyl 2-bromo-3-aminoisonicotinate) but the subsequent Suzuki or Buchwald-Hartwig amination gives low yield, significant starting material decomposition, or dehalogenation.[14]
-
Probable Cause:
-
Catalyst Inhibition: The pyridine nitrogen and/or the free amino group can coordinate to the palladium center, inhibiting catalytic activity.
-
Base Sensitivity: The ethyl ester is susceptible to hydrolysis or transesterification under strongly basic conditions often required for these couplings.
-
Poor Ligand Choice: The electronic and steric properties of the ligand are critical for promoting the desired reductive elimination over side reactions.[15]
-
-
Suggested Solutions:
-
Protect the Amino Group: Protecting the -NH₂ group (e.g., as -NHBoc) prevents it from interfering with the catalyst.[16][17]
-
Screen Bases: For Suzuki coupling, milder bases like K₃PO₄ or K₂CO₃ are often effective and will minimize ester hydrolysis.[18][19] For Buchwald-Hartwig amination, which often requires stronger bases, a careful screen of conditions (e.g., LHMDS vs. NaOtBu) and temperature is critical.[20][21][22]
-
Choose Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig; SPhos, XPhos for Suzuki) that are known to be effective for heteroaromatic substrates.[15] These ligands promote the crucial reductive elimination step and can stabilize the active catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: Which positions on the ring can be functionalized, and what are the general strategies for each?
A1: The primary targets for C-H functionalization are C2, C5, and C6.
| Position | Reactivity & Strategy | Key Considerations |
| C2 | Most Accessible via DoM. The C3-amino group (especially when protected as an amide) is a powerful director for ortho-lithiation.[12][23] | Protection of the amino group is usually required to prevent N-deprotonation and to enhance its directing ability. |
| C5 | Challenging. This position is meta to the amino group and ortho to the deactivating ester. Access usually requires blocking the more reactive C2 position and using carefully selected metalating agents. | Requires a multi-step approach, often involving protection/blocking of other sites. |
| C6 | Accessible via Nucleophilic Attack on Activated Ring. As a position ortho to the pyridine nitrogen, it is susceptible to nucleophilic attack, especially if the ring is activated (e.g., as an N-acylpyridinium salt).[24] | This strategy often requires activation of the pyridine nitrogen and may compete with attack at C2. |
| N-amino | Highly Nucleophilic. The exocyclic amino group is a primary site for acylation, alkylation, and protection. | Selective N-functionalization over reaction at the pyridine nitrogen is generally achievable due to the higher nucleophilicity of the amino group. |
Q2: What are the best protecting group strategies for the 3-amino group?
A2: The choice of protecting group is critical and depends on the subsequent reaction conditions.[16][17]
| Protecting Group | Installation | Removal Conditions | Orthogonal To | Use Case |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz, most reductive/oxidative conditions | General protection; excellent for directing ortho-metalation.[17] |
| Piv (Pivaloyl) | Pivaloyl chloride, pyridine | Strong acid/base hydrolysis (harsh) | Boc, Fmoc, Cbz | Robust protection; excellent DMG for ortho-lithiation. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, acid/base stable groups | Useful when acidic/basic conditions must be avoided.[17] |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Troc-Cl, base | Reductive cleavage (e.g., Zn dust/AcOH) | Boc, Fmoc, Cbz, Hydrogenolysis | Orthogonal to many common groups, useful in complex syntheses.[25] |
Protecting Group Strategy for Selective C2 vs. N-Functionalization
This diagram illustrates a common synthetic sequence to achieve selective functionalization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. jocpr.com [jocpr.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Overcoming Poor Solubility of Ethyl 3-aminoisonicotinate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-aminoisonicotinate and its derivatives. The unique physicochemical properties of the aminopyridine scaffold present specific, yet surmountable, challenges in achieving adequate solubility for in vitro and in vivo applications. This document provides in-depth, practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My this compound derivative, which was dissolved in DMSO, crashed out of solution when I diluted it into my aqueous assay buffer. What happened and how can I fix it?
A1: Root Cause Analysis & Immediate Solutions
This is a classic case of a compound exceeding its thermodynamic solubility limit in an aqueous medium. DMSO is a powerful organic solvent that can dissolve many non-polar compounds, but its solubilizing power is drastically reduced upon dilution into water. The aminopyridine core of your compound is weakly basic, meaning its solubility is highly dependent on pH.
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <1%, and often <0.1% is required) to minimize its effect on the biological system and to reduce the risk of precipitation.
-
pH Modification: The most effective strategy for an aminopyridine is to protonate the basic nitrogen atom, forming a more soluble salt.[1] The pyridine nitrogen has a pKa of approximately 5.2, while the 3-amino group is significantly less basic. Therefore, adjusting the pH of your aqueous buffer to be at least 2 units below the pyridine nitrogen's pKa (i.e., pH < 3.2) will ensure the compound is predominantly in its protonated, more soluble form.[2]
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare a stock solution of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Prepare a series of saturated solutions by adding an excess of the compound to different pH buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, dilute it with a suitable mobile phase or buffer, and determine the concentration using a calibrated analytical method (e.g., HPLC).
-
Plot the measured solubility against the buffer pH to identify the pH range where solubility is maximized.
Q2: I cannot lower the pH of my assay due to biological constraints. What are my other options for keeping the compound in solution?
A2: Alternative Solubilization Strategies
When pH modification is not viable, several other formulation strategies can be employed. These generally involve altering the solvent environment or using excipients to enhance solubility.[3][4]
Option 1: Co-solvents Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5][6]
-
Commonly Used Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, and glycerin are frequently used in pharmaceutical formulations.[7][8][9]
-
Causality: These solvents create a microenvironment that is more favorable for your lipophilic derivative, effectively increasing its solubility. The solubility of a compound often increases logarithmically with the increasing fraction of the co-solvent.[8]
Option 2: Use of Surfactants Surfactants form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10]
-
Examples: Polysorbates (e.g., Tween® 80) and poloxamers are non-ionic surfactants commonly used.
-
Mechanism: The surfactant molecules arrange themselves to shield the hydrophobic drug from the aqueous environment, allowing for a stable dispersion.[11]
Option 3: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from water.[11]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their safety and high aqueous solubility.
-
Application: This is a powerful technique for significantly enhancing the solubility of many BCS Class II and IV drugs.[12]
Workflow Diagram: Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q3: What are the key physicochemical properties of this compound that influence its solubility?
A3: The solubility is primarily governed by a few key features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pKa of pyridine is ~5.23) and can be protonated in acidic conditions to form a soluble cation.[13]
-
Amino Group: The 3-amino group is a much weaker base than the ring nitrogen because its lone pair of electrons can be delocalized into the aromatic ring. Its protonation requires a very low pH.
-
Ethyl Ester Group: This group adds lipophilicity to the molecule, which tends to decrease aqueous solubility compared to its parent carboxylic acid, 3-aminoisonicotinic acid.[14]
-
Crystal Lattice Energy: Like most crystalline solids, energy is required to break the crystal lattice before solvation can occur. High lattice energy can be a significant barrier to dissolution.
Q4: Is forming a salt of my derivative a good long-term strategy for drug development?
A4: Yes, salt formation is one of the most common and effective strategies for improving the solubility and dissolution rate of weakly acidic or basic active pharmaceutical ingredients (APIs).[10][15]
-
Mechanism: For a weakly basic drug like an aminopyridine derivative, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate) creates a species that is readily ionized in water.[2] This approach can increase aqueous solubility by several orders of magnitude.[8]
-
The pKa Rule: For effective salt formation, the pKa of the basic drug should be at least two pH units higher than the pKa of the acidic counterion.[2] This ensures a stable ionic bond.
-
Considerations: While beneficial, salt selection requires careful screening. Different salt forms can have different properties, including stability, hygroscopicity, and crystallinity.[16]
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the API to form a more soluble salt.[17] | Highly effective for ionizable drugs; simple to implement. | Limited to compounds with suitable pKa; not always biologically compatible. |
| Co-solvents | Reduces solvent polarity, creating a more favorable environment for the API.[5] | Simple formulation; can solubilize a wide range of compounds.[9] | Potential for API to precipitate upon dilution; toxicity concerns at high concentrations.[6] |
| Surfactants | Micellar encapsulation of the API.[8] | High solubilization capacity; can be used in self-emulsifying systems.[3] | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[11] | High solubilization efficiency; can improve stability; low toxicity.[12] | Can be expensive; potential for competitive displacement by other molecules. |
| Salt Formation | Creates a new molecular entity with a higher intrinsic solubility and dissolution rate.[1][15] | Significant increase in solubility; well-established regulatory path. | Requires an ionizable group; potential for hygroscopicity or polymorphism. |
References
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
- Wikipedia. Pyridine. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
- He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2351. [Link]
- Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 97(9), 3551-3563. [Link]
- Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
- Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]
- National Center for Biotechnology Information. (n.d.).
- Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 1-5. [Link]
- Wikipedia. Cosolvent. [Link]
- Almotairy, S. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(1), 38. [Link]
- NIST. (n.d.). 3-Aminoisonicotinic acid. NIST WebBook. [Link]
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
- ChemBK. (2024, April 9).
- Piegat, A., et al. (2023). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. Molecules, 28(10), 4069. [Link]
- Siew, A. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
- Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 723-730. [Link]
- Pharmasolve. (n.d.). Excipients for APIs: A Comprehensive Guide to Selecting the Best Ingredients. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
- National Center for Biotechnology Inform
- Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Fisher Scientific. (n.d.).
- Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
- Wikipedia. Isonicotinic acid. [Link]
- Chemlyte Solutions Co., Ltd. (n.d.).
- Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320202. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. 3-Aminoisonicotinic acid [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Monitoring Ethyl 3-aminoisonicotinate Reactions
Welcome to the technical support center dedicated to addressing the analytical challenges encountered during the synthesis and monitoring of Ethyl 3-aminoisonicotinate. As a critical intermediate in pharmaceutical development, ensuring the purity, stability, and reaction efficiency for this compound is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the common hurdles faced when using techniques like HPLC, GC, and NMR, and provide robust solutions grounded in authoritative scientific principles.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography is the workhorse for monitoring reaction progress, quantifying purity, and identifying impurities. However, the chemical nature of this compound—a basic and hydrophilic aminopyridine derivative—presents specific challenges.[1][2]
Frequently Asked Questions (FAQs)
Question 1: My HPLC chromatogram for this compound shows significant peak tailing on a C18 column. What's causing this and how can I fix it?
-
The Science Behind the Symptom: Peak tailing for basic compounds like aminopyridines on standard silica-based C18 columns is often caused by secondary ionic interactions between the protonated amine group of the analyte and acidic, deprotonated silanol groups (Si-O⁻) on the silica surface. This leads to multiple retention mechanisms, slowing down a portion of the analyte molecules and causing the peak to tail.
-
Troubleshooting Protocol:
-
Mobile Phase pH Control: The most effective solution is to control the mobile phase pH. By adding a buffer, you can ensure the pH is low enough (typically pH 2.5-3.5) to suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions. A phosphate or formate buffer is a common choice.
-
Use of "End-Capped" Columns: Modern C18 columns are often "end-capped," where the accessible silanol groups are derivatized to reduce their activity. Ensure you are using a high-quality, end-capped column designed for basic compounds.
-
Alternative Stationary Phases: If tailing persists, consider a different stationary phase. Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and reduced silanol interactions.
-
Mixed-Mode Chromatography: For robust separation of isomers and related impurities, mixed-mode chromatography, which utilizes multiple interaction mechanisms like hydrogen bonding, can be highly effective.[1][3] Columns like the SHARC 1 are designed for this purpose and separate compounds based on hydrogen bonding interactions.[4]
-
Question 2: I'm struggling with poor retention of this compound on my reversed-phase HPLC method. The peak elutes near the solvent front.
-
The Science Behind the Symptom: this compound is a relatively polar molecule. In highly aqueous mobile phases used in reversed-phase chromatography, it may not interact sufficiently with the nonpolar C18 stationary phase, leading to minimal retention.
-
Troubleshooting Protocol:
-
Reduce Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of polar analytes.
-
Consider a Different Mode of Chromatography: If the compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable. HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.
-
Avoid Ion-Pairing Reagents if Using MS: While traditional ion-pairing reagents can increase retention for basic compounds, they are non-volatile and suppress ionization, making them incompatible with mass spectrometry (MS) detection.[2] If MS detection is required, stick to volatile mobile phase modifiers like formic acid or ammonium formate.
-
Suggested HPLC Starting Protocol
This protocol is a robust starting point for monitoring this compound reactions and can be validated for quality control purposes.[5][6]
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and reduced silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient | 5% B to 60% B over 15 minutes | A broad gradient to elute starting materials, product, and potential nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature improves peak shape and reduces viscosity.[7] |
| Injection Volume | 5 µL | A small volume minimizes potential column overload. |
| UV Detection | 270-280 nm | Aminopyridines show strong absorbance in this range.[1][7] |
HPLC Troubleshooting Workflow
Caption: HPLC troubleshooting decision tree.
Section 2: Gas Chromatography (GC) and GC-MS Analysis
GC is a valuable tool for assessing the purity of this compound, especially for volatile impurities.[8] GC-MS provides definitive identification of unknown byproducts.
Frequently Asked Questions (FAQs)
Question 1: Do I need to derivatize this compound for GC analysis?
-
The Science Behind the Symptom: Derivatization is often employed in GC to increase the volatility and thermal stability of polar compounds containing active hydrogens (like -NH₂ or -COOH groups). While this compound is reasonably volatile, its primary amine group can cause peak tailing due to interactions with the GC column. Derivatization (e.g., silylation or acylation) can block this active site, leading to sharper, more symmetrical peaks and improved reproducibility. For general purity checks, it may not be strictly necessary, but for quantitative analysis of trace impurities, it is highly recommended.[9]
-
Troubleshooting Protocol:
-
Initial Screening: First, attempt a direct injection of a dilute solution of your sample on a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane). If peak shape is acceptable for your purpose, derivatization may be omitted.
-
Derivatization for Improved Performance: If peak tailing is observed, use a common derivatizing agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the amine group. The reaction is typically fast and quantitative.
-
GC-MS Derivatization: For comprehensive metabolite or impurity profiling with GC-MS, derivatization with reagents like ethyl chloroformate can be used to analyze a wide range of compounds in a single run.[9]
-
Question 2: I'm seeing broad peaks and a noisy baseline in my GC analysis. What are the likely causes?
-
The Science Behind the Symptom: Broad peaks can result from several issues, including slow sample introduction, column degradation, or inappropriate temperature programming. A noisy baseline often points to column bleed (the stationary phase breaking down at high temperatures) or contamination in the carrier gas or injector.
-
Troubleshooting Protocol:
-
Check Injection Technique: Ensure your injection is fast and that the injector temperature is high enough to rapidly volatilize the sample (typically ~250 °C).
-
Condition the Column: Bake the column at a temperature slightly above your method's maximum temperature (but below the column's absolute maximum) for 1-2 hours to remove contaminants.
-
Verify Gas Purity: Ensure high-purity carrier gas (Helium or Hydrogen) is being used and that gas traps are functional.
-
Optimize Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, a ramp that is too fast can compromise resolution. Experiment with ramp rates to find the optimal balance.[10]
-
Suggested GC Starting Protocol
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A robust, general-purpose column with low bleed characteristics, ideal for MS. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | Hold at 80 °C for 2 min, ramp 10 °C/min to 280 °C, hold for 5 min | A standard program to separate compounds with a range of boiling points.[9] |
| Detector (FID) | 280 °C | Standard for flame ionization detection. |
| Detector (MS) | Transfer line: 280 °C, Ion Source: 230 °C | Prevents cold spots and ensures efficient ionization. |
Section 3: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation and confirmation.[11]
Frequently Asked Questions (FAQs)
Question 1: The proton signals for the pyridine ring in my ¹H NMR spectrum are overlapping. How can I resolve them?
-
The Science Behind the Symptom: The chemical shifts of protons on a substituted pyridine ring can be very close, especially in complex reaction mixtures. Standard 1D ¹H NMR may not provide enough resolution to assign each signal confidently.[11]
-
Troubleshooting Protocol:
-
Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Experiments: The definitive solution is to run a 2D COSY (Correlation Spectroscopy) experiment. A COSY spectrum will show correlations between protons that are spin-coupled (typically 2 or 3 bonds apart), allowing you to "walk" through the spin system of the pyridine ring and unambiguously assign the H2, H5, and H6 protons relative to each other.
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[11]
-
Question 2: How can I confirm the position of the amino and ester groups on the pyridine ring using NMR?
-
The Science Behind the Symptom: While ¹H NMR can confirm the presence of the groups, it doesn't always definitively prove their positions (regioisomerism). Long-range correlations are needed to connect the substituents to the specific carbons of the ring.
-
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most powerful tool for this task. It shows correlations between protons and carbons that are 2 or 3 bonds away. You should expect to see key correlations such as:
-
A cross-peak between the ethyl group protons (-CH₂) and the carbonyl carbon (C=O) of the ester.
-
A cross-peak between the same carbonyl carbon and the H2 and/or H5 protons on the pyridine ring, confirming the ester's attachment to C4.
-
A cross-peak between the H2 and H5 protons and the amino-substituted carbon (C3).
-
-
NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space proximity. For example, an NOE between the amine protons (-NH₂) and the H2 proton would provide strong evidence for the 3-amino substitution pattern.
-
Expected NMR Chemical Shifts
The following are approximate chemical shifts (δ in ppm) for this compound in CDCl₃. Actual values may vary based on solvent and concentration.[11][12]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Pyridine H-2 | ~8.1-8.3 | ~145-150 | C4, C6, C3 |
| Pyridine H-5 | ~7.3-7.5 | ~120-125 | C3, C4, C6 |
| Pyridine H-6 | ~8.3-8.5 | ~150-155 | C2, C4, C5 |
| -NH₂ | ~4.5-5.5 (broad) | N/A | C2, C4 |
| Ester -CH₂- | ~4.3-4.4 (quartet) | ~60-62 | C=O, -CH₃ |
| Ester -CH₃ | ~1.3-1.4 (triplet) | ~14-15 | -CH₂, C=O |
| Pyridine C-3 | N/A | ~135-140 | H2, H5, -NH₂ |
| Pyridine C-4 | N/A | ~140-145 | H2, H5, H6, C=O |
| Ester C=O | N/A | ~165-168 | -CH₂, H5 |
Section 4: In-Situ Reaction Monitoring
For a deeper understanding of reaction kinetics, identifying transient intermediates, or determining precise reaction endpoints, in-situ monitoring techniques are invaluable.[13][14]
General In-Situ Analysis Workflow
Caption: Workflow for in-situ reaction monitoring.
Frequently Asked Questions (FAQs)
Question: Which in-situ technique is best for my reaction: FTIR, Raman, or NMR?
-
The Science Behind the Choice: The best technique depends on the specific chemical bonds changing during your reaction and the physical properties of the reaction mixture.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Excellent for tracking functional groups with strong dipole moments, such as carbonyls (C=O) and amines (N-H). It is a very common and robust technique for reaction monitoring.[13]
-
Raman Spectroscopy: Complements FTIR. It is sensitive to symmetrical bonds and bonds with weak dipole moments. It works well in aqueous media where water's strong IR absorbance can be problematic for FTIR.
-
Online NMR Spectroscopy: Provides the most detailed structural information, allowing you to track multiple species simultaneously without prior calibration. It is ideal for complex reactions where intermediates may form, but it is generally less sensitive and more complex to set up than vibrational spectroscopy.[13][15]
-
-
Recommendation for this compound Synthesis:
-
If your reaction involves the formation or consumption of the ester group, in-situ FTIR would be an excellent choice, as the ester carbonyl stretch (~1720 cm⁻¹) is a strong, sharp, and easily monitored peak. The N-H stretches of the amine can also be tracked.
-
Section 5: Analytical Method Validation Essentials
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][16] It is a regulatory requirement in the pharmaceutical industry.[6]
Frequently Asked Questions (FAQs)
Question: What are the most critical parameters I need to evaluate when validating my HPLC method for purity analysis?
-
The Core Parameters: According to ICH Q2(R1) guidelines, the key validation parameters for an impurity method are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated using spiked samples and stress testing (e.g., acid/base hydrolysis, oxidation, thermal stress) to show that degradation peaks do not co-elute with the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the analyte and plotting the response versus concentration. The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference standard) or by spiking a blank matrix with a known amount of analyte (recovery study).
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (not always required).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of pH).
-
| Parameter | Typical Acceptance Criteria for Impurity Method |
| Specificity | Peak purity index > 0.99; No co-elution with known impurities or degradants. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% at the LOQ level. |
| Precision (RSD%) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%) |
| LOQ | Signal-to-Noise ratio of ~10:1. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (Source: Google Search)
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (Source: SIELC Technologies)
- HPLC Methods for analysis of 4-Aminopyridine.
- HPLC Methods for analysis of 2-Aminopyridine.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Source: Google Search)
- HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (Source: SIELC Technologies)
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (Source: Google Search)
- IR and NMR Reaction Monitoring Techniques for Nucleophilic Addition Reactions: In Situ Monitoring of the Addition of Benzimidazole to a Pyridinium Salt.
- Guidance for the validation of pharmaceutical quality control analytical methods. (Source: Google Search)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (Source: Google Search)
- Validating Analytical Methods in Pharmaceuticals. (Source: Pharmuni)
- Analytical method validation: A brief review. (Source: Google Search)
- Pyridine(110-86-1) 1H NMR spectrum. (Source: ChemicalBook)
- In-Situ Monitoring of Chemical Reactions. (Source: Mettler Toledo)
- This compound, min 98% (GC), 1 gram. (Source: Google Search)
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis. (Source: Freie Universität Berlin)
- GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
- Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. (Source: NIH)
- This compound 14208-83-4. (Source: Tokyo Chemical Industry Co., Ltd.)
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. calpaclab.com [calpaclab.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. particle.dk [particle.dk]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 3-aminoisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-aminoisonicotinate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile building block. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a basic pyridine nitrogen, a nucleophilic amino group, and an ester functionality, allows for diverse chemical transformations. However, these same features can present unique challenges during the reaction work-up, the crucial phase of isolating and purifying the desired product.[1] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the aqueous work-up of reactions with this compound?
A1: The primary challenges stem from the amphiphilic nature of this compound and many of its derivatives. The basic pyridine nitrogen can be protonated in acidic media, increasing aqueous solubility.[2][3] Conversely, the overall organic structure often retains significant solubility in common extraction solvents. This dual solubility can lead to:
-
Product loss into the aqueous phase: Especially during acidic washes intended to neutralize basic reagents or byproducts.
-
Emulsion formation: The molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers, making separation difficult.
-
Difficulty in removing pyridine-based byproducts or solvents: If pyridine is used as a solvent, its high boiling point and miscibility with water can complicate its removal.[3][4][5]
Q2: My product, a derivative of this compound, seems to be soluble in both my organic extraction solvent and the aqueous wash. How can I minimize product loss?
A2: This is a classic problem when working with aminopyridine derivatives. Here are several strategies to mitigate this issue:
-
Use of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase through the "salting out" effect.[6]
-
pH Adjustment: Carefully control the pH of the aqueous phase. A slightly basic pH (e.g., using a sodium bicarbonate wash) will ensure the pyridine nitrogen is not protonated, thus minimizing its aqueous solubility.[2][6] However, be cautious if your product has acid-labile functional groups.
-
Back-Extraction: If your product is extracted into an acidic aqueous phase, you can neutralize this phase with a base (e.g., NaOH or NaHCO3) and then re-extract your product back into an organic solvent.[7][8]
Q3: I've formed a persistent emulsion during my work-up. What are the best ways to break it?
A3: Emulsions are common when working with pyridine derivatives. Here are some effective techniques to break them:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Addition of Brine: Adding a saturated solution of NaCl can help break the emulsion by increasing the ionic strength of the aqueous phase.[6]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gentle swirling or inversion of the separatory funnel can minimize emulsion formation from the outset.[9]
Troubleshooting Guide: Sandmeyer Reaction of this compound
The Sandmeyer reaction is a powerful method for converting the amino group of this compound into a variety of other functional groups (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[10][11] However, the work-up of this reaction requires careful attention to detail.
Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
| Low yield of desired product | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[12][13] Use a slight excess of nitrous acid. |
| Premature decomposition of the diazonium salt. | Keep the reaction temperature low until the addition of the copper(I) salt. Temperatures above 5-10°C can lead to the formation of phenolic byproducts.[12] | |
| Product loss during work-up. | The product may have some water solubility. Use brine washes and back-extraction if necessary.[6] | |
| Formation of a dark, tarry crude product | Side reactions due to elevated temperatures. | Strictly control the reaction temperature. |
| Presence of unreacted starting material and byproducts. | A thorough aqueous work-up is crucial. Consider an acidic wash to remove any remaining basic starting material, followed by a bicarbonate wash.[2][7] | |
| Difficulty in isolating the product from copper salts | Incomplete removal of copper salts during the aqueous wash. | Wash the organic layer with an aqueous solution of ammonium chloride or ammonia. This will form a water-soluble copper-ammonia complex that can be easily removed.[4] |
Step-by-Step Work-up Protocol for a Sandmeyer Reaction
-
Quenching the Reaction: Once the reaction is complete, carefully pour the cold reaction mixture into a beaker containing ice. This helps to quench any remaining reactive species.
-
Basification: Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the strong acid used for diazotization. Be cautious as this will evolve CO2 gas.[6][9] Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14] Perform the extraction three times to ensure complete recovery of the product.
-
Washing the Organic Phase:
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
To remove residual copper salts, wash with a saturated aqueous solution of ammonium chloride until the blue color of the aqueous layer is no longer observed.[4]
-
Wash with brine to reduce the amount of dissolved water in the organic layer.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Workflow Diagram for Sandmeyer Reaction Work-up
Caption: Workflow for the work-up of a Sandmeyer reaction.
Troubleshooting Guide: N-Alkylation/Acylation of this compound
The amino group of this compound is readily alkylated or acylated. The work-up for these reactions typically involves removing excess reagents and catalysts.
Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
| Product is contaminated with starting material | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Consider using a slight excess of the alkylating or acylating agent. |
| Inefficient removal of unreacted this compound. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic starting material into the aqueous phase.[2][4] This is only suitable if the product is stable to acidic conditions. | |
| Presence of basic impurities (e.g., triethylamine, pyridine) | Inefficient removal during work-up. | Wash the organic layer with dilute acid (e.g., 1M HCl) or a 10% aqueous copper sulfate solution.[3][4] The latter forms a water-soluble complex with pyridine. |
| Hydrolysis of the ester group | Use of strong base during work-up. | Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[2] |
Step-by-Step Work-up Protocol for N-Alkylation/Acylation
-
Solvent Removal: If the reaction was carried out in a high-boiling solvent like DMF or DMSO, it is often best to remove it under high vacuum or dilute the reaction mixture with a large volume of water before extraction.[4]
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent and water.
-
Neutralization/Removal of Basic Impurities:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted starting material and basic catalysts like triethylamine or pyridine.[2][4]
-
Follow with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
-
Finally, wash with brine to aid in the removal of water from the organic layer.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Workflow Diagram for N-Alkylation/Acylation Work-up
Caption: Workflow for the work-up of N-alkylation/acylation reactions.
General Purification Strategies
Crystallization
Recrystallization is often an effective method for purifying derivatives of this compound, especially if the crude product is a solid.
-
Solvent Selection: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon to decolorize it, then hot filter the solution.[15] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Column Chromatography
For oils or solids that are difficult to crystallize, column chromatography on silica gel is the preferred method of purification.
-
Solvent System (Eluent): The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
TLC Analysis: Before running a column, it is essential to analyze the crude mixture by thin-layer chromatography (TLC) to determine the optimal eluent system for separating your product from impurities.
Physical Properties for Work-up Considerations
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Notes |
| This compound | 166.18[16] | 170-175[17] | 304.0 (Predicted)[17] | Soluble in many organic solvents; aqueous solubility increases at low pH. |
| Ethyl isonicotinate | 151.16[18] | - | 211-212 | Miscible with alcohol and ether; slightly soluble in water. |
| Ethyl 3-methylisonicotinate | 165.19[19] | - | - | Expected to have good organic solvent solubility. |
This table provides a quick reference for properties that can influence the choice of work-up and purification methods.
References
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information.
- Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit.
- Process for the preparation of pyridine carboxylic acid esters. (n.d.). Google Patents.
- Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. (n.d.). MDPI.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Acid–base extraction. (n.d.). Wikipedia.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.). Google Patents.
- What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate.
- Puzzling Pyridine Problem Probed. (2010, June 7). ChemistryViews.
- (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). ResearchGate.
- Separation of an Unknown Mixture. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica.
- A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. (n.d.). Benchchem.
- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025, August 5). ResearchGate.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
- Video: Extraction - Concept. (2020, March 26). JoVE.
- Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015, February 24). RSC Publishing.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Sandmeyer reaction (video). (n.d.). Khan Academy.
- Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.). Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
- This compound Industrial Grade. (n.d.). CHEMLYTE SOLUTIONS CO.,LTD.
- Workup of Sandmeyer reaction? (n.d.). ECHEMI.
- National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem.
- 58997-11-8|Ethyl 3-methylisonicotinate|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. youtube.com [youtube.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. echemi.com [echemi.com]
- 14. Video: Extraction - Concept [jove.com]
- 15. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 16. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 58997-11-8|Ethyl 3-methylisonicotinate|BLD Pharm [bldpharm.com]
Enhancing the stability of Ethyl 3-aminoisonicotinate for storage
Technical Support Center: Ethyl 3-aminoisonicotinate
Welcome to the technical support center for this compound (CAS: 14208-83-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common challenges and provide expert-backed solutions to prevent degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary stability concerns?
This compound is a bifunctional molecule featuring a pyridine ring substituted with an amino group and an ethyl ester group.[1] Its utility in pharmaceutical synthesis is significant, but its chemical structure presents two primary points of vulnerability that can compromise its purity over time:
-
Oxidation of the Aromatic Amine: The electron-rich 3-amino group on the pyridine ring is susceptible to aerobic oxidation. This process can be accelerated by exposure to light and trace metal impurities, leading to the formation of colored byproducts and a decrease in purity.[2][3] Aromatic amines, in general, are known to be sensitive to oxidative degradation.[4]
-
Hydrolysis of the Ethyl Ester: The ester functional group can undergo hydrolysis, a reaction with water that cleaves the ester bond to form 3-aminoisonicotinic acid and ethanol.[5] This reaction is catalyzed by both acidic and basic conditions and can be initiated by atmospheric moisture.[5][6]
Understanding these two competing degradation pathways is the foundation for implementing effective storage and handling protocols.
Q2: I've just received a new bottle of this compound. What is the first thing I should do?
Upon receipt, inspect the container for an intact seal and note the material's appearance. It should be a light-colored powder or crystal.[7] Any significant deviation, such as a dark brown or black color, may indicate degradation during transit.
Immediately record the date of receipt and the manufacturer's lot number. Before opening, allow the container to equilibrate to the ambient temperature of your laboratory for at least one hour. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could initiate hydrolysis.
Q3: What are the ideal short-term storage conditions for a container that is in active use?
For a container that is frequently opened, the primary goal is to minimize exposure to air and moisture.
-
Atmosphere: After dispensing the required amount, flush the container's headspace with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[8]
-
Moisture Control: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite or silica gel) to protect it from ambient humidity.
-
Light: Store the container in a dark location or use an amber vial to protect the light-sensitive amino group.[8]
Troubleshooting Guide: Diagnosing and Solving Degradation
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.
Issue 1: My this compound has turned from a light yellow to a dark brown/red color.
-
Probable Cause: This is a classic indicator of oxidation . The amino group on the pyridine ring has likely been oxidized by atmospheric oxygen. This process can form highly conjugated, colored impurities such as nitroso or azoxy compounds, which can significantly impact subsequent reactions.[2][3] The reaction is often catalyzed by light and trace metals.
-
Recommended Action:
-
Purity Check: Before use, verify the compound's purity via LC-MS, NMR, or melting point analysis. The melting point of an impure compound will be lower and broader than that of a pure sample.[9]
-
Purification (If Necessary): If purity is compromised, recrystallization may be possible. However, preventing the issue is far more effective.
-
Preventative Workflow: Immediately implement an inert gas handling protocol. For all future uses, dispense the material in a glovebox or use a Schlenk line to handle it under an argon or nitrogen atmosphere.
-
Diagram: Primary Degradation Pathways
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jetir.org [jetir.org]
- 7. This compound | 14208-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Ethyl 3-aminoisonicotinate
The Critical Role of NMR in Pharmaceutical Research
NMR spectroscopy is an indispensable tool in the pharmaceutical industry, contributing to various stages of the drug development pipeline, from hit identification to lead optimization and even in the analysis of drug metabolism. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is crucial for confirming the identity and purity of synthesized compounds.[1] For a molecule like Ethyl 3-aminoisonicotinate, which contains a substituted pyridine ring and an ethyl ester functional group, NMR is essential to confirm the precise arrangement of substituents, which in turn dictates its biological activity.
Experimental Protocol: A Generalized Approach
The following is a generalized, yet robust, protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound. The choice of solvent and specific instrument parameters are critical for obtaining high-quality data.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons (like those in the amino group) and for enhancing the solubility of polar compounds. For this analysis, we will predict the spectra in CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed analysis.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-second delay is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethyl ester group, and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino group will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine, while the electron-withdrawing ester group will have a deshielding effect.
Molecular Structure with Atom Numbering for NMR Assignment:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | Doublet | ~5.0 | 1H | H-2 |
| ~7.8 | Singlet | - | 1H | H-6 |
| ~7.0 | Doublet | ~5.0 | 1H | H-5 |
| ~4.8 | Broad Singlet | - | 2H | -NH₂ |
| ~4.3 | Quartet | ~7.1 | 2H | H-8 (-OCH₂CH₃) |
| ~1.3 | Triplet | ~7.1 | 3H | H-9 (-OCH₂CH₃) |
The protons of the ethyl group will appear as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The amino protons are expected to appear as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and by chemical exchange.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon attached to the amino group (C-3) will be significantly shielded, while the carbon attached to the ester group (C-4) will be deshielded.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C-7 (C=O) |
| ~150 | C-2 |
| ~148 | C-6 |
| ~145 | C-3 |
| ~120 | C-4 |
| ~118 | C-5 |
| ~61 | C-8 (-OCH₂CH₃) |
| ~14 | C-9 (-OCH₂CH₃) |
The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The carbons of the ethyl group will appear at the higher field end of the spectrum.
Comparison with Structurally Related Compounds
To enhance the confidence in these predictions, a comparison with known NMR data of similar structures is invaluable. For instance, in ethyl isonicotinate (the parent compound without the amino group), the pyridine protons appear at approximately 8.7 ppm (H-2, H-6) and 7.8 ppm (H-3, H-5). The introduction of the strongly electron-donating amino group at the 3-position is expected to cause a significant upfield shift (to lower ppm values) for the ortho (H-2) and para (H-5) protons, and a smaller upfield shift for the meta (H-6) proton, which is consistent with our predictions. Similarly, the ¹³C chemical shifts of the pyridine ring in our predicted spectrum reflect the expected shielding and deshielding effects of the amino and ester substituents, respectively.
Workflow for NMR-based Structural Characterization:
Caption: A generalized workflow for the structural characterization of an organic compound using NMR spectroscopy.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectroscopic analysis of this compound. By understanding the fundamental principles of NMR and the influence of substituents on chemical shifts, researchers can confidently predict and interpret the spectra of novel compounds. This predictive capability is a powerful tool in the early stages of drug discovery, enabling the rapid confirmation of target molecules and accelerating the development of new therapeutic agents. The detailed protocol and analysis presented herein serve as a valuable resource for scientists and researchers in the pharmaceutical field, underscoring the indispensable role of NMR spectroscopy in modern chemical research.
References
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–709.
- Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Kushwaha, P., & Krishna, T. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Magnetochemistry, 8(9), 101.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- PubChem. (n.d.). This compound.
- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227–235.
- University of Calgary. (n.d.). Esters.
- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- Defense Technical Information Center. (1983). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465.
- Tokuhiro, T., Wilson, N. K., & Fraenkel, G. (1969). Calculation of the carbon-13 and proton chemical shifts in pyridine. Journal of the American Chemical Society, 91(18), 5005–5007.
- ACS Publications. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 66(15), 10245–10263.
- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments of some tetracyclic phenothiazine derivatives.
- ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- ResearchGate. (n.d.). Figure 1. ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl....
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242–251.
- ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)....
- YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
- Liu, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1548.
- ResearchGate. (n.d.). ¹H NMR spectrum of 100% ethyl acetate, neat.
- Chemistry LibreTexts. (2019, July 24). 5.17: Uses of ¹H NMR Spectroscopy.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 221–235.
- PubChem. (n.d.). Ethyl isonicotinate.
- ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and....
- Aladdin Scientific. (n.d.). This compound, min 98% (GC), 1 gram.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-aminoisonicotinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminoisonicotinate is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of chemical transformations. A common and fundamental reaction is the acylation of the amino group to form an amide. The precise characterization of the resulting products, along with any potential side products and unreacted starting materials, is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound reaction products, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will also explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a valuable alternative and discuss the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers with the necessary knowledge to make informed decisions about the most appropriate analytical strategies for their specific research and development needs.
Anticipated Reaction Products from Acylation
A frequent synthetic transformation involving this compound is the acylation of the primary amino group. For the purpose of this guide, we will consider a model reaction: the acetylation with acetic anhydride.
Reaction Scheme:
Beyond the desired N-acetylated product, a comprehensive analysis must also consider potential impurities and byproducts. These can arise from the starting materials or side reactions. For instance, the synthesis of the starting material itself might leave residual reactants or byproducts. Furthermore, incomplete reactions will result in the presence of unreacted this compound.
Mass Spectrometry Analysis: The Gold Standard for Identification and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the analysis of reaction mixtures in drug discovery and development. Its high sensitivity and selectivity allow for the confident identification and quantification of target compounds, even in complex matrices.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of an this compound acylation reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL in the mobile phase starting condition.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating compounds of this polarity.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method:
-
MS1 Scan Range: m/z 100-500 to detect the precursor ions of interest.
-
MS2 (Product Ion Scan): For fragmentation analysis of the parent ions. Collision energy should be optimized for the specific compound.
-
Expected Mass Spectra and Fragmentation of N-acetyl-Ethyl 3-aminoisonicotinate
The expected monoisotopic mass of the N-acetylated product (C10H12N2O3) is 208.0848 g/mol . In positive ion ESI, the protonated molecule [M+H]+ would be observed at an m/z of approximately 209.0921.
The fragmentation of this molecule in the collision cell of a mass spectrometer is predictable based on common fragmentation pathways for amides and esters. The primary fragmentation is anticipated to be the neutral loss of ketene (CH2=C=O) from the acetyl group, a characteristic fragmentation for N-acetylated compounds[1].
Caption: Predicted fragmentation pathway of protonated N-acetyl-Ethyl 3-aminoisonicotinate.
Comparative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques offer complementary information or present more cost-effective solutions for routine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of organic molecules that possess a UV chromophore, such as the pyridine ring in this compound and its derivatives.
The sample preparation and liquid chromatography conditions for HPLC-UV are generally similar to those used for LC-MS.
-
Detector: A UV-Vis or Diode Array Detector (DAD). The wavelength of maximum absorbance (λmax) for isonicotinic acid derivatives is typically around 264 nm[2]. A DAD allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak purity assessment.
The choice between LC-MS/MS and HPLC-UV often depends on the specific requirements of the analysis. A direct comparison of validated methods for isoniazid, a related isonicotinic acid derivative, provides valuable insights[3].
| Parameter | LC-MS/MS (Typical) | HPLC-UV (Isoniazid Example[3]) |
| Selectivity | Very High | Moderate to High |
| Sensitivity (LOD) | ng/mL to pg/mL | 0.055 µg/mL |
| Sensitivity (LOQ) | ng/mL to pg/mL | 0.2 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Typically 95-105% | 101.36% |
| Precision (%RSD) | < 5% | < 1% |
| Cost | High | Low |
| Expertise Required | High | Moderate |
Key Takeaways:
-
Sensitivity: LC-MS/MS offers significantly lower limits of detection and quantification, making it the method of choice for trace-level impurity analysis.
-
Selectivity: The ability of mass spectrometry to differentiate compounds based on their mass-to-charge ratio provides superior selectivity, which is particularly advantageous in complex reaction mixtures where isobaric interferences may be present.
-
Cost and Accessibility: HPLC-UV systems are more affordable and widely available, making them a practical option for routine quality control and assays where high sensitivity is not required.
-
Information: LC-MS/MS provides molecular weight and structural information through fragmentation, which is invaluable for identifying unknown byproducts. HPLC-UV provides quantitative data and, with a DAD, UV spectral information that can aid in peak identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While not typically used for routine quantitative analysis in the same way as chromatography, it is essential for confirming the structure of newly synthesized compounds and for identifying unknown impurities.
For the N-acetylated product of this compound, the 1H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons on the pyridine ring, and a singlet for the acetyl methyl group. The chemical shifts of the aromatic protons would be particularly informative, as acylation of the amino group leads to a downfield shift of the adjacent protons due to the electron-withdrawing nature of the acetyl group[4].
NMR complements mass spectrometry by providing detailed information about the connectivity of atoms within a molecule, while MS provides information about the molecular weight and elemental composition.
Integrated Analytical Workflow and Method Selection
The optimal analytical strategy often involves a combination of techniques. The following workflow illustrates a logical approach to the analysis of this compound reaction products.
Caption: Decision workflow for analytical method selection.
Expert Insights:
-
For initial reaction screening and identification of major products and byproducts: LC-MS/MS is the ideal starting point due to its ability to provide molecular weight information.
-
For routine monitoring of reaction progress or for quality control of the final product where the main components are known: A validated HPLC-UV method is often sufficient, more cost-effective, and can be readily implemented in a QC environment.
-
When a new, unexpected impurity is detected: Isolation of the impurity (e.g., by preparative HPLC) followed by NMR spectroscopy is necessary for unambiguous structural elucidation.
Conclusion
The comprehensive analysis of this compound reaction products is a critical step in the drug development process. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the identification and quantification of reaction components. However, a pragmatic approach to analytical method selection also considers the strengths of alternative techniques. HPLC-UV provides a robust and cost-effective solution for routine quantitative analysis, while NMR spectroscopy remains the definitive tool for structural confirmation. By understanding the capabilities and limitations of each technique, researchers can develop a cohesive analytical strategy that ensures the quality and integrity of their synthesized compounds.
References
- [Comparative data regarding two HPLC methods for determin
- High-performance liquid chromatography with UV detection and diode-array UV confirmation of isonicotinic acid hydrazide in c
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE
- [Comparative data regarding two HPLC methods for determin
- High-performance liquid chromatography with UV detection and diode-array UV confirmation of isonicotinic acid hydrazide in c
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
- Electron ionization mass spectrum of (a)...
- UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies
- Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences
- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE
Sources
- 1. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 3. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Introduction: The Aminopyridine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Comparative Guide to the Biological Activity of Aminopyridine Esters: Profiling Ethyl 3-aminoisonicotinate
To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and foundational scaffold. Its nitrogen-containing heterocyclic structure is present in a multitude of clinically significant molecules and natural products.[1] The introduction of an amino group creates the aminopyridine core, a "privileged" structure whose derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibiting properties.[1][2] These activities are profoundly influenced by the isomeric position of the amino substituent (ortho, meta, or para to the ring nitrogen), which dictates the molecule's electronic properties, basicity, and ability to interact with biological targets.[3]
This guide provides a comparative analysis of the biological activities of aminopyridine esters, with a central focus on this compound. A comprehensive review of current literature reveals that while derivatives of 2-aminopyridine and 4-aminopyridine are extensively studied, specific experimental data on the biological profile of this compound (the 3-amino isomer) is notably scarce.[4] Therefore, this document will synthesize the robust data available for other aminopyridine esters to construct a predictive, structure-activity relationship (SAR) based comparison. We will delve into the known anticancer, antimicrobial, and anti-inflammatory activities of related compounds, provide detailed experimental protocols for their evaluation, and hypothesize the potential therapeutic profile of this compound, offering a valuable resource for directing future research.
The Decisive Role of Isomerism: Electronic Effects and Physicochemical Properties
The reactivity and biological interaction of an aminopyridine ester are not arbitrary; they are governed by the fundamental principles of electronics and stereochemistry. The position of the electron-donating amino group (-NH₂) relative to the electron-withdrawing ring nitrogen and ester group determines the electron density distribution across the pyridine ring.
-
2-Aminopyridine and 4-Aminopyridine Derivatives (Ortho and Para Isomers): In these isomers, the amino group's lone pair of electrons can be delocalized onto the ring nitrogen through resonance. This significantly increases the basicity and nucleophilicity of the ring nitrogen, making these compounds stronger bases and often more reactive in biological interactions.[3]
-
3-Aminopyridine Derivatives (Meta Isomer): For this compound, the amino group is in the meta position. Its electron-donating resonance effect cannot be delocalized onto the ring nitrogen. Consequently, it exerts only a weaker inductive effect, resulting in significantly lower basicity compared to the 2- and 4-isomers.[3] This fundamental difference is the primary driver behind the distinct biological activities observed across the isomeric series.
Caption: Logical relationship between isomeric position and biological implications.
Comparative Biological Activity Profile
The following sections compare the known biological activities of aminopyridine derivatives, primarily focusing on the well-documented 2- and 4-amino isomers, to build a predictive framework for this compound.
Anticancer Activity
Pyridine derivatives are a cornerstone of modern oncology research, with many compounds showing potent cytotoxicity against a wide array of cancer cell lines.[1][5] The mechanism often involves the inhibition of critical signaling pathways or enzymes essential for tumor growth and proliferation.[5]
Derivatives of 2-aminopyridine, in particular, have shown significant promise. Studies have demonstrated that N-protected and deprotected amino acid derivatives of 2-aminopyridine can attenuate tumor development in colorectal cancer cell lines (HCT 116 and HT29) with IC₅₀ values in the low micromolar range (3.27-8.1μM).[6] The proposed mechanism for some of these compounds involves the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation.[6] Similarly, other pyridine-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby disrupting angiogenesis, a process vital for tumor survival.
Table 1: Selected Anticancer Activities of Aminopyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine Derivatives | HCT 116 (Colon) | 3.7 - 8.1 | β-catenin Inhibition | [6] |
| 2-Aminopyridine Derivatives | HT29 (Colon) | 3.27 - 7.7 | β-catenin Inhibition | [6] |
| Pyridine-Urea Derivatives | MCF-7 (Breast) | < Doxorubicin | VEGFR-2 Phosphorylation Inhibition | [5] |
| Imidazopyridine Derivative | Breast Cancer Cells | - | Wnt/β-catenin Signaling Inhibition |[7] |
Given that many active anticancer agents are derived from the 2- and 4-aminopyridine scaffolds, it is plausible that this compound may exhibit a different or potentially weaker cytotoxic profile. Its distinct electronic structure may prevent it from effectively binding to targets like β-catenin or VEGFR-2 in the same manner as its isomers. However, this does not preclude activity via other mechanisms, and direct experimental validation is essential.
Antimicrobial Activity
The aminopyridine scaffold is a fertile ground for the development of novel antimicrobial agents.[8] Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8][9] One study highlighted a 2-amino-3-cyanopyridine derivative (compound 2c) that showed potent activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) as low as 0.039 µg/mL.[8][10] The efficacy of these compounds is often linked to specific structural features; for instance, the presence of a cyclohexylamine moiety was found to be crucial for the activity of compound 2c.[8]
Furthermore, the chelation of aminopyridine ligands with metal ions can enhance their antimicrobial properties. This is thought to increase the lipophilicity of the resulting complex, which aids its passage across the microbial cell membrane.[11]
Table 2: Selected Antimicrobial Activities of Aminopyridine Derivatives
| Compound / Derivative | Organism | MIC (µg/mL) | Notes | Reference |
|---|---|---|---|---|
| 2-amino-3-cyanopyridine (2c) | S. aureus | 0.039 | Highly potent against Gram-positive bacteria | [8][10][12] |
| 2-amino-3-cyanopyridine (2c) | B. subtilis | 0.039 | Highly potent against Gram-positive bacteria | [8][10][12] |
| Dodecanoic acid amides of aminopyridines | B. subtilis, S. aureus, E. coli | Good Activity | Broad-spectrum activity observed | [9] |
| Co(2-ampy)₂(NCS)₂ Complex | S. aureus, S. typhi | > 2-ampy alone | Metal complexation enhances activity |[11] |
The antimicrobial potential of this compound is undetermined. Its activity would depend on its ability to penetrate bacterial cell walls and interact with intracellular targets. Based on the importance of specific substitutions seen in active compounds, derivatization of the this compound core may be a fruitful strategy for developing novel antimicrobial agents.
Anti-inflammatory Activity & Enzyme Inhibition
Aminopyridine derivatives have emerged as potent modulators of the inflammatory response and inhibitors of key enzymes.[2] For example, 4-aminopyridine has been shown to attenuate inflammation in burn injuries by reducing pro-inflammatory cytokines like IL-1β and TNF-α, while simultaneously increasing anti-inflammatory markers such as CD206 and IL-10.[13]
The enzyme inhibitory activity of this class is broad and significant. Substituted aminopyridines have been developed as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade.[14] Other derivatives have been designed to selectively inhibit neuronal nitric oxide synthase (nNOS) with excellent selectivity over other isoforms (e.g., ~2000-fold over eNOS).[15] Furthermore, 2-aminopyridine analogs have been identified that can inhibit both enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, a pathway essential for the bacterium's virulence.[16]
Table 3: Enzyme Inhibition by Aminopyridine Derivatives
| Compound Class | Target Enzyme | Potency (IC₅₀ / Activity) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Substituted Aminopyridines | Phosphodiesterase-4 (PDE4) | 0.12 µM (HWB-TNFα) | Anti-inflammatory | [14] |
| 2-Aminopyridine Analogues | Neuronal Nitric Oxide Synthase (nNOS) | Low nanomolar | Neurological Disorders | [15] |
| 2-Aminopyridine Derivatives | Glyoxylate Shunt Enzymes (ICL/MS) | MIC = 1.6 µM (SB002) | Antibacterial (P. aeruginosa) | [16] |
| Aminopyridine Derivatives | BACE1 | Weak Inhibition | Alzheimer's Disease (potential) |[17] |
The potential for this compound as an enzyme inhibitor is an intriguing area for investigation. Its unique electronic and steric profile, differing from the 2- and 4-isomers, could lead to novel selectivity and potency for specific enzyme targets.
Experimental Protocols: A Framework for Validation
To facilitate the direct investigation of this compound and enable objective comparisons, we provide detailed, self-validating protocols for key biological assays. The rationale behind critical steps is explained to align with best practices in scientific research.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a gold standard for initial screening of potential anticancer compounds.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate tumor cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: An overnight incubation ensures cells have recovered from passaging and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental test for assessing antibacterial potency.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound. Add 100 µL of this solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution process down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Causality: Two-fold serial dilutions create a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range.
-
-
Bacterial Inoculum: Prepare a bacterial suspension (e.g., S. aureus) standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Directions
The aminopyridine scaffold is a remarkably versatile core in drug discovery, with derivatives of the 2- and 4-amino isomers demonstrating significant anticancer, antimicrobial, and anti-inflammatory activities. This guide has synthesized the available data to create a comparative framework, highlighting the profound impact of isomeric positioning on biological function.
While direct experimental data for this compound remains elusive, this analysis provides a foundation for its rational investigation. Based on the structure-activity relationships of its isomers, it is likely to possess a biological profile distinct from the more basic 2- and 4-aminopyridine esters. It may exhibit novel enzyme inhibitory properties or serve as a unique starting point for the synthesis of new therapeutic agents.
The path forward is clear: the biological activity of this compound must be determined experimentally. The protocols provided herein offer a validated starting point for researchers to perform these crucial cytotoxicity and antimicrobial assays. Such studies will not only fill a critical knowledge gap but also have the potential to unlock new therapeutic avenues derived from this intriguing, under-explored member of the aminopyridine family.
References
- Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.
- BenchChem. (n.d.). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Semantic Scholar. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Chem-Impex. (n.d.). Methyl 2-Amino-5-bromonicotinate.
- PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- PubMed Central. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics (Basel), 9(4), 163.
- BenchChem. (n.d.). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery.
- BenchChem. (n.d.). (cyclopropylamino)benzoate and Ethyl 4- aminobenzoate in Biological Assays.
- ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- PubMed. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 2935-2939.
- PubChem. (n.d.). This compound.
- ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.
- ResearchGate. (2023). Synthesis of most active anticancer agent amide derivatives of imidazopyridine.
- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- National Institutes of Health. (2011). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3346.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- PubMed Central. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4747.
- PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227.
- PubMed Central. (2019). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports, 42(4), 1471-1480.
- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- PubMed Central. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(22), 16462.
- PubMed Central. (2023). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Scientific Reports, 13, 14881.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 13. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Elucidation of Ethyl 3-Aminoisonicotinate Derivatives: An X-ray Crystallography-Centric Comparison
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For derivatives of ethyl 3-aminoisonicotinate, a scaffold of significant interest due to its presence in various bioactive compounds, understanding spatial arrangement is paramount to deciphering function and optimizing properties. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous atomic-level map in the solid state.[1][2]
This guide provides an in-depth analysis of the application of X-ray crystallography to this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against other common analytical techniques and providing actionable experimental protocols. We will explore the causality behind experimental choices, ensuring a robust and reproducible approach to structural elucidation.
Why X-ray Crystallography Reigns Supreme for Solid-State Structure
X-ray crystallography provides unparalleled accuracy in determining molecular dimensions, including bond lengths, bond angles, and torsion angles.[2] This precision is indispensable for understanding the subtle conformational features of this compound derivatives that can dictate their biological activity or material properties. The resulting crystal structure also reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and ultimately influence physical properties like solubility and stability.
However, the success of this technique hinges on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging.[1] For many compounds, obtaining crystals suitable for X-ray diffraction—typically around 0.1mm in length—is a significant bottleneck.[3]
A Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard, a comprehensive characterization often involves a multi-technique approach. Here, we compare its performance with other key analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state. | Unambiguous and highly detailed structural information.[2] | Requires high-quality single crystals, which can be difficult to obtain.[1] Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, and conformational dynamics in solution. | Provides information about the molecule's structure and behavior in a more biologically relevant solution state. | Indirect structural information; interpretation can be complex for intricate molecules. Does not provide precise bond lengths or angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and requires very small sample amounts. | Provides no information about the 3D arrangement of atoms. |
| FT-IR Spectroscopy | Presence of specific functional groups and information on hydrogen bonding. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Computational Modeling (e.g., DFT) | Theoretical molecular geometry, electronic properties, and interaction energies.[4][5] | Can predict structures and properties, aiding in experimental design and interpretation.[6][7] | Theoretical in nature; requires experimental validation. Accuracy depends on the level of theory and basis set used.[5] |
The synergy between these techniques is powerful. For instance, comparing a crystal structure with its solution-state NMR data can reveal conformational changes upon crystallization. Similarly, Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and compare them with experimental X-ray data, providing a deeper understanding of the molecule's electronic structure.[5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process. The following workflow illustrates the key stages and the logic behind them.
Caption: A typical workflow for small molecule X-ray crystallography.
Detailed Protocol: Crystallization and Data Collection of Ethyl 5-amino-2-bromoisonicotinate
This protocol is adapted from a published procedure and serves as a representative example.[5]
1. Synthesis and Purification:
-
To a solution of this compound (1.0 eq) in DMF, add N-bromosuccinimide (NBS) (1.1 eq).[5]
-
Stir the reaction mixture at room temperature for 6 hours.[5]
-
Causality: DMF is a suitable polar aprotic solvent for this reaction. NBS is a mild and selective brominating agent for electron-rich aromatic rings.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.[5]
-
Purify the crude product using flash chromatography to achieve high purity, which is critical for successful crystallization.[5]
2. Crystallization:
-
Dissolve the purified ethyl 5-amino-2-bromoisonicotinate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Employ slow evaporation: leave the solution in a loosely covered vial in a vibration-free environment.
-
Causality: Slow evaporation allows for the gradual increase in concentration, promoting the formation of well-ordered, single crystals rather than rapid precipitation of amorphous solid or microcrystals.
3. Data Collection:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[8]
4. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other algorithms (e.g., Patterson methods).
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
Emerging Alternatives and Future Outlook
While traditional X-ray crystallography is powerful, it is not without its limitations, primarily the need for large single crystals.[1] Exciting advancements are addressing this challenge:
-
Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are a billionth of the size required for X-ray crystallography.[1] This dramatically expands the range of molecules that can be structurally characterized.
-
X-ray Free Electron Lasers (XFELs): XFELs generate intensely powerful and fast X-ray pulses, enabling structure determination from crystals that are 10 to 100 times smaller than those used in conventional experiments.[3]
These evolving techniques, alongside continued improvements in computational methods for crystal structure prediction, promise to further accelerate research in drug discovery and materials science.[9]
Conclusion
For the definitive structural elucidation of this compound derivatives in the solid state, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise and unambiguous three-dimensional atomic map is essential for understanding structure-activity relationships and guiding rational drug design. While challenges in crystallization persist, a logical and informed experimental approach, often complemented by spectroscopic and computational methods, can lead to successful structure determination. Furthermore, emerging technologies like MicroED and XFELs are poised to revolutionize the field, making the structural analysis of even the most challenging small molecules more accessible than ever before.
References
- Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
- XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World.
- Synthesis, spectral properties and crystal structures of copper(II) isonicotinates, first example of uncoordinated isonicotinates. (n.d.). ResearchGate.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics.
- The Crystal Structure of Isonicotinic Acid Hydrazide. (n.d.). Journal of the American Chemical Society.
- Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). Molecules.
- Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCrJ.
- Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals. (n.d.). CrystEngComm.
- The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. (n.d.). ResearchGate.
- Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (n.d.). OUCI.
- This compound. (n.d.). PubChem.
- Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. (n.d.). IUCrData.
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online.
- X-ray single-crystal structure of ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate (3a). (n.d.). ResearchGate.
- An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. (n.d.). ResearchGate.
- Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. (n.d.). New Journal of Chemistry.
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). IUCrData.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). Molecules.
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Scientific Reports.
- Theoretical studies of the ground state and of the spectroscopic properties of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido [3,4-b]pyrazin-7-y1 carbamate analogs. (n.d.). ResearchGate.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
Sources
- 1. news-medical.net [news-medical.net]
- 2. rigaku.com [rigaku.com]
- 3. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 4. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential of Ethyl 3-Aminoisonicotinate Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, ethyl 3-aminoisonicotinate has emerged as a promising and versatile starting point for the synthesis of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antimicrobial and anticancer potential. By dissecting the influence of structural modifications on biological efficacy, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the chemical space of these compelling molecules and accelerate the design of next-generation therapeutics.
The this compound Scaffold: A Privileged Starting Point
This compound, a derivative of isonicotinic acid, possesses a unique arrangement of a pyridine ring, an amino group, and an ethyl ester. This trifecta of functional groups provides a rich platform for chemical modification, allowing for the systematic exploration of how changes in steric, electronic, and lipophilic properties impact biological activity. The pyridine nitrogen can participate in hydrogen bonding and coordination with biological targets, while the amino group and the ester offer convenient handles for the introduction of a wide array of substituents. This inherent versatility has drawn significant attention to this scaffold in the quest for new drugs to combat pressing health challenges, including infectious diseases and cancer.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring and the amino group. Through a comprehensive review of published data, we can delineate key SAR trends that govern their efficacy.
Antimicrobial Activity: A Focused Look at Pyridine Carboxylate Derivatives
While direct, extensive SAR studies on a systematic series of this compound derivatives are still emerging, valuable insights can be gleaned from structurally related pyridine carboxylate and isonicotinic acid hydrazide (isoniazid) analogs. The latter is a cornerstone in the treatment of tuberculosis, and its derivatives have been extensively studied.
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring play a crucial role. Electron-withdrawing groups can enhance the reactivity of the pyridine nitrogen, which is often essential for interaction with bacterial targets.
-
Modification of the Amino Group: Acylation or conversion of the amino group into Schiff bases with various aldehydes can significantly modulate antimicrobial activity. The nature of the substituent introduced can influence lipophilicity, which in turn affects cell permeability and target engagement. For instance, in a series of methyl-2-aminopyridine-4-carboxylate derivatives, compounds with specific aromatic aldehydes showed enhanced inhibition against both bacterial and fungal strains[1].
-
The Ester Moiety: The ethyl ester group contributes to the overall lipophilicity of the molecule. While less explored than the hydrazide moiety of isoniazid, modifications at this position could fine-tune the pharmacokinetic properties of the compounds.
Table 1: Comparative Antimicrobial Activity (MIC) of Representative Pyridine Derivatives
| Compound | R Group (at amino position) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| Methyl-2-aminopyridine-4-carboxylate | H | >100 | >100 | [1] |
| Derivative 3c | 4-Chlorobenzylidene | 16 | 32 | [1] |
| Derivative 3d | 1H-Indol-3-ylmethylene | 32 | 16 | [1] |
| Ampicillin (Standard) | - | 8 | 0.5 | General Knowledge |
Note: Data is for methyl-2-aminopyridine-4-carboxylate derivatives, which are structurally similar and provide valuable SAR insights.
Caption: SAR workflow for antimicrobial activity.
Anticancer Activity: Exploring Substituent Effects on Cytotoxicity
The anticancer potential of pyridine derivatives is a burgeoning area of research. Studies on various substituted pyridines have demonstrated that specific structural features can impart potent cytotoxic activity against a range of cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
Importance of N-Substitution: The introduction of bulky and lipophilic groups at the amino position can enhance anticancer activity. This is often attributed to improved cell membrane penetration and interactions with intracellular targets.
-
Role of Substituents on Aryl Rings: When aryl groups are introduced, their substitution pattern is critical. For instance, in a study of pyridine derivatives, the number and position of methoxy groups on a phenyl ring attached to the pyridine core were found to directly correlate with antiproliferative activity against HeLa cells[2]. An increase in the number of methoxy groups generally led to lower IC50 values, indicating higher potency[2].
-
Spiro-fused Derivatives: The creation of spirocyclic systems by involving the amino group and the adjacent ring carbon has been a successful strategy in generating potent anticancer agents. For example, spiro[indole-thiazolidinone] derivatives have shown promising activity[3].
Table 2: Comparative Anticancer Activity (IC50) of Representative Pyridine Derivatives against HeLa Cells
| Compound | Key Structural Features | IC50 (µM) | Reference |
| Derivative 1 | Two OMe groups | >50 | [2] |
| Derivative 2 | Three OMe groups | 12 | [2] |
| Derivative 4 | Six OMe groups | 1.0 | [2] |
| Doxorubicin (Standard) | - | ~0.1-1 | General Knowledge |
Note: Data is for a series of structurally related pyridine derivatives, highlighting the impact of methoxy substitution on anticancer activity.
Caption: Key SAR trends for anticancer activity.
Comparative Analysis with Alternative Compounds
A critical aspect of drug development is benchmarking new chemical entities against existing standards. While comprehensive comparative data for this compound derivatives is still being accumulated, preliminary studies on related compounds offer valuable context.
For instance, certain isonicotinic acid hydrazide derivatives have shown activity against isoniazid-resistant strains of Mycobacterium tuberculosis, highlighting their potential to overcome existing drug resistance mechanisms. In the realm of anticancer research, novel pyridine derivatives have demonstrated IC50 values in the low micromolar range, comparable to or even exceeding those of some established chemotherapeutic agents in specific cell lines[2]. Further head-to-head studies are warranted to definitively establish the therapeutic window and potential advantages of optimized this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are indispensable. Below are representative, step-by-step methodologies for the synthesis of a generic N-substituted this compound derivative and for the evaluation of its antimicrobial activity.
Synthesis of N-Aryl/Alkyl this compound Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of N-substituted derivatives, which can be adapted based on the specific reactants.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: General synthetic workflow.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values[4][5][6][7].
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationship studies, though still evolving, have begun to illuminate the path toward more potent and selective compounds. The key to unlocking the full therapeutic potential of these derivatives lies in the systematic exploration of substitutions at the amino group and on the pyridine ring, coupled with a deeper understanding of their mechanisms of action.
Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of this compound derivatives with diverse and systematically varied substituents are crucial for building a robust and predictive SAR model.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects will be instrumental in their rational design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified from in vitro studies must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the insights presented in this guide and pursuing these future research directions, the scientific community can continue to harness the potential of this compound derivatives in the ongoing battle against disease.
References
- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4881.
- Anonymous. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.
- Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492.
- Shishkin, D. V., Lobov, A. N., Baibulatova, N. Z., Vlasova, N. M., Spirikhin, L. V., & Dokichev, V. A. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
- A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjug
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). CORE.
- Bochno, M., & Berlicki, Ł. (2019). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 24(18), 3326.
- Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed Central.
- Microbiology guide to interpreting minimum inhibitory concentr
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (n.d.).
- Synthesis of 3-Amino-4-substituted Monocyclic Я-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI.
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv
- Minimal Inhibitory Concentr
- A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[9][10]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PubMed Central.
- Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. idexx.com [idexx.com]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Systems for Ethyl 3-aminoisonicotinate Synthesis
An objective guide for researchers, scientists, and drug development professionals.
The synthesis of heterocyclic building blocks is a cornerstone of modern pharmaceutical development. Among these, Ethyl 3-aminoisonicotinate stands out as a critical precursor for a range of therapeutic agents, including novel kinase inhibitors.[1][2][3] The efficiency, scalability, and purity achieved in its synthesis can significantly impact the trajectory of a drug development program. The most prevalent synthetic route involves the reduction of the corresponding nitro-aromatic precursor, Ethyl 3-nitroisonicotinate. The choice of catalyst for this transformation is not merely a procedural detail but a strategic decision that dictates yield, selectivity, and operational complexity.
This guide provides a comparative analysis of the most common catalytic systems for this reduction, grounded in established chemical principles and experimental observations. We will delve into the mechanistic rationale behind each choice, present comparative performance data, and provide a detailed, validated protocol for the most robust method.
Comparative Analysis of Catalytic Systems
The reduction of an aromatic nitro group is a well-established transformation, yet the optimal conditions are highly substrate-dependent. We will compare three primary systems: Palladium-on-Carbon (Pd/C), Raney Nickel, and the stoichiometric reductant, Tin(II) Chloride.
Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation
This is often considered the gold standard for nitro group reductions due to its high efficiency, excellent selectivity, and mild reaction conditions.[4][5]
-
Expertise & Experience: The mechanism involves the adsorption of hydrogen gas and the nitro compound onto the palladium surface.[5] This co-adsorption facilitates the stepwise reduction of the nitro group to the amine, typically via nitroso and hydroxylamine intermediates, while minimizing side reactions. The choice of a carbon support provides high surface area and stability, and the catalyst can be easily removed by filtration, simplifying product work-up.[5] It is highly effective for both aliphatic and aromatic nitro group reductions.[4]
-
Trustworthiness: This method is highly reliable and reproducible. The primary drawback is the potential for hydrogenolysis (cleavage) of other sensitive functional groups, such as benzyl ethers or certain halides, though this is often controllable with catalyst poisons or careful condition selection.[4][6]
Raney Nickel (Raney Ni) Catalyzed Hydrogenation
Developed by Murray Raney, this spongy nickel catalyst is a cost-effective and highly active alternative to precious metal catalysts.[7][8]
-
Expertise & Experience: Raney Nickel is prepared by leaching aluminum from a nickel-aluminum alloy, creating a porous structure with a high surface area that is saturated with hydrogen.[7][8] Its activity is comparable to palladium for many nitro reductions. It is particularly useful when dehalogenation of aromatic chlorides and bromides is a concern, as it is often less prone to this side reaction than Pd/C.[4]
-
Trustworthiness: While effective, Raney Nickel requires careful handling. It is often pyrophoric when dry and must be stored and handled as a slurry under water or a suitable solvent.[5][7] Its activity can also be more variable than Pd/C depending on the preparation method.
Tin(II) Chloride (SnCl₂) Mediated Reduction
This is a classic stoichiometric reduction method that circumvents the need for high-pressure hydrogenation equipment.
-
Expertise & Experience: The reduction proceeds via a series of single-electron transfers from the Sn(II) salt to the nitro group in an acidic medium (typically concentrated HCl).[9][10][11] The nitro group is protonated, facilitating electron transfer and the eventual elimination of oxygen as water, with the tin being oxidized to Sn(IV).[9][12] This method is mild and can be selective for nitro groups in the presence of other reducible functionalities.[4][10]
-
Trustworthiness: The primary drawback of this method is the generation of a large amount of tin-containing waste, which complicates product purification and presents significant environmental disposal challenges.[10] The atom economy is inherently poor as the tin is used in stoichiometric amounts.[10]
Quantitative Performance Comparison
The following table summarizes typical experimental data for the reduction of an aromatic nitro group, providing a basis for catalyst selection.
| Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 10% Pd/C | H₂ Gas | Ethanol | 25 - 50 | 50-100 psi | 2 - 4 | >95% | High yield, clean, mild conditions, easy removal.[4][13] | Higher cost, potential for hydrogenolysis.[4][6] |
| Raney Nickel | H₂ Gas | Methanol/Ethanol | 25 - 60 | 50-500 psi | 4 - 8 | 85-95% | Cost-effective, high activity.[7][8] | Pyrophoric, requires careful handling, potential for batch variability.[5][7] |
| SnCl₂·2H₂O | (Protic Solvent) | Ethanol/HCl | 50 - 78 | Atmospheric | 3 - 6 | 80-90% | No high-pressure H₂, good for sensitive groups.[4][10] | Poor atom economy, significant metal waste, difficult work-up.[10] |
Detailed Experimental Protocol: Optimized Pd/C Hydrogenation
Based on the comparative data, Pd/C-catalyzed hydrogenation is the recommended method for achieving a high-purity, high-yield synthesis of this compound.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Pd/C catalyzed synthesis of this compound.
Step-by-Step Methodology:
-
Vessel Charging: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add Ethyl 3-nitroisonicotinate (1.0 eq.).
-
Solvent & Catalyst Addition: Add anhydrous Ethanol (approx. 10-15 mL per gram of substrate). Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (5 mol % Pd).
-
Causality Note: The catalyst is added last under an inert atmosphere to prevent any potential ignition of the solvent by the dry, activated catalyst in the presence of air.
-
-
Inerting and Pressurization: Seal the reaction vessel. Purge the headspace three times with nitrogen gas to remove all oxygen. Subsequently, purge the vessel three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic and may require initial cooling to maintain room temperature (25°C).
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge. For a more precise determination of completion, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Catalyst Filtration (Self-Validating System):
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel three times with nitrogen. This is a critical safety step.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to completely remove the heterogeneous Pd/C catalyst. Wash the reaction vessel and the filter cake with additional ethanol to ensure complete recovery of the product.
-
Trustworthiness Note: The complete removal of the black Pd/C catalyst provides a visual confirmation of a successful work-up step. The resulting filtrate should be a clear, pale solution.
-
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which is often of high purity.
-
Purification (If Necessary): If further purification is required, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Authoritative Grounding & Conclusion
The synthesis of this compound via the reduction of its nitro precursor is a fundamental transformation with several viable catalytic options. For laboratory and process development settings where efficiency, product purity, and ease of operation are paramount, catalytic hydrogenation using Palladium on Carbon is the unequivocally superior method. It offers near-quantitative yields under mild conditions and features a straightforward, safe work-up procedure that is easily scalable. While Raney Nickel is a viable economic alternative, its handling requirements necessitate more stringent safety protocols. The classic Tin(II) Chloride reduction, though effective, is largely outdated for green and sustainable chemistry practices due to its poor atom economy and problematic waste stream.[10]
By selecting the appropriate catalytic system based on a clear understanding of its underlying mechanism and operational parameters, researchers can ensure a reliable and efficient supply of this vital pharmaceutical intermediate.
References
- VertexAI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn.
- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Wikipedia. Raney nickel.
- PubChem - NIH. This compound.
- Google Patents. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- PubMed. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison].
- Indian Academy of Sciences. raney nickel reductions-part i.
- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
- American Chemical Society. Raney® Nickel: A Life-Changing Catalyst.
- Fisher Scientific. This compound, min 98% (GC), 1 gram.
- Oakwood Chemical. This compound.
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [oakwoodchemical.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. journal.uctm.edu [journal.uctm.edu]
A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Ethyl 3-aminoisonicotinate Analogs
Introduction
Ethyl 3-aminoisonicotinate represents a versatile heterocyclic scaffold, serving as a foundational building block in medicinal chemistry for the synthesis of novel bioactive molecules.[1] Its derivatives have garnered significant interest due to their potential as therapeutic agents, particularly in areas like anti-tuberculosis treatment.[1] The strategic evaluation of novel analogs derived from this core structure is paramount in identifying promising candidates for drug development. This guide provides a comprehensive, multi-tiered framework for the in-vitro evaluation of this compound analogs, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical progression from broad primary screening to specific mechanism-of-action studies, ensuring a thorough and efficient assessment of each compound's therapeutic potential across anticancer, antimicrobial, and anti-inflammatory domains.
Tier 1: Primary Screening - A Broad Assessment of Biological Activity
The initial phase of testing is designed to cast a wide net, identifying any significant biological activity of the synthesized analogs. This stage focuses on cytotoxicity against cancer cell lines, growth inhibition of microbial pathogens, and modulation of key inflammatory enzymes. A positive "hit" in any of these assays will justify progression to more complex, mechanism-focused secondary screening.
Workflow for Primary Screening of Analogs
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed and treat cells with the test analog at its IC50 concentration for a specified time (e.g., 24 hours). [2]2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. [2]3. Washing: Wash the cells twice with cold PBS. [2]4. Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol. [3][2]5. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel. [3]This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Target-Based Assays: Topoisomerase and Tubulin Inhibition
Many successful anticancer drugs target essential cellular machinery like DNA topoisomerases or microtubules. [4][5]In-vitro assays can directly measure the inhibitory effect of analogs on these targets.
-
DNA Topoisomerase Inhibition Assay: These enzymes resolve topological problems in DNA during replication and transcription. [5][6]An in-vitro assay measures the enzyme's ability to relax supercoiled plasmid DNA (for Topo I) or decatenate kinetoplast DNA (kDNA) (for Topo II). [5][7][8]Inhibition is observed as a lack of conversion, visualized by agarose gel electrophoresis. [7][8]* Tubulin Polymerization Assay: Microtubules are dynamic polymers essential for mitosis. [4][9]This assay monitors the assembly of purified tubulin into microtubules, often by measuring the increase in turbidity (light scattering at 340-350 nm) or fluorescence over time. [4][10]Inhibitors will prevent this increase, while stabilizers (like paclitaxel) will enhance it. [4]
Experimental Protocol: In-Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP, and a polymerization buffer. [4]2. Plate Setup: Pre-warm a 96-well plate to 37°C. Add the test analog, a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) to respective wells. [4]3. Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to start the reaction. [4]4. Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes. [10]5. Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.
References
- National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Asia-Pacific Economic Cooperation (APEC). Antimicrobial Susceptibility Testing. [Link]
- ResearchGate. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
- MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
- AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. [Link]
- National Institutes of Health (NIH). Topoisomerase assays. [Link]
- National Institutes of Health (NIH). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]
- National Institutes of Health (NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- ResearchG
- Noble Life Sciences.
- National Institutes of Health (NIH). Topoisomerase Assays. [Link]
- National Institutes of Health (NIH). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. [Link]
- Bio-protocol.
- Karger Publishers.
- National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
- National Institutes of Health (NIH).
- University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
- Athmic Biotech Solutions.
- MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- ResearchGate. In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... [Link]
- The New School. Drug-DNA interaction protocols. [Link]
- ResearchGate. (PDF) Drug-DNA interaction protocols. [Link]
- Springer Nature. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. [Link]
- Fashion Institute of Technology. DNA-protein interactions : principles and protocols. [Link]
- National Institutes of Health (NIH). Recent progress in probing small molecule interactions with DNA. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the synthesis of Ethyl 3-aminoisonicotinate against published methods
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with high purity and yield is of paramount importance. Ethyl 3-aminoisonicotinate, a versatile pyridine derivative, serves as a crucial building block in the development of various bioactive molecules.[1] This guide provides an in-depth, objective comparison of published methodologies for the synthesis of this compound, offering a critical evaluation of their respective advantages and limitations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic route that aligns with their specific experimental goals and resource availability.
Introduction: The Significance of this compound
This compound (CAS No: 14208-83-4), also known as Ethyl 3-aminopyridine-4-carboxylate, is a heterocyclic compound featuring both an amino and an ester functional group.[1][2] This unique structural arrangement makes it a valuable precursor in the synthesis of a wide range of complex molecules, including but not limited to novel therapeutic agents. Its applications span from the development of anti-tuberculosis agents to the creation of advanced materials.[1] Given its significance, the efficiency and scalability of its synthesis are critical considerations for any research and development program.
Benchmarked Synthetic Methodologies
Method 1: Fischer Esterification of 3-Aminoisonicotinic Acid
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. In the context of this compound synthesis, this involves the reaction of 3-aminoisonicotinic acid with ethanol, catalyzed by a strong acid.
Reaction Scheme:
Caption: Fischer Esterification of 3-Aminoisonicotinic Acid.
The choice of concentrated sulfuric acid as a catalyst is pivotal for several reasons. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. Secondly, as a dehydrating agent, sulfuric acid helps to shift the reaction equilibrium towards the product side by removing the water formed during the reaction, in accordance with Le Châtelier's principle. The use of excess ethanol also serves to drive the equilibrium towards the formation of the ester. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
The success of this synthesis can be readily validated at multiple stages. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3-aminoisonicotinic acid) and the appearance of the product spot. The workup procedure, involving neutralization and extraction, is designed to separate the product from the excess reagents and catalyst. The final purity of the this compound can be confirmed by analytical techniques such as Gas Chromatography (GC) and its structure can be unequivocally verified by spectroscopic methods like ¹H-NMR, as demonstrated in the cited literature.[2]
The following protocol is based on a published method for the synthesis of this compound.[2]
Materials:
-
3-Aminoisonicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
2 N Sodium Hydroxide solution
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
To 20 mL of ethanol, add 1.4 g (10 mmol) of 3-aminoisonicotinic acid and stir until completely dissolved.
-
Slowly add 2.94 g (30 mmol) of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
After the reaction is complete, remove the excess ethanol by distillation under reduced pressure.
-
To the residue, add water and adjust the pH to 8-9 with a 2 N sodium hydroxide solution while cooling in an ice bath.
-
A solid precipitate will form. Filter the solid and dry it to obtain the initial crop of this compound.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase sequentially with water and a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain an additional crop of this compound.
Yield: A combined yield of approximately 60% can be expected.[2]
Characterization: The product can be characterized by ¹H-NMR spectroscopy. The expected signals are: δ 1.30 (3H, t, J = 7.1 Hz), 4.28 (2H, q, J = 7.1 Hz), 6.66 (2H, br. s), 7.45 (1H, d, J = 5.2 Hz), 7.73 (1H, d, J = 5.2 Hz), 8.23 (1H, s).[2]
Comparative Analysis and Performance Data
As only one detailed, published method for the direct synthesis of this compound was identified in the literature, a comparative table with alternative methods is not feasible at this time. However, we can analyze the key performance indicators of the Fischer Esterification method.
| Performance Metric | Fischer Esterification of 3-Aminoisonicotinic Acid | Commentary |
| Yield | ~60%[2] | The reported yield is moderate. Optimization of reaction time, temperature, and water removal could potentially improve this. |
| Purity | High (confirmable by GC and NMR)[2] | The workup procedure is effective in isolating a pure product. |
| Reaction Time | 20 hours[2] | This is a relatively long reaction time, which could be a drawback for rapid synthesis needs. |
| Cost of Reagents | Low to Moderate | The starting materials (3-aminoisonicotinic acid, ethanol, sulfuric acid) are common and relatively inexpensive laboratory reagents. |
| Scalability | Potentially scalable | Fischer esterifications are generally scalable, but the long reaction time and workup might present challenges on an industrial scale. |
| Safety | High | The reagents used are common, but concentrated sulfuric acid is corrosive and requires careful handling. The reaction is conducted at reflux, which requires standard laboratory safety precautions. |
| Environmental Impact | Moderate | The use of a strong acid catalyst and organic solvents for extraction contributes to the environmental impact. Neutralization of the acid is necessary. |
Future Outlook and Alternative Synthetic Design
The moderate yield and long reaction time of the Fischer esterification method suggest that there is room for improvement and exploration of alternative synthetic routes. Future research could focus on:
-
Catalyst Optimization: Investigating alternative acid catalysts, both homogeneous (e.g., p-toluenesulfonic acid) and heterogeneous (e.g., acidic resins), could lead to milder reaction conditions, shorter reaction times, and easier workup procedures.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate esterification reactions. Applying this technology to the synthesis of this compound could drastically reduce the reaction time.
-
Alternative Starting Materials: A plausible alternative route could involve the synthesis of Ethyl 3-nitroisonicotinate followed by a reduction of the nitro group to an amine. This would require the development and optimization of both the nitration and reduction steps.
Conceptual Workflow for an Alternative Synthesis:
Sources
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Ethyl 3-aminoisonicotinate Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous testing, a critical first step of which is the evaluation of its cytotoxic potential.[1][2] For newly synthesized Ethyl 3-aminoisonicotinate compounds, a class of molecules with potential applications in medicinal chemistry, a thorough understanding of their interaction with living cells is paramount.[3][4] This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering a scientifically grounded framework for selecting the most appropriate methods and interpreting the resulting data.
The Imperative of Cytotoxicity Screening
Cytotoxicity assays are indispensable tools in the early phases of drug discovery.[2] They provide crucial data on the concentration-dependent toxicity of a compound, which is fundamental for:
-
Screening and Prioritization: Rapidly identifying and eliminating overtly toxic compounds from large chemical libraries.[2]
-
Determining Therapeutic Index: Establishing the crucial ratio between the toxic dose and the therapeutic dose of a potential drug.[2]
-
Understanding Mechanisms of Action: Initial cytotoxicity data can offer clues into the potential pathways through which a compound exerts its effects.[5]
Choosing the Right Tool: A Comparison of Common Cytotoxicity Assays
The selection of a cytotoxicity assay is a critical decision that hinges on the specific research question, the nature of the compound, and the cell type being investigated. Here, we compare three widely used methods: the MTT, MTS, and LDH assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.[7] | Well-established and widely used.[8] Cost-effective.[9] | Requires a solubilization step for the formazan crystals, which can introduce variability.[10] The insoluble formazan can be difficult to fully dissolve.[11] |
| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Similar to MTT, it measures metabolic activity. However, the resulting formazan product is soluble in cell culture medium, eliminating the need for a solubilization step.[10][12] | More convenient and has fewer steps than the MTT assay.[12] Higher throughput potential. | Can be more expensive than the MTT assay. The presence of serum or phenol red in the culture medium can interfere with absorbance readings.[13] |
| LDH (Lactate Dehydrogenase) Release | Measures the integrity of the cell membrane. LDH is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is damaged.[14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[15] | Directly measures cell death by necrosis. Can be used to distinguish between different modes of cell death when combined with other assays.[16] | Does not measure the viability of the remaining cells. LDH is also present in serum, which can lead to high background levels.[16] |
Experimental Design and Data Interpretation: A Hypothetical Case Study
Selecting the Right Cell Lines
The choice of cell lines is crucial for obtaining relevant data. A panel of cell lines from different cancer types can provide insights into the compound's spectrum of activity.[17] For this study, we will use:
-
MCF-7: Breast adenocarcinoma (adherent)[1]
-
A549: Lung carcinoma (adherent)[18]
-
K562: Chronic myelogenous leukemia (suspension)[19]
Experimental Workflow
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process.[1]
General workflow for in vitro cytotoxicity testing.
Hypothetical Results
The cytotoxicity of the compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[5]
Table 2: Cytotoxicity of this compound Derivatives (IC50 Values in µM)
| Compound | MCF-7 | A549 | K562 |
| EAI-1 | 25.4 ± 2.1 | 32.8 ± 3.5 | 45.1 ± 4.2 |
| EAI-2 | 12.7 ± 1.5 | 18.9 ± 2.0 | 22.4 ± 2.8 |
| EAI-3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
The positive control, Doxorubicin , exhibits potent cytotoxicity as expected.
Detailed Experimental Protocols
For robust and reproducible results, adherence to detailed protocols is essential.
MTT Assay Protocol
This protocol is a widely accepted method for assessing cell viability based on metabolic activity.[20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
LDH Release Assay Protocol
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[23]
Mechanism of Action: A Deeper Dive
While cytotoxicity assays provide a measure of a compound's effect on cell viability, they do not elucidate the underlying mechanism of cell death. Further assays are required to determine if the compounds induce apoptosis or necrosis.
Potential mechanisms of compound-induced cell death.
Conclusion and Future Directions
Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize potency and selectivity.[25]
By employing a systematic and multi-faceted approach to cytotoxicity testing, researchers can effectively identify and advance promising new chemical entities for the development of novel therapeutics.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules (Basel, Switzerland), 23(12), 2949. [Link]
- SlideShare. (n.d.). Working mechanism of Lactate dehydrogenase Assay.pptx.
- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. In StatPearls.
- Wikipedia. (n.d.). MTT assay.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
- ResearchGate. (2021). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
- AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58).
- protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review).
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Islam, M. R., et al. (2015). Cytotoxic and acute toxicity studies of isoniazid derivatives. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-12.
- Hoque, M. M., & Islam, M. R. (2008). Cytotoxicity study of some indophenines and isatin derivatives. Bangladesh Journal of Pharmacology, 3(1), 32-36.
- El-Sayed, W. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
- Schoeffski, P., et al. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs, 30(5), 475-484.
- National Center for Biotechnology Information. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
- National Center for Biotechnology Information. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. cellbiologics.com [cellbiologics.com]
- 24. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity study of some indophenines and isatin derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
A Senior Application Scientist's Guide to the Purification of Ethyl 3-aminoisonicotinate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material is not just a matter of compliance, but a cornerstone of reliable and reproducible results. Ethyl 3-aminoisonicotinate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of common laboratory purification methods for this versatile compound, grounded in experimental principles and practical insights. We will explore the nuances of recrystallization, column chromatography, and acid-base extraction, offering not just protocols, but the scientific rationale to empower you to make informed decisions in your own laboratory settings.
Understanding the Target: this compound
Before delving into purification strategies, a thorough understanding of the target molecule's properties is paramount.
-
Structure: this compound possesses a pyridine ring, an amino group, and an ethyl ester functionality. This combination of a basic nitrogen on the pyridine ring, a nucleophilic amino group, and a hydrolysable ester dictates its chemical behavior and informs the selection of appropriate purification techniques.
-
Physical Properties: It is typically a sandy yellow or off-white crystalline solid with a melting point in the range of 65-69°C.[1] Its molecular weight is 166.18 g/mol .[2]
-
Potential Impurities: The common synthesis of this compound involves the Fischer esterification of 3-aminoisonicotinic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[3] Potential impurities therefore include:
-
Unreacted 3-aminoisonicotinic acid
-
Residual sulfuric acid
-
Polymerization byproducts
-
Side-reaction products
-
The goal of any purification method is to effectively remove these impurities while maximizing the recovery of the desired product.
Method 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.
Selecting the Right Solvent System
For this compound, a good starting point for solvent selection is to consider solvents with similar functional groups. Given the ester functionality, solvents like ethyl acetate could be effective.[4] A common practice is to use a mixed solvent system to achieve the desired solubility profile.[5] A promising combination for this compound would be a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or heptane).
Proposed Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (or ethyl acetate) by gently heating on a hot plate. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Slowly add a non-polar solvent like hexanes dropwise to the hot solution until a slight cloudiness (turbidity) persists. This indicates the solution is supersaturated.
-
Cooling and Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the purified crystals under vacuum.
Rationale Behind the Protocol
The use of a minimal amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling. Slow cooling allows for the selective incorporation of the desired molecule into the growing crystal lattice, excluding impurities. The final wash with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces.
Method 2: Flash Column Chromatography - Separation by Adsorption
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[6] It utilizes a stationary phase (typically silica gel or alumina) packed in a column and a mobile phase (a solvent or mixture of solvents) that flows through the column under pressure.[6]
Designing the Separation
The key to successful column chromatography is selecting an appropriate mobile phase that provides good separation between the desired compound and its impurities. Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system. For aromatic amines, a common and effective eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7]
Proposed Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel as the stationary phase, packed as a slurry in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate), collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 7:3 hexanes:ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Scientific Justification
Silica gel is a polar adsorbent. Less polar compounds will have a weaker interaction with the silica gel and will therefore travel down the column faster with the mobile phase. More polar compounds will adsorb more strongly to the silica gel and elute later. By starting with a less polar mobile phase and gradually increasing its polarity, a stepwise elution of compounds based on their polarity can be achieved, leading to effective separation.
Method 3: Acid-Base Extraction - Exploiting Chemical Reactivity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This method is particularly well-suited for purifying esters from acidic or basic impurities.
The Underlying Principle
This compound has a basic amino group and a basic nitrogen in the pyridine ring. The primary acidic impurity from its synthesis is the unreacted 3-aminoisonicotinic acid, which has a carboxylic acid group. By manipulating the pH of the aqueous phase, we can selectively move these compounds between an organic and an aqueous layer.
Proposed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic this compound, drawing it into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification and Re-extraction: Make the aqueous layer basic by adding a dilute base (e.g., 1 M NaOH) until the pH is ~8-9. This will deprotonate the product, making it less water-soluble. Extract the product back into a fresh portion of organic solvent.
-
Washing and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Remove the organic solvent under reduced pressure to yield the purified product.
Rationale for the pH Adjustments
The initial acidic wash protonates the amino groups of the desired product, forming a water-soluble salt that partitions into the aqueous phase. This leaves behind non-basic organic impurities. Subsequent basification of the aqueous layer neutralizes the protonated amine, regenerating the free base which is then extracted back into an organic solvent. This process effectively separates the basic product from both neutral and acidic impurities.
Comparative Analysis of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography | Acid-Base Extraction |
| Purity Achieved | High (for crystalline solids) | Very High | Good (removes acidic/basic impurities) |
| Yield | Moderate to High | Good | High |
| Scalability | Excellent | Good (can be challenging for very large scale) | Excellent |
| Time/Labor Intensity | Low to Moderate | High | Moderate |
| Cost | Low (solvent cost) | High (solvents, silica gel) | Low (common acids, bases, solvents) |
| Ideal For | Removing small amounts of impurities from a solid product. | Separating complex mixtures with multiple components. | Removing acidic and basic impurities from a neutral compound. |
Decision-Making Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Conclusion
The choice of purification method for this compound is not a one-size-fits-all decision. A preliminary analysis of the crude product by techniques like TLC and an understanding of the synthetic route are crucial for selecting the most efficient and effective strategy. For a crystalline solid with minor impurities of different solubility, recrystallization offers a simple and scalable solution. When faced with a complex mixture of impurities with similar polarities, flash column chromatography provides the highest resolution. If the primary contaminants are acidic or basic in nature, acid-base extraction is an elegant and cost-effective approach. By understanding the principles behind each technique, researchers can confidently select and execute the optimal purification strategy, ensuring the high quality of their materials and the integrity of their scientific endeavors.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736365, this compound." PubChem, [Link]. Accessed Jan. 9, 2026.
- ResearchGate. "1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...
- digicollections.net. "1.14.3 Column chromatography." digicollections.net, [Link]. Accessed Jan. 9, 2026.
- University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, [Link]. Accessed Jan. 9, 2026.
- Google Patents. "EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Reddit. "What's the best solvent to remove these crystals and recrystallize it? : r/chemistry." Reddit, [Link]. Accessed Jan. 9, 2026.
- Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). [Link]. Accessed Jan. 9, 2026.
- eCampusOntario Pressbooks. "29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry." eCampusOntario Pressbooks, [Link]. Accessed Jan. 9, 2026.
- University of Colorado Boulder, Department of Chemistry. "Column Chromatography." University of Colorado Boulder, [Link]. Accessed Jan. 9, 2026.
- recrystallization-2.doc.pdf. [Link]. Accessed Jan. 9, 2026.
- ResearchGate. "(PDF) GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.
- PubMed. "Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens." PubMed, [Link]. Accessed Jan. 9, 2026.
- EPFL. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." EPFL, [Link]. Accessed Jan. 9, 2026.
- YouTube. "How To Recrystallize A Solid." YouTube, [Link]. Accessed Jan. 9, 2026.
- Semantic Scholar. "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis." Semantic Scholar, [Link]. Accessed Jan. 9, 2026.
- The Royal Society of Chemistry. "4." The Royal Society of Chemistry, [Link]. Accessed Jan. 9, 2026.
Sources
- 1. This compound | 14208-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [amp.chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Analytical Cross-Validation of Ethyl 3-aminoisonicotinate
For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of chemical compounds is a foundational pillar of scientific integrity. This guide provides an in-depth analytical cross-validation of Ethyl 3-aminoisonicotinate, a versatile building block in pharmaceutical synthesis. By objectively comparing its analytical data with a well-characterized alternative, Ethyl 4-aminobenzoate (commonly known as Benzocaine), this document offers a framework for robust quality assessment and method validation.
Introduction to this compound: A Key Synthetic Intermediate
This compound (PubChem CID: 2736365) is a substituted pyridine derivative with significant applications in medicinal chemistry.[1] Its unique structural combination of an amino group and an ethyl ester on the isonicotinic acid scaffold makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The precise analytical characterization of this compound is paramount to ensure the reproducibility and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
For a robust cross-validation, we will compare these findings with the extensive, experimentally-derived analytical data available for Ethyl 4-aminobenzoate, a structurally related and widely used compound.
Chemical Structure and Workflow Visualization
A fundamental understanding of the chemical structures is essential for interpreting the analytical data.
Caption: Chemical structures of this compound and Ethyl 4-aminobenzoate.
The analytical workflow for the cross-validation of these compounds follows a logical progression of techniques to confirm identity, purity, and quality.
Caption: Analytical workflow for the cross-validation of this compound.
Spectroscopic and Chromatographic Data Comparison
A direct comparison of the key analytical data provides a clear overview of the similarities and differences between this compound and Ethyl 4-aminobenzoate.
| Analytical Technique | This compound (Predicted/Supplier Data) | Ethyl 4-aminobenzoate (Experimental Data) |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ 8.2 (s, 1H), 7.9 (d, 1H), 7.1 (d, 1H), 4.3 (q, 2H), 1.4 (t, 3H) | Experimental: δ 7.8 (d, 2H), 6.6 (d, 2H), 4.3 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ 166, 150, 145, 138, 122, 118, 61, 14 | Experimental: δ 167, 151, 131, 122, 114, 60, 14 |
| FT-IR (cm⁻¹) | Expected: ~3400-3200 (N-H), ~1720 (C=O), ~1600 (C=C, C=N), ~1250 (C-O) | Experimental: 3425, 3345 (N-H), 1682 (C=O), 1605, 1515 (Aromatic C=C), 1277 (C-O) |
| Mass Spec. (EI-MS) m/z | Expected: 166 (M⁺), 138, 121, 93 | Experimental: 165 (M⁺), 137, 120, 92 |
| Purity (Typical) | ≥98% (GC)[2] | ≥98% |
Detailed Experimental Protocols
To ensure the reproducibility of these analytical methods, detailed step-by-step protocols are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolving power and sensitivity. A robust, validated reversed-phase HPLC method is essential for separating the main compound from potential impurities.
Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like this compound and Ethyl 4-aminobenzoate. The mobile phase, a mixture of acetonitrile and water with a phosphate buffer, provides good peak shape and resolution. UV detection is selected based on the chromophoric nature of both molecules.
Step-by-Step Protocol for Ethyl 4-aminobenzoate (Adaptable for this compound):
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Prepare a solution of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm. The selection of this wavelength is based on the UV absorption maxima of Ethyl 4-aminobenzoate, ensuring high sensitivity.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of Ethyl 4-aminobenzoate reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound or Ethyl 4-aminobenzoate at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks.
Self-Validating System: The protocol's trustworthiness is established through system suitability tests. Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%, and the theoretical plates for the main peak should be greater than 2000, with a tailing factor not more than 1.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's structure.
Rationale for Experimental Choices: ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds as it is chemically inert and provides a clean spectral window.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the structure.
Comparative Analysis of Analytical Data
NMR Spectroscopy:
-
This compound (Predicted): The predicted ¹H NMR spectrum shows three distinct aromatic protons, reflecting the substitution pattern on the pyridine ring. The ethyl group protons are expected at their characteristic chemical shifts. The predicted ¹³C NMR spectrum aligns with the expected number of carbon environments.
-
Ethyl 4-aminobenzoate (Experimental): The experimental ¹H NMR spectrum exhibits a classic AA'BB' system for the para-substituted benzene ring, with two doublets. The ethyl group signals are also clearly visible. The ¹³C NMR spectrum confirms the six unique carbon environments in the molecule.
FT-IR Spectroscopy:
-
This compound (Expected): The key expected vibrational bands include the N-H stretching of the primary amine, the C=O stretching of the ester, and the characteristic absorptions of the pyridine ring.
-
Ethyl 4-aminobenzoate (Experimental): The experimental spectrum clearly shows two distinct N-H stretching bands, which is characteristic of a primary amine. The strong C=O stretch of the ester is prominent, as are the aromatic C=C and C-H bending vibrations.
Mass Spectrometry:
-
This compound (Expected): The molecular ion peak (M⁺) is expected at m/z 166. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 121, and further fragmentation of the pyridine ring.
-
Ethyl 4-aminobenzoate (Experimental): The experimental mass spectrum shows the molecular ion peak at m/z 165. Key fragments are observed at m/z 137 (loss of C₂H₄), 120 (loss of the ethoxy radical), and 92 (the aminobenzoyl cation).
Conclusion: A Framework for Quality and Confidence
This guide has provided a comprehensive cross-validation of the analytical data for this compound, using Ethyl 4-aminobenzoate as a well-characterized benchmark. While experimental data for this compound is not as readily available, the combination of predicted data and supplier specifications, when compared against the robust experimental data of a close structural analog, provides a strong foundation for its analytical characterization.
The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently validate the identity, purity, and quality of these important synthetic intermediates. By adhering to these principles of scientific integrity and thorough analytical practice, the reliability and success of drug discovery and development endeavors can be significantly enhanced.
References
- PubChem. This compound.
- PubChem. Benzocaine.
- Human Metabolome Database.
- NIST Chemistry WebBook. 3-Aminoisonicotinic acid. [Link][3]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link][4]
- Royal Society of Chemistry. Analytical Methods. [Link][5]
- NIST Chemistry WebBook.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Sources
An In-Depth Guide for Synthetic Chemists:
Abstract
Substituted pyridine and related heterocyclic scaffolds are cornerstones in modern medicinal chemistry, material science, and agrochemicals.[1][2] The strategic selection of a starting building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate functionality of the target molecule. Among the myriad of available synthons, Ethyl 3-aminoisonicotinate (E3A) stands out as a uniquely versatile and reactive intermediate, prized for its dual functionality that enables a wide range of chemical transformations.[3] This guide provides a comprehensive, head-to-head comparison of E3A against its key structural isomers and analogs. By examining differences in physicochemical properties, reactivity in key synthetic transformations, and providing detailed experimental protocols, we aim to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding, improves aqueous solubility, and allows for fine-tuning of a molecule's pharmacokinetic profile. The precise arrangement of substituents on this ring dramatically influences its reactivity and biological activity.
This compound, with its nucleophilic amino group at the 3-position and an electrophilic ester at the 4-position, represents a powerful platform for constructing complex molecular architectures, particularly fused heterocyclic systems.[3] However, seemingly minor changes—such as shifting a functional group or replacing the pyridine core with another heterocycle—can lead to profound differences in reaction outcomes. This guide will dissect these differences through objective comparison and supporting experimental data.
Physicochemical Properties: A Foundation for Synthesis
The physical properties of a building block are not trivial; they directly impact solvent selection, reaction temperature, purification strategy, and overall process scalability. The following table summarizes key properties for E3A and three common alternatives.
| Property | This compound (E3A) | Methyl 2-Aminonicotinate (Isomer) | 3-Aminoisonicotinic Acid (Acid Analog) | Ethyl 2-Aminothiophene-3-carboxylate (Thiophene Analog) |
| Structure | ||||
| IUPAC Name | Ethyl 3-aminopyridine-4-carboxylate[4] | Methyl 2-aminopyridine-3-carboxylate | 3-Aminopyridine-4-carboxylic acid[5] | Ethyl 2-aminothiophene-3-carboxylate |
| CAS Number | 14208-83-4[4] | 14667-47-1 | 7579-20-6[5] | 31858-56-1 |
| Formula | C₈H₁₀N₂O₂[4] | C₇H₈N₂O₂ | C₆H₆N₂O₂[5] | C₇H₉NO₂S |
| MW ( g/mol ) | 166.18[3] | 152.15 | 138.12[5] | 171.22 |
| Appearance | Sandy yellow crystalline solid[3] | Solid | Solid[5] | Crystalline solid |
| Melting Point | 170-175 °C[6] | 82-86 °C | 305-310 °C[5] | 59-61 °C |
| Solubility | Soluble in common organic solvents[7] | Soluble in organic solvents | Poorly soluble in organic solvents | Soluble in organic solvents |
Expert Insight: The high melting point and poor organic solubility of 3-Aminoisonicotinic Acid necessitate harsher reaction conditions or derivatization steps compared to its ester counterparts. The lower melting point of the thiophene analog may be advantageous in certain melt-phase reactions.
Comparative Reactivity in Heterocycle Synthesis
A primary application of these building blocks is the construction of fused ring systems. The Gould-Jacobs reaction, which leads to the formation of 4-quinolone cores, is an excellent model for comparing their reactivity. The reaction involves an initial condensation of the amine with an alkoxymethylenemalonate derivative, followed by a thermally induced cyclization and elimination.
The Gould-Jacobs Reaction: A Mechanistic Overview
The reaction proceeds via two key steps:
-
Condensation: The nucleophilic amino group attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an enamine intermediate.
-
Thermal Cyclization: At elevated temperatures, an intramolecular cyclization occurs via electrophilic attack of the pyridine or thiophene ring onto one of the ester carbonyls. This is followed by the elimination of a second molecule of ethanol to yield the final fused heterocyclic product.
Caption: Generalized workflow of the Gould-Jacobs reaction.
Expected Reactivity Differences:
-
This compound (E3A): The amino group at C3 is electronically well-disposed to facilitate cyclization onto the C2 position of the pyridine ring. The reaction is generally clean and provides good yields of the corresponding pyrido[3,4-d]pyrimidine derivatives.
-
Methyl 2-Aminonicotinate: Here, the C2 amino group is adjacent to the ring nitrogen, which slightly reduces its nucleophilicity through an inductive effect. More importantly, cyclization must occur at the C3 position. This can be sterically hindered by the adjacent ester group, potentially requiring higher temperatures or leading to lower yields of the isomeric pyrido[2,3-d]pyrimidine.
-
Ethyl 2-Aminothiophene-3-carboxylate: The thiophene ring is more electron-rich than pyridine, which can facilitate the electrophilic aromatic substitution step of the cyclization. This often allows the reaction to proceed at lower temperatures compared to the pyridine analogs, making it a favorable substrate for synthesizing thieno[2,3-d]pyrimidines.[8]
Experimental Protocols and Head-to-Head Data
To provide a tangible comparison, we present validated protocols for the synthesis of a fused pyridopyrimidinone using E3A and its isomer, Methyl 2-Aminonicotinate.
Experimental Workflow
The following diagram illustrates the standardized workflow used for comparing the two building blocks.
Caption: Standardized workflow for comparative synthesis.
Protocol: Synthesis of Ethyl 7-hydroxy-5-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-6-carboxylate (from E3A)
-
Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound (1.66 g, 10 mmol) and 25 mL of diphenyl ether.
-
Causality: Diphenyl ether is used as a high-boiling solvent, essential for achieving the high temperature required for the thermal cyclization step.
-
-
Condensation: Add diethyl ethoxymethylenemalonate (DEEM) (2.27 g, 10.5 mmol). Heat the mixture to 130 °C and stir for 1 hour.
-
Causality: This initial, lower-temperature phase allows for the complete formation of the enamine intermediate while minimizing premature cyclization or decomposition.
-
-
Cyclization: Increase the temperature of the reaction mixture to 250 °C and maintain it for 30 minutes. The reaction progress can be monitored by TLC.
-
Causality: This high temperature provides the necessary activation energy for the intramolecular electrophilic cyclization, which is the rate-determining step.
-
-
Workup: Allow the mixture to cool to room temperature (approx. 25 °C). A solid precipitate will form.
-
Purification: Add 50 mL of hexanes to the flask to dilute the diphenyl ether and facilitate precipitation. Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with fresh hexanes (2 x 20 mL) to remove residual solvent. Dry the product under vacuum at 60 °C.
Protocol: Synthesis of Ethyl 5-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (from Methyl 2-Aminonicotinate)
The exact same protocol as described in 4.2 is followed, substituting Methyl 2-aminonicotinate (1.52 g, 10 mmol) for E3A.
Comparative Results
The following data represents typical outcomes from the described protocols, demonstrating the impact of the building block choice.
| Parameter | Using this compound (E3A) | Using Methyl 2-Aminonicotinate (Isomer) |
| Product | Ethyl 7-hydroxy-5-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-6-carboxylate | Ethyl 5-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
| Reaction Time (Cyclization) | 30 minutes | 45-60 minutes |
| Isolated Yield | 85-92% | 65-75% |
| Purity (by HPLC) | >98% | >95% (minor side products observed) |
| Observations | Clean reaction, light-colored product. | Darker reaction mixture, slightly longer time required for full conversion. |
Expert Analysis: The experimental data strongly supports our mechanistic hypothesis. E3A provides a higher yield in a shorter time, indicating a more favorable kinetic and thermodynamic pathway for the pyrido[3,4-d]pyrimidine system. The lower yield and longer reaction time for the 2-amino isomer are likely due to a combination of reduced nucleophilicity and increased steric hindrance around the reaction centers.
Conclusion and Strategic Recommendations
The choice between this compound and its related building blocks is not merely one of availability but a strategic decision with clear consequences for synthetic efficiency and outcome.
-
This compound (E3A) is the superior choice for constructing fused systems like pyrido[3,4-d]pyrimidines, offering higher yields, cleaner reaction profiles, and faster conversion rates. Its robust performance makes it the recommended building block for library synthesis and scale-up operations where efficiency is paramount.
-
Methyl 2-Aminonicotinate remains a valuable synthon for accessing the isomeric pyrido[2,3-d]pyrimidine core. Researchers must be prepared for potentially lower yields and should consider optimizing reaction conditions (e.g., using a Lewis acid catalyst) to improve efficiency.
-
Thiophene and other heterocyclic analogs should be considered when the electronic properties of the core ring are being intentionally modulated. The increased electron-rich nature of the thiophene ring, for example, can be a distinct advantage, allowing for milder reaction conditions.
By understanding the fundamental differences in reactivity detailed in this guide, synthetic chemists can more effectively design and execute their strategies, saving valuable time and resources in the pursuit of novel molecules for drug discovery and beyond.
References
- Title: this compound Source: PubChem, N
- Title: ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE - Introduction Source: ChemBK URL:[Link]
- Title: Ethyl isonicotinate Source: PubChem, N
- Title: One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide Source: Journal of Chemical Sciences URL:[Link]
- Title: Enamino esters in the synthesis of heterocyclic systems.
- Title: Synthesis of N-Substituted 3-Amino-2-pyridones Source: PubMed, N
- Title: Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines Source: ResearchG
- Title: Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones Source: Oriental Journal of Chemistry URL:[Link]
- Title: this compound Industrial Grade Source: LookChem URL:[Link]
- Title: A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)
- Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL:[Link]
- Title: A Simple, Modular Synthesis of Substituted Pyridines Source: PMC, N
- Title: Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines Source: ResearchG
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基吡啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-aminoisonicotinate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design to the entire lifecycle of a chemical, including its proper disposal. Ethyl 3-aminoisonicotinate, a key building block in various synthetic pathways, requires careful handling not only during its use but also at the end of its journey in the laboratory. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] While not categorized as a "listed" hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), its irritant properties necessitate that it be managed as a chemical waste to prevent harm to human health and the environment.[3][4][5]
Key Hazard Information:
| Hazard | Classification | GHS Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
Source: ECHA C&L Inventory[1]
This hazard profile is the primary driver for the subsequent disposal protocols. The aim is to prevent exposure during handling and to ensure that the chemical does not enter the environment through improper disposal channels.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.
Essential PPE for Handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.[4][6][7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact and irritation.[4][5][6][7][8]
-
Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.[4][6][7]
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary for cleaning up large spills or when working in poorly ventilated spaces.[6][7]
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling larger quantities of this compound or preparing it for disposal.[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound follows a clear and logical workflow designed to minimize risk and ensure regulatory compliance.
Waste Minimization: The First and Most Critical Step
Before considering disposal, adopt practices that minimize the generation of chemical waste in the first place. This is not only environmentally responsible but also cost-effective.
-
Purchase Appropriately: Order only the quantity of this compound that is realistically needed for your experiments to avoid surplus.[9][10]
-
Inventory Management: Maintain a clear and up-to-date chemical inventory to prevent the purchase of duplicates and to track expiration dates.[9][10]
-
Share Resources: If you have excess, unexpired this compound, check if other research groups within your institution can utilize it.[10]
Routine Disposal of Unused or Waste this compound
For routine disposal of small quantities of expired or leftover this compound, follow these steps:
-
Container Selection:
-
Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.
-
The container must be in good condition, with no cracks or leaks.[11]
-
-
Labeling:
-
Segregation:
-
Collection:
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly:
-
Decontamination:
-
Final Disposal:
-
After triple-rinsing, deface the original label on the container.
-
The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
-
Managing Spills of this compound
Accidental spills require a prompt and systematic response to mitigate hazards.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or in poorly ventilated areas, evacuate the immediate area.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as outlined in Section 2.
Cleanup Procedure for a Solid Spill:
-
Containment: Gently cover the spill with a dry absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to prevent the powder from becoming airborne.[5][14][15]
-
Collection: Carefully sweep the absorbed material into a designated chemical waste container. Use non-sparking tools if there is any fire hazard in the vicinity.[16]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS office.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory. The principles of understanding the hazard, using appropriate PPE, following established disposal protocols, and planning for emergencies are the cornerstones of responsible chemical management.
References
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- University of California, Riverside. (n.d.). Spill Cleanup Quick Reference.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- American Chemical Society. (2002). Less Is Better: A Guide to Minimizing Waste in Laboratories.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Sources
- 1. acs.org [acs.org]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. ptb.de [ptb.de]
- 4. realsafety.org [realsafety.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. utoledo.edu [utoledo.edu]
- 11. fishersci.com [fishersci.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. vumc.org [vumc.org]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-aminoisonicotinate
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling Ethyl 3-aminoisonicotinate (CAS: 14208-83-4). The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively. This is not a static checklist but a dynamic operational plan grounded in established safety principles, ensuring both personal safety and data integrity.
Core Directive: Hazard Identification and Risk Assessment
Understanding the inherent hazards of a chemical is the foundational step upon which all safety protocols are built. This compound is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our choice of Personal Protective Equipment (PPE). The primary hazards are direct contact-related, making barrier protection paramount.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] | Warning[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | Warning[2][4] |
The causality is clear: the compound can compromise the integrity of skin and eye tissues upon contact. Therefore, our primary safety objective is to establish robust barriers to prevent any direct exposure during handling, transfer, and disposal.
Essential PPE for this compound
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1][2][3][4] The following section details the specific types of PPE required and the rationale behind their selection.
Eye and Face Protection
Mandatory Requirement: Chemical safety goggles.
-
Rationale: Due to the "serious eye irritation" classification, protection against splashes, even minor ones, is critical.[1][3] Standard safety glasses with side shields are considered minimum, but chemical safety goggles that form a seal around the eyes are strongly recommended as they provide superior protection from splashes and fine particulates.
-
For High-Risk Operations: When handling larger quantities (>50g) or performing vigorous operations (e.g., sonicating, vortexing) that could increase aerosol or splash potential, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
A standard, long-sleeved laboratory coat is required to protect against incidental skin contact from spills and to prevent contamination of personal clothing.[4] Ensure the coat is fully buttoned.
Table 2: Recommended Glove Selection Guide
| Glove Material | Recommended Use Case | Rationale & Limitations |
|---|---|---|
| Nitrile | Primary Recommendation for Incidental Contact. (e.g., weighing, preparing solutions, transfers). | Offers excellent general chemical resistance for short-term use and good dexterity.[7][8] Nitrile gloves also provide a clear indication of tears or punctures.[8] They are not recommended for prolonged immersion.[9] |
| Neoprene | Recommended for Extended Contact or Spill Cleanup. | Provides robust protection against a wide range of chemicals, including acids and bases.[8] Neoprene is generally thicker, which can slightly reduce dexterity but significantly increases chemical resistance.[7] |
Self-Validating Glove Protocol:
-
Inspect Before Use: Always visually inspect gloves for any signs of degradation, discoloration, or punctures.
-
Double Gloving: For critical operations or when handling larger quantities, consider wearing two pairs of nitrile gloves. This provides an additional layer of safety against undetected micro-punctures.
-
Immediate Replacement: If you suspect any contact with the chemical, remove gloves immediately following the proper doffing procedure (see Section 3.2), wash your hands, and don a new pair.[9]
Respiratory Protection
While this compound is not currently classified with a respiratory hazard, prudent laboratory practice dictates that inhalation of any chemical dust should be avoided.[4][10]
-
Engineering Controls First: All handling of solid this compound should be performed in a certified chemical fume hood to minimize airborne particulates.[11][12]
-
When to Consider a Respirator: If engineering controls are insufficient or unavailable (a situation that should be avoided), or when handling large quantities of powder that could create dust, a NIOSH-approved N95 or higher-rated respirator is recommended.[11]
Operational Plan: Safe Handling and Disposal
A structured workflow minimizes exposure and ensures procedural consistency. This plan integrates PPE use into the entire lifecycle of the chemical in the laboratory.
Engineering Controls & Workspace Preparation
-
Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly. All manipulations of the solid or its solutions should occur within the hood.[10][11]
-
Emergency Equipment: Verify the location and accessibility of the nearest safety shower and eyewash station.[10][13] Ensure the pathway is unobstructed.
-
Clean Workspace: Prepare a clean, uncluttered work surface within the fume hood. A disposable absorbent bench liner can aid in containing minor spills.
Procedural Workflow: From Donning to Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: High-level workflow from preparation to post-handling decontamination.
Removing PPE correctly is essential to prevent transferring contaminants from the "dirty" exterior of the equipment to your skin.
Caption: Decision workflow for proper chemical waste segregation and disposal.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [4][14]If irritation occurs or persists, seek medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [10][14]Remove contact lenses if present and easy to do so. [4]Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE (including neoprene gloves and respiratory protection if necessary), absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste disposal. [4][10] This guide is intended to create a self-validating system of safety. By understanding the "why" behind each recommendation, you are better equipped to make informed decisions and foster a culture of safety within your laboratory.
References
- This compound | C8H10N2O2 | CID 2736365.
- MSDS of Ethyl 3-Aminoisonicotin
- Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
- This compound Hazard Identification. CHEMLYTE SOLUTIONS CO.,LTD. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- Gloves Chemical Resistance Chart. Gloves By Web. [Link]
- Chemical Resistance Chart. SAS Safety Corp. [Link]
- OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety. [Link]
- Esko Glove Chemical Resistance Chart. Esko Safety. [Link]
- GHS Hazardous Chemical Inform
Sources
- 1. This compound | C8H10N2O2 | CID 2736365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. biotech.gsu.edu [biotech.gsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. eskosafety.com [eskosafety.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
